BP Fluor 405 Picolyl Azide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H19N6O12S3-3 |
|---|---|
分子量 |
715.7 g/mol |
IUPAC 名称 |
8-[2-[[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]amino]-2-oxoethoxy]pyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C27H22N6O12S3/c28-33-31-12-14-1-2-15(11-30-14)32-24(34)7-8-29-25(35)13-45-20-9-21(46(36,37)38)17-5-6-19-23(48(42,43)44)10-22(47(39,40)41)18-4-3-16(20)26(17)27(18)19/h1-6,9-11H,7-8,12-13H2,(H,29,35)(H,32,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)/p-3 |
InChI 键 |
XBIQJXSMZYABGB-UHFFFAOYSA-K |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BP Fluor 405 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Picolyl Azide (B81097) is a state-of-the-art fluorescent probe designed for the efficient labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] This blue-fluorescent dye is spectrally similar to other popular 405 nm dyes like Alexa Fluor 405 and Pacific Blue.[3][4] Its utility spans a wide range of applications, including flow cytometry, super-resolution microscopy (STORM), and the detection of low-abundance biological targets.[5][6] The key innovation of this molecule lies in the incorporation of a picolyl azide moiety, which significantly enhances the efficiency and biocompatibility of the CuAAC reaction.[2][3][4] This guide provides a comprehensive overview of BP Fluor 405 Picolyl Azide, including its chemical properties, the mechanism of its enhanced reactivity, detailed experimental protocols, and relevant data presented for easy interpretation.
Core Technology: The Picolyl Azide Advantage in Click Chemistry
The foundation of this compound's utility is the "click chemistry" concept, specifically the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage.[7] While highly efficient, traditional CuAAC reactions can be limited by the cytotoxic effects of the copper catalyst, especially in living systems.[3][4]
This compound overcomes this limitation through its integrated copper-chelating motif. The picolyl group, a pyridine-containing substituent, is positioned to chelate the copper(I) catalyst, effectively increasing its local concentration at the site of the reaction.[1][2][3][4] This targeted delivery of the catalyst allows for a significant reduction in the overall copper concentration required for efficient labeling—up to a tenfold reduction compared to conventional azides—without compromising reaction speed or yield.[3][4] The result is a faster, more biocompatible labeling process with a substantial increase in signal intensity, which is particularly advantageous for imaging low-abundance targets in sensitive environments like live cells.[3][4]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound and its parent fluorophore.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C45H67N9O12S3 | [1] |
| Molecular Weight | 1022.26 g/mol | [1] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Appearance | Yellow amorphous solid | [3] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [1] |
Table 2: Spectroscopic Properties
| Property | Value | Source |
| Excitation Maximum (λex) | ~402 nm | [8] |
| Emission Maximum (λem) | ~424 nm | [8] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | [8] |
| Optimal Laser Lines | 407 nm (Krypton), 408 nm (Violet Diode) | [5][6] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [5][6] |
Experimental Protocols
The following is a generalized protocol for the labeling of alkyne-modified biomolecules (e.g., proteins, nucleic acids) with this compound. This protocol is synthesized from established methods for CuAAC reactions and should be optimized for specific applications.
Materials Required:
-
This compound
-
Alkyne-modified biomolecule
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 300 mM, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with an excess of this compound (typically 4-50 equivalents).
-
Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO4 solution. A typical final concentration is significantly lower than traditional click chemistry protocols, in the range of 50-200 µM.
-
Vortex the mixture briefly.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be in excess (e.g., 5 mM).
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. For more complex biomolecules or lower concentrations, the incubation time may be extended.
-
-
Purification of the Labeled Biomolecule:
-
Remove the unreacted dye and catalyst components. This can be achieved through size-exclusion chromatography, dialysis, or ethanol (B145695) precipitation, depending on the nature of the biomolecule.
-
-
Analysis:
-
Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~402 nm (for BP Fluor 405).
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for using this compound.
Caption: Chemical transformation in CuAAC using this compound.
Caption: Experimental workflow for biomolecule labeling.
Conclusion
This compound represents a significant advancement in fluorescent labeling technology. By integrating a copper-chelating picolyl moiety, it enables highly efficient and biocompatible CuAAC reactions, making it an ideal tool for sensitive applications in cell biology, proteomics, and drug development. The enhanced signal intensity and reduced catalyst toxicity open new avenues for the study of low-abundance biomolecules in their native environments. This guide provides the foundational knowledge and protocols for researchers to effectively incorporate this powerful tool into their experimental workflows.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medkoo.com [medkoo.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
An In-depth Technical Guide to BP Fluor 405 Picolyl Azide: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 405 Picolyl Azide (B81097), a fluorescent probe designed for enhanced bioorthogonal labeling. We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in cellular imaging.
Core Mechanism of Action: Chelation-Enhanced Click Chemistry
BP Fluor 405 Picolyl Azide is an advanced labeling reagent that participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The key innovation of this molecule lies in the incorporation of a picolyl moiety, which contains a copper-chelating motif.[3][4][5] This structural feature significantly enhances the rate and efficiency of the CuAAC reaction, a mechanism known as chelation-assisted CuAAC.[3]
The rate of the standard CuAAC reaction is dependent on the concentration of all reactants, including the copper(I) catalyst.[4] The picolyl group's ability to chelate copper(I) ions effectively increases the local concentration of the catalyst at the site of the azide-alkyne reaction.[3][4][6] This leads to a dramatic acceleration of the cycloaddition reaction, forming a stable triazole linkage between the BP Fluor 405 probe and the alkyne-modified target molecule.[1]
This enhanced reactivity offers several advantages for researchers. The increased efficiency allows for a significant reduction in the required concentration of the copper catalyst, often by at least ten-fold, without compromising labeling efficiency.[5][6][7] Lowering the copper concentration is crucial for live-cell imaging and in vivo studies, as high concentrations of copper can be toxic and generate reactive oxygen species (ROS).[3] The chelation-assisted mechanism leads to a substantial increase in the signal intensity of the fluorescent labeling, making it particularly valuable for the detection of low-abundance biological targets.[4][5][7] In some studies, the use of picolyl azides has resulted in a 4- to 38-fold increase in signal intensity compared to conventional azides.[3][5]
In addition to copper-catalyzed reactions, this compound can also participate in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO.[7][8][9][10] This provides a bioorthogonal labeling strategy that completely avoids the use of a metal catalyst.[11]
Quantitative Data Summary
The enhanced performance of picolyl azides in CuAAC reactions has been quantitatively demonstrated. The following tables summarize key data on the spectral properties of BP Fluor 405 and the comparative performance of picolyl azide-mediated click chemistry.
| Property | Value |
| Excitation Maximum (Ex) | ~402 nm |
| Emission Maximum (Em) | ~424 nm |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 405 nm |
| pH Sensitivity | Insensitive from pH 4 to 10 |
Table 1: Spectral Properties of BP Fluor 405. Data sourced from multiple supplier technical data sheets.[7][10]
| Parameter | Conventional Azide | Picolyl Azide |
| Relative Signal Intensity | 1x | 4x - 38x |
| Required Copper(I) Concentration | High (e.g., >100 µM) | Low (e.g., 10-40 µM) |
| Biocompatibility | Limited due to copper toxicity | Significantly improved |
| Suitability for Low-Abundance Targets | Moderate | High |
Table 2: Comparative Performance of Conventional vs. Picolyl Azides in CuAAC. This table presents a summary of the performance advantages of picolyl azides as reported in literature and technical documents.[3][5]
Experimental Protocols
The following section provides a detailed, generalized protocol for the labeling of alkyne-modified biomolecules in cultured cells using this compound, followed by fluorescent imaging. This protocol is a synthesis of information from various sources and should be optimized for specific cell types and experimental conditions.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM stock)
-
Copper protectant/ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate (B8700270), freshly prepared 100 mM stock)
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde (B43269) in PBS (Fixative)
-
0.5% Triton™ X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
I. Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 500 µM) in anhydrous DMSO. Mix well to ensure complete dissolution. Store any remaining stock solution at -20°C, protected from light.
-
Copper(II) Sulfate/Ligand Premix: Prepare a premixed solution of CuSO₄ and the copper ligand. The final concentration and ratio should be optimized for your specific application.
-
Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
II. Cell Labeling and Fixation
-
Cell Culture and Alkyne Incorporation: Culture cells of interest on a suitable substrate (e.g., coverslips) and treat with the alkyne-modified metabolic precursor according to your experimental design.
-
Fixation: After metabolic labeling, remove the culture medium and wash the cells with PBS. Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature to fix the cells.
-
Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Add 0.5% Triton™ X-100 in PBS to the fixed cells and incubate for 20 minutes at room temperature. This step is necessary for labeling intracellular targets. For cell surface labeling, this step can be omitted.
III. Click Reaction and Imaging
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the following components in order. The volumes provided are for a single coverslip and should be scaled as needed.
-
PBS (to final volume)
-
This compound stock solution (to a final concentration of 1-10 µM)
-
Copper(II) Sulfate/Ligand Premix
-
Sodium Ascorbate solution (to a final concentration of 2.5-5 mM)
-
-
Labeling: Remove the permeabilization buffer and wash the cells once with 3% BSA in PBS. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells twice with 3% BSA in PBS.
-
Counterstaining (Optional): If desired, counterstain the cells with a nuclear stain like DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a 405 nm laser line and appropriate emission filters for BP Fluor 405.
Visualizations
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 7. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 8. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
BP Fluor 405 Picolyl Azide: A Technical Guide to an Alexa Fluor 405 Equivalent for Advanced Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of BP Fluor 405 Picolyl Azide (B81097), a fluorescent dye spectrally equivalent to Alexa Fluor 405. This document provides a comprehensive comparison of the two dyes, with a focus on their utility in copper-catalyzed click chemistry. Detailed experimental protocols and a visual representation of a key experimental workflow are included to facilitate the integration of this reagent into research and development pipelines.
Introduction: The Advantage of Picolyl Azide in Click Chemistry
Fluorescent labeling is a cornerstone of modern biological research and drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," offers a highly specific and efficient method for conjugating fluorescent probes to biomolecules. However, the cytotoxicity of the copper catalyst can be a limiting factor, particularly in live-cell imaging.
Picolyl azide-functionalized fluorophores, such as BP Fluor 405 Picolyl Azide and its Alexa Fluor equivalent, represent a significant advancement in this field. The picolyl moiety incorporates a copper-chelating motif that increases the effective concentration of the copper(I) catalyst at the reaction site. This enhancement of the reaction kinetics allows for a significant reduction in the required copper concentration, thereby minimizing cellular toxicity while increasing signal intensity. This makes picolyl azide derivatives particularly well-suited for sensitive applications, including the detection of low-abundance biomolecules.
Comparative Analysis: BP Fluor 405 vs. Alexa Fluor 405
Table 1: Spectral and Physicochemical Properties
| Property | This compound | Alexa Fluor 405 Picolyl Azide |
| Excitation Maximum | ~402 nm | ~401 nm[1] |
| Emission Maximum | ~424 nm | ~421 nm[1] |
| Recommended Laser Line | 405 nm Violet Laser | 405 nm Violet Laser[1] |
| pH Sensitivity | Insensitive from pH 4 to 10[2] | Insensitive over a wide molar range[1] |
| Key Feature | Picolyl azide for enhanced copper-catalyzed click chemistry | Picolyl azide for enhanced copper-catalyzed click chemistry |
Note: As BP Fluor 405 is marketed as an equivalent to Alexa Fluor 405, their core fluorophore structures and resulting spectral properties are expected to be virtually identical. Quantitative data for this compound's quantum yield and photostability are not publicly available, but are presumed to be similar to those of Alexa Fluor 405.
Experimental Workflow: O-Propargyl-Puromycin (OPP) Protein Synthesis Assay
A prominent application for picolyl azide fluorophores is the detection of newly synthesized proteins using O-propargyl-puromycin (OPP). OPP is a puromycin (B1679871) analog that is incorporated into nascent polypeptide chains, terminating translation and leaving an alkyne handle for subsequent fluorescent labeling via a click reaction. The enhanced efficiency of the picolyl azide-alkyne reaction is particularly beneficial for the sensitive detection of protein synthesis.
Detailed Experimental Protocol: OPP Protein Synthesis Assay
The following is a generalized protocol for the detection of nascent protein synthesis in cultured cells using OPP and a picolyl azide-functionalized dye. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and experimental conditions.
Materials
-
Cells of interest cultured on a suitable substrate (e.g., coverslips, microplates)
-
Complete cell culture medium
-
O-Propargyl-puromycin (OPP) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Bovine serum albumin (BSA) for blocking (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
-
Antifade mounting medium
Procedure
-
OPP Labeling:
-
Thaw the OPP stock solution.
-
Dilute the OPP stock solution in complete cell culture medium to the desired final concentration (typically 20-50 µM).
-
Remove the existing medium from the cultured cells and replace it with the OPP-containing medium.
-
Incubate the cells for the desired period (e.g., 30-60 minutes) under normal cell culture conditions (37°C, 5% CO₂).
-
-
Fixation and Permeabilization:
-
Aspirate the OPP-containing medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells twice with PBS.
-
Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use and protect it from light. The components should be added in the specified order.
-
For a 500 µL final volume, combine the following:
-
435 µL PBS
-
10 µL Copper(II) sulfate stock solution (final concentration ~400 µM)
-
10 µL Copper ligand stock solution (final concentration ~2 mM)
-
5 µL this compound stock solution (e.g., 5 mM in DMSO, final concentration ~50 µM)
-
50 µL fresh reducing agent stock solution (final concentration ~30 mM)
-
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) If a nuclear counterstain is desired, incubate the cells with a solution of DAPI in PBS for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (for Alexa Fluor 405/BP Fluor 405) and any other necessary filters for additional fluorophores.
-
Conclusion
This compound is a high-performance fluorescent probe that serves as a cost-effective equivalent to Alexa Fluor 405 Picolyl Azide. The incorporation of the picolyl azide moiety significantly enhances the efficiency of copper-catalyzed click chemistry, enabling robust and sensitive detection of biomolecules with reduced copper-induced cytotoxicity. This makes it an invaluable tool for a wide range of applications in cell biology, drug discovery, and proteomics, particularly for demanding experiments such as live-cell imaging and the detection of low-abundance targets. The provided experimental workflow and protocol for the O-propargyl-puromycin protein synthesis assay offer a practical guide for the implementation of this advanced reagent in the laboratory.
References
BP Fluor 405 Picolyl Azide: A Technical Guide for Enhanced Detection of Low-Abundance Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of BP Fluor 405 Picolyl Azide (B81097), a cutting-edge fluorescent probe, for the sensitive detection of low-abundance biological targets. Its unique properties and mechanism of action make it a powerful tool in various research and drug development applications, surmounting limitations associated with traditional fluorescent labeling techniques.
Introduction: Overcoming the Challenges of Low-Abundance Target Detection
The detection and quantification of low-abundance biomolecules, such as proteins with low expression levels or rare post-translational modifications, are critical challenges in biological research and drug discovery. Traditional methods often lack the sensitivity to provide a clear signal, leading to ambiguous results. BP Fluor 405 Picolyl Azide addresses this challenge by leveraging an enhanced copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
The Picolyl Azide Advantage: A Mechanism for Enhanced Signal and Biocompatibility
At the core of this compound's superior performance is its picolyl azide moiety. This structural feature incorporates a copper-chelating motif that significantly enhances the efficiency of the CuAAC reaction.[1][2][3]
Mechanism of Action:
The picolyl group acts as a "copper trap," effectively increasing the local concentration of the Cu(I) catalyst at the site of the reaction between the azide and an alkyne-modified target molecule.[3][4] This localized increase in catalyst concentration dramatically accelerates the rate of the click reaction, leading to a more robust and rapid labeling of the target.
This enhanced reactivity offers two key advantages:
-
Increased Sensitivity: The faster and more efficient reaction kinetics result in a significant amplification of the fluorescent signal. Studies have reported up to a 40-fold increase in signal intensity compared to conventional azide probes.[1][2] This makes this compound particularly well-suited for the detection of low-abundance targets that would otherwise be undetectable.
-
Reduced Copper Concentration and Improved Biocompatibility: The heightened efficiency of the picolyl azide allows for a substantial reduction in the required concentration of the copper catalyst, often by at least ten-fold.[1][2][3] This is a critical advantage in live-cell imaging and other biological applications where high concentrations of copper can be cytotoxic. By minimizing copper-induced toxicity, this compound enables more accurate and reliable studies in living systems.
Photophysical Properties of BP Fluor 405
BP Fluor 405 is a blue-fluorescent dye that is spectrally similar to other popular 405 nm excitable dyes like Alexa Fluor 405.[1][5] Its photophysical properties make it suitable for a wide range of fluorescence-based applications.
| Property | Value | Source |
| Excitation Maximum (Abs) | ~402 nm | [6] |
| Emission Maximum (Em) | ~424 nm | [6] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | [6][7] |
| Recommended Laser Line | 405 nm or 408 nm | [8][9] |
| Solubility | Water, DMSO, DMF | [3][7] |
Note: The exact photophysical properties can be influenced by the conjugation to the picolyl azide moiety and the local environment.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
General Workflow for Labeling Alkyne-Modified Biomolecules
This workflow outlines the fundamental steps for labeling proteins, nucleic acids, or other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
Caption: General experimental workflow for labeling alkyne-modified biomolecules.
Reagents Required:
-
Alkyne-modified sample (e.g., cells, tissue, purified protein)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA, BTTAA) - Optional but recommended for live-cell imaging
-
Reaction Buffer (e.g., PBS, TBS)
-
Fixative (e.g., Paraformaldehyde) - For fixed-cell experiments
-
Permeabilization Buffer (e.g., Triton X-100 in PBS) - For intracellular targets
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
Detailed Protocol for Fixed Cell Labeling:
-
Cell Preparation:
-
Culture and treat cells to incorporate the alkyne-containing metabolic label (e.g., O-propargyl-puromycin for protein synthesis or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA replication).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).
-
Wash cells three times with PBS.
-
-
Click Reaction Cocktail Preparation (per sample):
-
Prepare fresh stocks of all reagents.
-
In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer (e.g., 85 µL of PBS)
-
This compound (e.g., 5 µL of a 1 mM stock in DMSO for a final concentration of 5 µM)
-
Copper(II) Sulfate (e.g., 5 µL of a 20 mM stock for a final concentration of 1 mM)
-
Sodium Ascorbate (e.g., 5 µL of a 100 mM stock for a final concentration of 5 mM)
-
-
Vortex briefly to mix. The cocktail should be prepared immediately before use.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the coverslip and image using a fluorescence microscope with appropriate filters for the 405 nm excitation channel.
-
Application in Drug Development: High-Content Screening (HCS)
This compound's brightness and sensitivity make it an excellent tool for high-content screening assays to identify compounds that modulate a specific biological process.
Caption: High-content screening workflow using this compound.
Example Protocol: Screening for Inhibitors of Protein Synthesis
-
Assay Setup:
-
Seed cells in a 96- or 384-well imaging plate.
-
Treat cells with a library of small molecule compounds for a desired period.
-
Add O-propargyl-puromycin (OPP), an alkyne analog of puromycin, to the culture medium and incubate for a short period (e.g., 1 hour) to label newly synthesized proteins.
-
-
Labeling and Staining:
-
Fix, permeabilize, and wash the cells as described in the general protocol.
-
Perform the click reaction using a pre-mixed and optimized cocktail containing this compound.
-
Wash the cells and counterstain with DAPI for nuclear identification.
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the mean fluorescence intensity of BP Fluor 405 in the cytoplasm of each cell.
-
Identify "hits" as compounds that cause a significant decrease in BP Fluor 405 fluorescence compared to vehicle-treated controls, indicating inhibition of protein synthesis.
-
Applications in Drug Discovery and Development
The enhanced sensitivity and biocompatibility of this compound open up numerous possibilities in the drug discovery pipeline.
-
Target Identification and Validation: By incorporating an alkyne handle onto a drug candidate, researchers can use this compound to visualize the drug's binding to its cellular targets, confirming target engagement in a cellular context.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes with an alkyne tag to label active enzymes in a proteome. This compound can then be used for the sensitive detection of these labeled enzymes, enabling the screening for enzyme inhibitors and the study of enzyme activity in complex biological samples.
-
In Vivo Imaging: The ability to use low, less-toxic concentrations of copper makes picolyl azide-based probes, including those with near-infrared fluorophores for deeper tissue penetration, promising candidates for in vivo imaging applications to study drug distribution and target engagement in animal models.[3]
Conclusion
This compound represents a significant advancement in fluorescent probe technology. Its unique copper-chelating mechanism provides researchers with a highly sensitive and biocompatible tool for the detection of low-abundance targets. The ability to achieve robust labeling with minimal perturbation to biological systems makes it an invaluable asset for a wide range of applications, from fundamental cell biology to high-throughput drug screening and target validation. The detailed protocols and conceptual framework provided in this guide aim to empower researchers to effectively integrate this powerful technology into their workflows.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. PB Picolyl Azide | AxisPharm [axispharm.com]
- 3. BP Fluor 800 Picolyl Azide | BroadPharm [broadpharm.com]
- 4. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 7. APDye 405 Picolyl Azide | AxisPharm [axispharm.com]
- 8. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 9. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
In-Depth Technical Guide to BP Fluor 405 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 405 Picolyl Azide (B81097), a fluorescent probe essential for advanced biomolecular labeling. The document details the molecule's physicochemical properties, its application in copper-catalyzed click chemistry (CuAAC), and provides detailed experimental protocols for its use in cellular imaging.
Core Properties and Specifications
BP Fluor 405 Picolyl Azide is a blue-fluorescent dye optimized for the 407 nm krypton laser or the 408 nm violet laser diode.[1] Its key feature is the incorporation of a picolyl moiety, a copper-chelating motif that significantly enhances the efficiency of CuAAC reactions.[2][3][4] This allows for a substantial reduction in the required copper catalyst concentration, thereby minimizing cellular toxicity and preserving the fluorescence of sensitive proteins like GFP.[5][6]
Quantitative Data Summary
The molecular weight of this compound can vary depending on its salt form. For accurate preparation of stock solutions, it is crucial to refer to the batch-specific molecular weight provided by the supplier.[2] Below is a summary of the available data from various suppliers.
| Parameter | Value | Source |
| Molecular Weight | 1022.26 g/mol (triethylammonium salt) | MedKoo Biosciences[2] |
| 715.7 g/mol | BroadPharm[7][8] | |
| 718.68 g/mol (protonated) | AxisPharm[4] | |
| 1022.26 g/mol (triethylammonium salt) | AxisPharm[4] | |
| Chemical Formula | C45H67N9O12S3 (triethylammonium salt) | MedKoo Biosciences[2] |
| Excitation Maximum | ~402 nm | BroadPharm, AxisPharm[1][4][9] |
| Emission Maximum | ~424 nm | BroadPharm, AxisPharm[1][4][9] |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹ | BroadPharm, AxisPharm[1][4][9] |
| Solubility | Water, DMSO, DMF | BroadPharm, AxisPharm[4][9] |
Signaling and Reaction Pathways
This compound is utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction forms a stable triazole linkage between an azide (on the BP Fluor 405 probe) and a terminal alkyne (incorporated into a target biomolecule). The picolyl group accelerates the reaction by chelating Cu(I) ions, effectively increasing the local copper concentration at the reaction site.
Experimental Protocols
The following is a detailed methodology for fluorescently labeling alkyne-modified biomolecules in fixed cells using a picolyl azide toolkit, adapted from the Thermo Fisher Scientific Click-iT® Plus protocol.[10]
Reagent Preparation
-
Alexa Fluor® Picolyl Azide (PCA) Stock Solution : Prepare a 5 mM stock solution of the picolyl azide in high-quality DMSO.
-
1X Click-iT® Reaction Buffer : Dilute the provided 10X reaction buffer to 1X with deionized water. Store at 2–8°C for up to 6 months.[10]
-
1X Click-iT® Buffer Additive : Prepare this fresh on the day of the experiment by diluting the 10X stock 1:10 in deionized water.[10]
-
CuSO₄ and Copper Protectant Pre-mix : Prepare the copper solution by mixing CuSO₄ and the copper protectant according to the manufacturer's guidelines to achieve the desired final concentration (typically in the low micromolar range for live-cell compatibility).[3][5]
Cell Fixation and Permeabilization
-
Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Remove the culture medium and wash cells once with PBS, pH 7.4.
-
Fix the cells by adding 3.7% formaldehyde (B43269) in PBS and incubating for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[10]
Click Reaction for Fluorescent Labeling
-
Prepare the Click-iT® Plus reaction cocktail immediately before use. For a single 500 µL reaction, add the components in the specified order:
-
435 µL of 1X Click-iT® reaction buffer
-
5 µL of 500 µM Alexa Fluor® PCA solution (for a final concentration of 5 µM)
-
10 µL of the CuSO₄-copper protectant pre-mix
-
50 µL of 1X Click-iT® buffer additive[10]
-
-
Remove the wash solution from the permeabilized cells.
-
Add the freshly prepared reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
(Optional) Proceed with nuclear staining (e.g., Hoechst 33342) or other antibody-based staining protocols.
-
Wash the cells a final time with PBS.
-
Mount the coverslips using an appropriate mounting medium. The sample is now ready for fluorescence imaging.
Experimental Workflow Visualization
The following diagram illustrates the key steps for labeling and imaging biomolecules within fixed cells using this compound.
References
- 1. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APDye 405 Picolyl Azide | AxisPharm [axispharm.com]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 8. Azide | BroadPharm [broadpharm.com]
- 9. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
BP Fluor 405 Picolyl Azide: A Technical Guide to Solubility and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of BP Fluor 405 Picolyl Azide (B81097), a key fluorescent probe for bioconjugation. It also offers detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry."
Core Properties of BP Fluor 405 Picolyl Azide
This compound is a blue-fluorescent dye designed for efficient labeling of alkyne-containing biomolecules. The integrated picolyl azide moiety acts as a copper-chelating group, which significantly accelerates the CuAAC reaction rate. This allows for the use of lower copper concentrations, enhancing the biocompatibility of the labeling process, a critical factor in live-cell imaging and for sensitive biological systems.
Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | ~402 nm |
| Emission Maximum (λem) | ~424 nm |
| Spectrally Similar Dyes | Alexa Fluor® 405, DyLight® 405 |
Solubility Profile
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Soluble |
| Dimethylformamide (DMF) | Soluble |
Note: For optimal performance, it is recommended to prepare fresh solutions or store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Determining Approximate Solubility
This protocol is adapted from established methods for determining the solubility of test compounds and can be used to estimate the solubility of this compound in a specific buffer or medium.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and tips
-
Spectrophotometer or fluorometer (optional, for more quantitative assessment)
Procedure:
-
Preparation of a Concentrated Stock:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Add a minimal volume of the solvent of interest (e.g., 100 µL of DMSO) to create a high-concentration stock solution.
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the stock solution in the aqueous buffer of choice (e.g., PBS). For example, create a dilution series of 1:2, 1:5, 1:10, 1:50, 1:100, and so on.
-
-
Solubility Assessment (Visual):
-
Vortex each dilution thoroughly.
-
Visually inspect each tube for any precipitate. The highest concentration that remains a clear solution is an approximation of the solubility limit.
-
-
Solubility Assessment (Spectroscopic - Optional):
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Carefully remove the supernatant and measure the absorbance or fluorescence.
-
A plateau in the absorbance/fluorescence reading with increasing concentration indicates that the solubility limit has been reached.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA) - Optional but recommended for biological applications
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO for preparing stock solutions
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule in the reaction buffer.
-
Add the this compound stock solution. The final concentration typically ranges from 25 to 100 µM.
-
(Optional) If using a ligand, add the THPTA stock solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Add the CuSO₄ stock solution. The final concentration is typically 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.
-
-
Purification:
-
Remove the excess dye and copper catalyst. The method of purification will depend on the biomolecule being labeled (e.g., dialysis, size exclusion chromatography, or precipitation).
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a CuAAC reaction.
Caption: Experimental workflow for CuAAC labeling.
An In-depth Technical Guide to the Safe Handling of BP Fluor 405 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for BP Fluor 405 Picolyl Azide (B81097), a fluorescent probe utilized in advanced bioconjugation applications. Due to the presence of an azide functional group, this document outlines the potential hazards and provides detailed recommendations for its safe use, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
BP Fluor 405 Picolyl Azide is a complex organic molecule combining a blue-fluorescent dye with a picolyl azide moiety. The picolyl group enhances the utility of the azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data for the compound and its components have been aggregated from various suppliers and safety guidelines for organic azides.
| Property | Value | Source |
| Chemical Name | tris(triethylamine) 8-(2-((3-((6-(azidomethyl)pyridin-3-yl)amino)-3-oxopropyl)amino)-2-oxoethoxy)pyrene-1,3,6-trisulfonate | MedKoo Biosciences |
| CAS Number | 2841143-99-3 | MedKoo Biosciences |
| Molecular Formula | C₄₅H₆₇N₉O₁₂S₃ | MedKoo Biosciences |
| Molecular Weight | 1022.26 g/mol | MedKoo Biosciences |
| Appearance | To be determined (typically a solid) | MedKoo Biosciences |
| Solubility | Soluble in Water, DMSO, DMF | BroadPharm |
| Excitation Maximum | ~402 nm | BroadPharm |
| Emission Maximum | ~424 nm | BroadPharm |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹ | BroadPharm |
Hazard Identification and Safety Precautions
Organic azides are a class of compounds known for their potential instability and toxicity. However, the stability of an organic azide is significantly influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[1] Molecules with a higher (nC + nO) / nN ratio are generally more stable.[1] Given the large carbon and oxygen content of the BP Fluor 405 dye structure, the overall molecule is expected to be relatively stable under normal laboratory conditions.
Nevertheless, it is crucial to handle all azide-containing compounds with care. The primary hazards associated with organic azides include:
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[2]
-
Toxicity: Some azides are toxic. The azide moiety can inhibit certain enzymes, such as horseradish peroxidase (HRP).[3]
-
Formation of Hazardous Byproducts: Azides can react with acids to form hydrazoic acid, which is highly toxic and explosive.[4] They can also react with heavy metals (e.g., copper, lead, silver, mercury) to form highly shock-sensitive and explosive metal azides.[4]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize risks.
Handling:
-
Work Area: All manipulations of the solid compound and concentrated solutions should be performed in a well-ventilated chemical fume hood.[5]
-
Utensils: Use non-metal spatulas (e.g., plastic or ceramic) to handle the solid material to avoid the formation of explosive metal azides.[5]
-
Avoid Incompatibilities:
-
Heating: Avoid heating the compound unless it is in solution and part of a well-controlled reaction protocol. The thermal stability of organic azides can be unpredictable.[6][7][8]
Storage:
-
Temperature: Store the compound in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[9]
-
Container: Keep the container tightly sealed to prevent moisture ingress.
-
Segregation: Store away from incompatible materials such as acids and oxidizing agents.
Experimental Protocols
This compound is primarily used in copper-catalyzed click chemistry (CuAAC) for the fluorescent labeling of alkyne-containing biomolecules. The picolyl group acts as a copper-chelating moiety, which increases the effective concentration of the Cu(I) catalyst at the reaction site, thereby accelerating the reaction and allowing for the use of lower, less cytotoxic copper concentrations.
General Protocol for CuAAC Labeling of Biomolecules:
This is a generalized protocol and should be optimized for specific applications.
-
Preparation of Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 1-10 mM) in an appropriate solvent such as DMSO or DMF.
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 20-50 mM) in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution (e.g., 100-200 mM) in deionized water immediately before use.
-
Copper Ligand (e.g., THPTA or BTTAA): Prepare a stock solution (e.g., 50-100 mM) in deionized water.
-
-
Labeling Reaction:
-
In a suitable reaction vessel, combine the alkyne-containing biomolecule in an appropriate buffer.
-
Add the this compound stock solution to the desired final concentration.
-
Add the copper ligand stock solution.
-
Add the CuSO₄ stock solution. The picolyl azide allows for the use of lower copper concentrations (e.g., 50-100 µM) compared to standard click chemistry.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) stock solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts using an appropriate method for the biomolecule of interest (e.g., dialysis, size exclusion chromatography, or precipitation).
-
Spill and Emergency Procedures
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the spill area with a mild detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify the appropriate emergency response personnel.
-
Prevent entry into the affected area until it has been deemed safe by trained professionals.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Waste Disposal and Decontamination
Waste Disposal:
-
All waste containing this compound, including unused solutions and contaminated materials, must be disposed of as hazardous chemical waste.
-
Collect azide-containing waste in a clearly labeled, dedicated container.
-
Crucially, do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[4]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Equipment Decontamination:
-
Laboratory equipment that has come into contact with this compound should be decontaminated prior to reuse or disposal.
-
A general procedure for decontaminating non-disposable labware is as follows:
-
Rinse the equipment with a solvent in which the compound is soluble (e.g., DMSO or DMF).
-
Wash thoroughly with a laboratory detergent and water.
-
Rinse with deionized water.
-
For equipment with heavy metal contamination, specific decontamination procedures may be required. Consult your EHS office for guidance.
-
Visual Guides
Experimental Workflow for CuAAC Labeling
Caption: Workflow for fluorescent labeling using this compound in a CuAAC reaction.
Safe Handling Decision Tree
Caption: Decision tree for the safe handling of this compound.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this compound familiarize themselves with this information and their institution's specific safety protocols before commencing any experimental work.
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 10. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with BP Fluor 405 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose.[1][2] This method offers high specificity and quantitative yields, even at low concentrations.[2] This document provides a detailed protocol for labeling proteins using BP Fluor 405 Picolyl Azide (B81097), a blue-fluorescent dye ideal for multi-color imaging applications.[3]
BP Fluor 405 is a water-soluble dye with excitation and emission maxima suited for the 407 nm krypton laser or the 408 nm violet laser diode.[3] Its fluorescence is stable over a pH range of 4 to 10.[3] The picolyl azide moiety allows for a "low-copper" catalyzed click reaction, which is advantageous for labeling copper-sensitive biomolecules like certain fluorescent proteins (e.g., GFP, RPE) and nucleic acids, minimizing potential damage or fluorescence quenching.[4]
This protocol outlines the necessary steps for preparing the protein and reagents, performing the click chemistry reaction, and purifying the resulting fluorescently labeled protein conjugate.
Principle of the Reaction
The core of this labeling method is the copper(I)-catalyzed reaction between the picolyl azide group on the BP Fluor 405 dye and an alkyne group previously incorporated into the target protein. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein. The picolyl group in the azide reagent acts as a copper-chelating ligand, increasing the efficiency of the reaction and allowing for lower copper concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the protein labeling protocol. These values are starting points and may require optimization depending on the specific protein and experimental goals.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-Modified Protein | 1-5 mg/mL | 10-50 µM | Protein concentration should be as high as possible without causing aggregation. |
| BP Fluor 405 Picolyl Azide | 1-10 mM in DMSO or water | 25-200 µM (2.5-5 molar excess to protein) | A molar excess of the dye ensures efficient labeling. |
| Copper (II) Sulfate (CuSO₄) | 20 mM in water | 50 µM | |
| Copper-chelating ligand (e.g., THPTA, BTTAA) | 100 mM in water | 250 µM (5-fold excess to CuSO₄) | Protects biomolecules from copper-induced damage and enhances reaction rate.[5] |
| Reducing Agent (e.g., Sodium Ascorbate) | Freshly prepared 100 mM in water | 2.5 mM | Reduces Cu(II) to the active Cu(I) state. Must be freshly prepared.[6] |
Table 2: Reaction and Purification Parameters
| Parameter | Value | Notes |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to enhance protein stability, but may require longer reaction times. |
| Reaction Time | 30 - 120 minutes | Progress can be monitored by techniques like SDS-PAGE or fluorescence spectroscopy. |
| Purification Method | Size-Exclusion Chromatography (e.g., spin desalting columns) or Dialysis | Choice of method depends on the protein size and volume of the reaction mixture.[7] |
Experimental Protocols
Preparation of Alkyne-Modified Protein
Before labeling with this compound, the target protein must be functionalized with an alkyne group. This can be achieved through various methods, such as:
-
Metabolic Labeling: Incorporating an alkyne-containing unnatural amino acid during protein expression.
-
Chemical Modification: Using an amine-reactive alkyne linker (e.g., an NHS ester) to modify lysine (B10760008) residues on the protein surface.
For optimal labeling, the protein should be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions if using amine-reactive chemistry for alkyne introduction.[8] Phosphate-buffered saline (PBS) at pH 7.4 is a suitable buffer. The protein concentration should ideally be between 2-10 mg/mL.[9]
Reagent Preparation
It is crucial to prepare fresh solutions, especially the reducing agent, to ensure optimal reaction efficiency.
-
This compound Stock Solution: Prepare a 1 mM solution in anhydrous DMSO or water.[6] Store protected from light at -20°C.
-
Copper (II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM solution in deionized water.[6] This solution is stable at room temperature.
-
Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution in deionized water.[6]
-
Sodium Ascorbate (B8700270) Stock Solution: Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in deionized water to a final concentration of 100 mM.[6]
Protein Labeling Protocol (CuAAC Reaction)
The following protocol is a starting point for labeling an alkyne-modified protein. The volumes can be scaled as needed.
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution in PBS).
-
This compound stock solution (to achieve a 2.5-5 fold molar excess over the protein).
-
Ligand stock solution (to a final concentration of 250 µM).
-
Copper (II) Sulfate stock solution (to a final concentration of 50 µM).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2.5 mM.
-
Vortex the reaction mixture gently again.
-
Incubate the reaction at room temperature for 30-120 minutes, protected from light.
Purification of the Labeled Protein
After the incubation period, it is essential to remove the unreacted dye and other reaction components.
Method 1: Spin Desalting Columns (for small volumes)
-
Equilibrate a spin desalting column appropriate for the molecular weight of your protein with PBS according to the manufacturer's instructions. This typically involves centrifugation to remove the storage buffer.[10]
-
Slowly apply the reaction mixture to the center of the resin bed.[8]
-
Centrifuge the column at the recommended speed (e.g., 1,000 x g) for the specified time (e.g., 2 minutes) to collect the purified, labeled protein.[8][10] The labeled protein will be in the eluate, while the smaller, unreacted dye molecules will be retained in the column resin.
Method 2: Dialysis (for larger volumes)
-
Transfer the reaction mixture to a dialysis cassette with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10 kDa).
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of unreacted dye.
Characterization and Storage
-
Characterization: The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the BP Fluor 405 dye at its absorbance maximum (~405 nm).
-
Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C or -80°C. Adding a cryoprotectant like glycerol (B35011) or a stabilizing protein such as BSA may be beneficial.[8]
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: this compound labeling reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: BP Fluor 405 Picolyl Azide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Picolyl Azide (B81097) is a state-of-the-art fluorescent probe designed for the detection of alkyne-modified biomolecules in living cells. This blue-fluorescent dye is engineered with a picolyl azide moiety, which incorporates a copper-chelating motif. This structural feature significantly enhances the rate and efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The accelerated reaction kinetics permit the use of lower copper concentrations, thereby reducing cytotoxicity and making it an ideal tool for demanding applications such as live-cell imaging, flow cytometry, and super-resolution microscopy.[1][2] BP Fluor 405 is spectrally similar to Alexa Fluor 405 and is optimally excited by a 407 nm krypton laser or a 408 nm violet laser diode.[3] Its fluorescence is stable over a pH range of 4 to 10.[3]
Product Specifications
The following table summarizes the key quantitative data for BP Fluor 405 Picolyl Azide and its non-picolyl counterpart, BP Fluor 405 Azide.
| Property | This compound | BP Fluor 405 Azide |
| Molecular Weight | 715.7 g/mol [3] | 706.6 g/mol [4][5] |
| Excitation Maximum (Ex) | ~402 nm[4] | ~402 nm[4] |
| Emission Maximum (Em) | ~424 nm[4] | ~424 nm[4] |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹[4] | ~35,000 cm⁻¹M⁻¹[4] |
| Solubility | Water, DMSO, DMF[4] | Water, DMSO, DMF[4] |
| Storage | -20°C[1][4] | -20°C[4] |
Key Applications and Advantages
This compound is a versatile tool for a wide range of applications in modern cell biology and drug development.
-
Live-Cell Imaging of Newly Synthesized Proteins: By metabolically incorporating alkyne-containing amino acid analogs, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), researchers can specifically label and visualize newly synthesized proteins in real-time.
-
Visualization of Post-Translational Modifications: The probe can be used to detect alkyne-modified glycans, lipids, and other post-translationally modified proteins, providing insights into complex cellular processes.
-
High-Resolution Imaging: The brightness and photostability of BP Fluor 405 make it suitable for super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy).[3][4]
-
Flow Cytometry: The dye's properties are well-suited for high-throughput analysis of labeled cells by flow cytometry.[3][4]
The primary advantage of the picolyl azide functionality is the significant enhancement of the CuAAC reaction efficiency. This leads to:
-
Increased Signal Intensity: Up to a 40-fold increase in signal intensity has been reported when using picolyl azides compared to conventional azides.[2]
-
Reduced Copper Catalyst Concentration: The required concentration of the copper catalyst can be reduced by at least tenfold, which significantly improves the biocompatibility of the labeling protocol for live-cell studies.[2]
-
Faster Reaction Times: The enhanced kinetics allow for shorter incubation times, minimizing potential artifacts and cellular stress.
Experimental Workflow and Signaling
The general workflow for live-cell imaging using this compound involves two main steps: metabolic labeling of the target biomolecule with an alkyne-containing precursor, followed by the click chemistry reaction to attach the fluorescent probe.
Caption: Experimental workflow for live-cell imaging.
The chemical basis of this technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: Live-Cell Labeling of Nascent Proteins
This protocol describes the labeling of newly synthesized proteins in live mammalian cells using metabolic incorporation of an alkyne-containing amino acid followed by CuAAC with this compound.
Materials:
-
Mammalian cells cultured on glass-bottom dishes suitable for imaging
-
Complete cell culture medium
-
Methionine-free medium
-
L-Homopropargylglycine (HPG) or other alkyne-containing amino acid analog
-
This compound
-
Copper(II) Sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate Buffered Saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
Stock Solutions:
-
10 mM HPG in PBS: Dissolve HPG in PBS. Sterilize by filtration and store at -20°C.
-
10 mM this compound in DMSO: Dissolve the dye in anhydrous DMSO. Store at -20°C, protected from light.
-
100 mM CuSO₄ in water: Dissolve CuSO₄ in sterile water. Store at room temperature.
-
500 mM THPTA in water: Dissolve THPTA in sterile water. Store at 4°C.
-
1 M Sodium Ascorbate in water: Prepare fresh for each experiment.
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Remove the complete medium and wash the cells once with warm PBS. c. Replace with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools. d. Replace the medium with methionine-free medium supplemented with 25-100 µM HPG. e. Incubate for the desired pulse duration (e.g., 1-4 hours) under normal cell culture conditions.
-
Cell Fixation and Permeabilization (for fixed-cell control): a. Wash cells twice with PBS. b. Fix with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS.
-
Click Reaction (Live or Fixed Cells): a. Prepare the Click Reaction Cocktail (prepare fresh): For a final volume of 500 µL, mix the following in order:
- 438 µL PBS
- 2 µL of 100 mM CuSO₄ (final concentration: 400 µM)
- 10 µL of 500 mM THPTA (final concentration: 10 mM)
- 50 µL of 1 M Sodium Ascorbate (final concentration: 100 mM) b. Add 1.2 µL of 10 mM this compound to the cocktail (final concentration: 24 µM). Mix well. c. Remove the medium from the cells and add the click reaction cocktail. d. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Remove the reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain with a nuclear stain (e.g., Hoechst 33342) or other live-cell compatible dyes. c. Replace the final wash with live-cell imaging buffer. d. Image the cells using a fluorescence microscope with appropriate filters for the 405 nm excitation line.
Optimization:
The concentrations of HPG, this compound, and the copper catalyst, as well as the incubation times, may need to be optimized for different cell types and experimental goals. A typical range for dye concentration is 1-50 µM, and for HPG is 25-100 µM.
| Parameter | Recommended Range | Purpose |
| HPG Concentration | 25 - 100 µM | Controls the extent of metabolic labeling. |
| HPG Incubation Time | 30 min - 24 hours | Defines the temporal window of protein synthesis being labeled. |
| This compound Concentration | 1 - 50 µM | Determines the signal intensity; higher concentrations may increase background. |
| Copper (II) Sulfate Concentration | 50 - 500 µM | Catalyzes the click reaction; lower concentrations are preferred for live cells. |
| Click Reaction Time | 10 - 60 min | Duration for the fluorescent dye to react with the incorporated alkyne. |
Protocol 2: Copper-Free Live-Cell Imaging using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For applications where the potential toxicity of copper is a major concern, a copper-free click chemistry approach can be used. This requires a different set of reagents: a strained alkyne (e.g., DBCO) incorporated into the biomolecule and an azide-functionalized dye. While this application note focuses on this compound for CuAAC, it is important to be aware of this alternative bioorthogonal strategy. The general principle involves metabolically labeling with an azide-containing precursor (e.g., AHA) and reacting it with a DBCO-functionalized version of the BP Fluor 405 dye.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | - Inefficient metabolic labeling.- Inactive catalyst.- Insufficient dye concentration. | - Optimize HPG concentration and incubation time.- Prepare fresh sodium ascorbate solution.- Increase this compound concentration. |
| High background fluorescence | - Excess unincorporated dye.- Non-specific binding of the dye. | - Ensure thorough washing after the click reaction.- Decrease the dye concentration.- Include a blocking step (e.g., with BSA) for fixed cells. |
| Cell death or morphological changes | - Copper toxicity.- High dye concentration. | - Reduce the copper sulfate concentration (possible with picolyl azide).- Decrease the dye concentration and/or incubation time.- Ensure all reagents are of high purity. |
By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality live-cell imaging, enabling the visualization of a wide array of dynamic cellular processes with high sensitivity and minimal perturbation.
References
Application Notes and Protocols for Click Chemistry Labeling of Cell Surface Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has emerged as a powerful and versatile tool for the specific and efficient labeling of biomolecules in complex biological systems.[1][2][3] Its bioorthogonal nature, meaning the reactions can occur in living systems without interfering with native biochemical processes, makes it particularly well-suited for studying cell surface proteins in their native environment.[4][5] These proteins play crucial roles in cell signaling, adhesion, and transport, and are major targets for drug development.
This document provides detailed application notes and protocols for the two primary strategies for introducing bioorthogonal functional groups into cell surface proteins for subsequent click chemistry labeling:
-
Metabolic Labeling of Glycoproteins: This approach utilizes the cell's own metabolic pathways to incorporate unnatural sugars bearing azide (B81097) or alkyne groups into the glycan chains of cell surface glycoproteins.[6][7][8]
-
Genetic Code Expansion: This technique enables the site-specific incorporation of noncanonical amino acids (ncAAs) with bioorthogonal functionalities directly into the polypeptide chain of a protein of interest.[9][10][11][12]
These methods, in conjunction with highly efficient click reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the robust and specific attachment of reporter molecules such as fluorescent dyes or biotin (B1667282) for visualization and enrichment studies.[9][11]
Principle of the Technology
Click chemistry-based labeling of cell surface proteins is a two-step process.[13] First, a bioorthogonal chemical reporter, either an azide or an alkyne, is introduced into the target protein.[13] Second, a probe molecule containing the complementary reactive group and a reporter tag (e.g., a fluorophore) is added, leading to a specific covalent ligation.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction. However, the copper catalyst can be toxic to living cells, so its application in live-cell imaging requires careful optimization and the use of copper-chelating ligands to minimize toxicity.[14][15][16]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes strained cyclooctynes, which react spontaneously with azides.[9][11] This makes it highly suitable for labeling proteins on living cells.[9][11]
Applications in Research and Drug Development
-
Visualization and Tracking: Fluorescently labeling cell surface proteins allows for their visualization and tracking in real-time, providing insights into protein dynamics, localization, and trafficking.[17][18]
-
Proteomic Profiling: Click chemistry can be used to enrich and identify cell surface glycoproteins, leading to the discovery of new cancer-related biomarkers.[4]
-
Drug Target Identification: By using probes based on bioactive small molecules, click chemistry can help identify their protein targets on the cell surface.[1][19]
-
Single-Virus Tracking: Metabolic labeling of viral envelope glycoproteins with click chemistry handles enables the visualization of single virus entry and fusion events.[17][20]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido (B1232118) Sugars
This protocol describes the metabolic incorporation of an azido-modified sugar, N-azidoacetylmannosamine (ManNAz), into sialic acid residues of cell surface glycoproteins, followed by labeling with a fluorescent alkyne probe via SPAAC.
Materials:
-
Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled cyclooctyne (B158145) probe (e.g., DBCO-Fluor 488)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)
-
DAPI stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Plate cells in a suitable culture vessel and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM). Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar.[6][21]
-
-
Click Reaction Labeling:
-
Wash the cells twice with ice-cold PBS to remove excess unincorporated Ac4ManNAz.
-
Prepare the labeling solution by diluting the fluorescent cyclooctyne probe in PBS or serum-free medium to the desired final concentration (typically 10-50 µM).
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Fixation and Imaging:
-
Wash the cells three times with PBS to remove the unbound probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) If intracellular visualization is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling of cell surface glycoproteins.
Protocol 2: Site-Specific Labeling of a Cell Surface Protein via Genetic Code Expansion
This protocol outlines the expression of a protein of interest containing a noncanonical amino acid (ncAA) with a cyclooctyne moiety, followed by labeling with an azide-functionalized fluorescent dye.[9][10][11][12]
Materials:
-
Mammalian expression vector for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., PylRS/tRNAPyl).
-
Noncanonical amino acid (ncAA) with a strained alkyne (e.g., a cyclooctyne derivative).
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Complete cell culture medium.
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545).
-
PBS.
-
Lysis buffer (for western blot analysis).
-
Fluorescence microscope.
Procedure:
-
Transfection:
-
Co-transfect the mammalian cells with the expression vectors for the POI-TAG and the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
At the time of transfection, supplement the culture medium with the ncAA at an optimized concentration (typically 100-500 µM).
-
-
Protein Expression:
-
Culture the cells for 24-48 hours to allow for the expression of the ncAA-containing protein.
-
-
Click Reaction Labeling:
-
Wash the cells twice with PBS.
-
Incubate the cells with the azide-functionalized fluorescent dye in serum-free medium for 30-60 minutes at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy: Wash the cells with PBS, fix if necessary, and visualize the labeled protein using a fluorescence microscope.
-
Western Blot: Lyse the cells, run the protein lysate on an SDS-PAGE gel, and detect the labeled protein by in-gel fluorescence scanning, followed by a standard western blot for the protein of interest to confirm expression.
-
Workflow for Genetic Code Expansion Labeling
Caption: Workflow for site-specific protein labeling via genetic code expansion.
Data Presentation
The efficiency of click chemistry labeling can be quantified using various methods, including flow cytometry and quantitative mass spectrometry. Below are examples of how to present such data in a structured format.
Table 1: Flow Cytometry Analysis of Metabolic Labeling Efficiency
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | % Labeled Cells |
| Jurkat | Control (no Ac4ManNAz) | 15.2 ± 2.1 | < 1% |
| Jurkat | 50 µM Ac4ManNAz + Alkyne-Dye | 875.6 ± 45.3 | > 95% |
| CHO | Control (no Ac4ManNAz) | 12.8 ± 1.9 | < 1% |
| CHO | 50 µM Ac4ManNAz + Alkyne-Dye | 950.1 ± 52.7 | > 98% |
Table 2: Quantitative Proteomics of Enriched Cell Surface Glycoproteins
| Protein ID | Gene Name | Fold Change (Cancer vs. Control) | p-value | Function |
| P08195 | NCAM1 | 5.2 | < 0.001 | Cell Adhesion |
| P02768 | TFRC | 3.8 | < 0.005 | Iron Uptake |
| P04626 | EGFR | 2.5 | < 0.01 | Signal Transduction |
| P16284 | ITGAV | 2.1 | < 0.05 | Cell Adhesion |
Signaling Pathway Example: EGFR Signaling
Click chemistry can be used to label and study key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).
Caption: Simplified EGFR signaling pathway highlighting a target for click chemistry labeling.
References
- 1. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell surface glycoprotein profiling of cancer cells based on bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. biosynth.com [biosynth.com]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Surface Glycan Labeling and Sensing | MDPI [mdpi.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BP Fluor 405 Picolyl Azide in Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Picolyl Azide (B81097) is a blue-fluorescent dye specifically engineered for enhanced performance in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This advanced probe incorporates a picolyl azide moiety, which acts as a copper-chelating ligand. This feature significantly accelerates the rate of the click reaction, enabling the use of lower copper catalyst concentrations.[1][2][3] The reduced copper levels are particularly advantageous for live-cell imaging, as they minimize cellular toxicity associated with the catalyst.[1][4][5][6][7] BP Fluor 405 is spectrally similar to Alexa Fluor 405, with an excitation maximum around 402 nm and an emission maximum around 424 nm, making it suitable for use with 405 nm or 408 nm laser lines.[3][8][9]
These application notes provide detailed protocols for utilizing BP Fluor 405 Picolyl Azide to label and visualize alkyne-modified biomolecules within cells. The primary application involves a two-step process: first, the metabolic incorporation of an alkyne-containing substrate into a specific class of biomolecules (e.g., proteins, glycans, or nucleic acids), followed by the highly specific and efficient click reaction with this compound for fluorescent detection.
Principle of Picolyl Azide-Enhanced Click Chemistry
The picolyl azide group in this compound enhances the CuAAC reaction rate by increasing the effective concentration of the copper(I) catalyst at the site of the reaction. This chelation-assisted mechanism allows for a significant reduction in the required amount of copper, which is a known cytotoxic agent.[1][2][3][4][5][6][7] This makes this compound an ideal reagent for live-cell labeling and other applications where cell viability and the integrity of sensitive biological samples are critical.
Figure 1. Picolyl azide enhances the CuAAC reaction by chelating copper.
Quantitative Data Summary
The following table summarizes recommended starting concentrations for the key components in the click reaction for cell labeling. Optimization may be required depending on the cell type, the alkyne-modified substrate, and the specific experimental setup.
| Component | Live Cell Labeling | Fixed Cell Labeling |
| This compound | 1 - 10 µM | 5 - 25 µM |
| Copper (II) Sulfate (B86663) (CuSO₄) | 10 - 50 µM | 50 - 200 µM |
| Copper Ligand (e.g., THPTA, BTTAA) | 50 - 250 µM (5x CuSO₄) | 250 - 1000 µM (5x CuSO₄) |
| Reducing Agent (e.g., Na-Ascorbate) | 2.5 mM | 5 mM |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins in Fixed Cells
This protocol is designed for the detection of newly synthesized proteins following metabolic labeling with an alkyne-containing amino acid analog, such as L-azidohomoalanine (AHA) or an alkyne-containing analog like L-homopropargylglycine (HPG).
Materials:
-
Cells cultured on coverslips, metabolically labeled with an alkyne-containing amino acid.
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM HEPES, pH 7.4)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in dH₂O)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 100 mM in dH₂O)
-
Reducing Agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, 100 mM in dH₂O)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Add fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
440 µL Click reaction buffer
-
5 µL CuSO₄ stock solution (final concentration: 200 µM)
-
25 µL Sodium Ascorbate (B8700270) stock solution (final concentration: 5 mM)
-
2.5 µL this compound stock solution (e.g., 5 mM in DMSO, final concentration: 25 µM)
-
Note: If using a ligand, pre-mix CuSO₄ and the ligand before adding to the cocktail.
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Incubate with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for BP Fluor 405 (Ex/Em: ~402/424 nm) and the chosen counterstain.
-
Protocol 2: Labeling of Alkyne-Modified Glycans on Live Cells
This protocol is suitable for labeling cell surface glycans that have been metabolically tagged with an alkyne-modified sugar.
Materials:
-
Cells in culture, metabolically labeled with an alkyne-containing sugar.
-
This compound
-
Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)
-
Copper (II) Sulfate (CuSO₄) stock solution
-
Copper Ligand (e.g., BTTAA) stock solution
-
Reducing Agent (e.g., Sodium Ascorbate) stock solution (freshly prepared)
Procedure:
-
Cell Preparation:
-
Gently wash the cells twice with pre-warmed culture medium or buffer to remove any unlabeled sugar.
-
-
Click Reaction:
-
Prepare the live-cell click reaction cocktail immediately before use in pre-warmed medium/buffer. For a 1 mL reaction volume:
-
To 1 mL of medium/buffer, add the following:
-
2 µL this compound stock solution (e.g., 5 mM in DMSO, final concentration: 10 µM)
-
2 µL CuSO₄ stock solution (e.g., 20 mM, final concentration: 40 µM)
-
10 µL BTTAA stock solution (e.g., 20 mM, final concentration: 200 µM)
-
25 µL Sodium Ascorbate stock solution (e.g., 100 mM, final concentration: 2.5 mM)
-
Note: It is recommended to pre-mix the CuSO₄ and BTTAA before adding to the medium.
-
-
Replace the medium on the cells with the click reaction cocktail.
-
Incubate for 5-10 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with fresh, pre-warmed medium.
-
The cells can now be imaged live using a fluorescence microscope equipped for live-cell imaging.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for cell labeling using this compound.
Figure 2. General experimental workflow for cell labeling.
Troubleshooting and Optimization
-
High Background: Insufficient washing after fixation, permeabilization, or the click reaction can lead to high background. Ensure thorough washing between steps. The concentration of the this compound may also be too high and could be titrated down.
-
No/Weak Signal: Ensure that the metabolic incorporation of the alkyne-containing substrate was successful. The click reaction cocktail, especially the sodium ascorbate solution, should be freshly prepared. The concentration of the fluorescent azide or the copper catalyst may need to be optimized. For picolyl azides, increasing the azide concentration can significantly improve signal intensity.
-
Cell Death (Live-Cell Imaging): If significant cell death is observed, reduce the concentration of copper sulfate and/or the incubation time for the click reaction. Ensure that the ligand concentration is sufficient (e.g., 5-fold excess) to chelate the copper.
For research use only. Not for use in diagnostic procedures.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Probes Click-iT Plus Alexa Fluor 488 Picolyl Azide Toolkit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Alkyne-Modified Oligonucleotides with BP Fluor 405 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides is paramount for a multitude of applications in molecular biology, diagnostics, and therapeutics. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and highly specific method for conjugating molecules to oligonucleotides.[1][] This application note provides a detailed protocol for the labeling of alkyne-modified oligonucleotides with BP Fluor 405 Picolyl Azide (B81097), a bright and photostable blue fluorescent dye. The inclusion of a picolyl azide moiety enhances the reaction kinetics and efficiency by chelating the copper catalyst, thereby increasing its effective concentration at the reaction site.[3][4][5]
BP Fluor 405 is spectrally equivalent to Alexa Fluor 405, making it an excellent choice for multicolor imaging applications with excitation and emission maxima at approximately 401 nm and 421 nm, respectively.[6][7] Labeled oligonucleotides with this fluorophore are well-suited for a variety of advanced fluorescence-based techniques, including Fluorescence In Situ Hybridization (FISH), flow cytometry, and super-resolution microscopy.[6] This document will provide comprehensive experimental protocols, quantitative data on labeling efficiency and probe performance, and a practical application in the study of telomere biology.
Data Presentation
Table 1: Spectral Properties of BP Fluor 405
| Property | Value | Reference |
| Excitation Maximum | 401 nm | [6] |
| Emission Maximum | 421 nm | [6] |
| Extinction Coefficient | ~35,000 cm⁻¹M⁻¹ | [8] |
| Recommended Laser Line | 405 nm or 408 nm | [6][7] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [6] |
Table 2: Expected Performance Metrics for BP Fluor 405 Picolyl Azide Labeled Oligonucleotides
| Parameter | Expected Value/Characteristic | Notes |
| Labeling Efficiency | > 90% | Near-quantitative conversion is expected with optimized protocols.[9] The picolyl azide enhances reaction rates.[3][10] |
| Signal-to-Noise Ratio (SNR) in FISH | High | Bright fluorescence of BP Fluor 405 contributes to strong signals over background.[6] Typical SNR for high-quality confocal images is >30.[11] |
| Photostability | High | Dyes equivalent to Alexa Fluor 405 are known for their good photostability, which is crucial for imaging.[6][8] |
| Purity (Post-Purification) | > 95% | Achievable with dual HPLC purification. |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with this compound via CuAAC
This protocol outlines the copper-catalyzed click chemistry reaction to conjugate this compound to an alkyne-modified oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Nuclease-free water
-
DMSO (Dimethyl sulfoxide)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-Oligo: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to bring the final reaction volume to 100 µL.
-
10 µL of 1 mM Alkyne-Oligo (final concentration: 100 µM).
-
5 µL of 10 mM this compound (final concentration: 500 µM, 5 equivalents).
-
-
Vortex the mixture gently.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the Cu(I)-THPTA catalyst complex by mixing 2.5 µL of 100 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Let it stand for 2-3 minutes at room temperature.
-
Add the 15 µL of the catalyst complex to the reaction mixture.
-
-
Initiation of the Click Reaction:
-
Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For hindered alkynes or lower temperatures, the reaction time may be extended overnight.
-
Protocol 2: Purification of Labeled Oligonucleotides
Purification is critical to remove unreacted dye, catalyst, and ligand. A combination of ethanol (B145695) precipitation and HPLC is recommended for high purity.
Part A: Ethanol Precipitation (Initial Cleanup)
-
To the 100 µL reaction mixture, add 10 µL of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 300 µL of ice-cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Decant the supernatant and air dry the pellet for 10-15 minutes to remove residual ethanol.
-
Resuspend the pellet in 50 µL of nuclease-free water.
Part B: High-Performance Liquid Chromatography (HPLC) Purification
For applications requiring high purity, such as FISH, further purification by reverse-phase HPLC is recommended.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
Column: A C18 reverse-phase column suitable for oligonucleotide purification.
-
Gradient: A linear gradient from 5% to 50% Buffer B over 30 minutes is a good starting point.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~401 nm (for BP Fluor 405).
-
Fraction Collection: Collect the peak corresponding to the dual-labeled oligonucleotide.
-
Desalting and Lyophilization: Desalt the collected fraction using a suitable method and lyophilize to obtain the purified, labeled oligonucleotide.
Protocol 3: Application in Fluorescence In Situ Hybridization (FISH) for Telomere Detection
This protocol describes the use of the BP Fluor 405-labeled oligonucleotide probe for the detection of telomeric repeat sequences in fixed cells.
Materials:
-
BP Fluor 405-labeled telomere-specific oligonucleotide probe (e.g., targeting the (TTAGGG)n repeat).[12]
-
Cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Wash buffers (e.g., 2x SSC, 0.1x SSC).
-
DAPI counterstain.
-
Antifade mounting medium.
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells on coverslips twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Hybridization:
-
Prepare the hybridization mix containing the BP Fluor 405-labeled telomere probe at a final concentration of 100-500 nM in hybridization buffer.
-
Denature the probe mix at 75-80°C for 5 minutes, then place on ice.
-
Apply the hybridization mix to the coverslips.
-
Denature the cellular DNA and the probe together on a heat block at 75-80°C for 5 minutes.
-
Incubate in a humidified chamber at 37°C overnight for hybridization to occur.
-
-
Washing:
-
Wash the coverslips three times for 5 minutes each in 2x SSC at 42°C.
-
Wash once for 5 minutes in 0.1x SSC at 42°C.
-
Wash once for 5 minutes in 2x SSC at room temperature.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel, for nuclei) and BP Fluor 405 (blue/violet channel, for telomeres).
-
Visualizations
Caption: Experimental workflow for labeling and application of BP Fluor 405 probes.
Caption: Simplified diagram of telomere maintenance and probe hybridization.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APDye Fluor 405 | Alexa Fluor 405 Equivalent | AxisPharm [axispharm.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 9. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 12. Telomere FISH probes for repeat sequences [biosyn.com]
Application Notes and Protocols: BP Fluor 405 Picolyl Azide for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Picolyl Azide (B81097) is a blue-fluorescent dye designed for robust and sensitive detection of alkyne-labeled biomolecules in flow cytometry and other fluorescence-based applications.[1][2] Its spectral properties are equivalent to Alexa Fluor 405, making it compatible with the 407 nm krypton laser or the 408 nm violet laser diode commonly found on flow cytometers.[1][3] A key feature of BP Fluor 405 Picolyl Azide is the incorporation of a picolyl moiety, which enhances the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[4][5] This picolyl group chelates copper ions, increasing the effective concentration of the catalyst at the reaction site. This leads to a faster and more biocompatible reaction, allowing for a significant reduction in the required copper concentration, which in turn helps preserve the fluorescence of sensitive reporters like GFP and R-PE and minimizes cell toxicity.[4][6]
The primary application of this compound in flow cytometry is the detection of cell proliferation through the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.[7][8] This method offers a superior alternative to the traditional BrdU assay by eliminating the need for harsh DNA denaturation steps, thus preserving cell morphology and antigen integrity for multi-parametric analysis.[6][7][8]
Core Applications
-
Cell Proliferation Assays: Quantifying the percentage of cells in the S-phase of the cell cycle.
-
Multi-parametric Flow Cytometry: Combining cell proliferation analysis with immunophenotyping (cell surface and intracellular markers) and cell cycle analysis.[6][7]
-
Detection of Alkyne-labeled Biomolecules: Can be used to detect other alkyne-modified molecules, such as proteins or RNAs, in fixed and permeabilized cells.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Excitation Maximum | ~401-402 nm | [2][3][9] |
| Emission Maximum | ~421-424 nm | [2][3][9] |
| Recommended Laser Line | 407 nm (Krypton) or 408 nm (Violet Diode) | [1][3] |
| Spectrally Similar Dyes | Alexa Fluor 405, Pacific Blue, CF 405 | [4] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [1][3] |
| EdU Labeling Concentration | 10 µM (starting concentration) | [10][11] |
| EdU Incubation Time | 1-2 hours (cell type dependent) | [10] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and this compound
This protocol details the steps for labeling, fixing, permeabilizing, and staining cells for flow cytometric analysis of cell proliferation.
Materials Required:
-
This compound
-
EdU (5-ethynyl-2´-deoxyuridine)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., Saponin-based buffer)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Flow cytometry tubes
-
Flow cytometer with a violet laser
Experimental Workflow Diagram:
Caption: Workflow for EdU-based cell proliferation assay using click chemistry.
Procedure:
-
Cell Labeling with EdU: a. Culture cells to optimal density. Ensure cells are in a logarithmic growth phase. b. Add EdU to the culture medium to a final concentration of 10 µM. This may require optimization depending on the cell type.[11] c. Incubate the cells for a period appropriate for your cell type (e.g., 1-2 hours). Avoid disturbing the cells during incubation.[10] d. Harvest the cells and wash them once with 1% BSA in PBS.
-
Cell Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of fixative (e.g., Click-iT® fixative or 4% paraformaldehyde) and incubate for 15 minutes at room temperature, protected from light.[8] b. Wash the cells once with 3 mL of 1% BSA in PBS. c. Permeabilize the cells by resuspending the pellet in 100 µL of a saponin-based permeabilization and wash reagent.[8]
-
Click Reaction: a. Prepare the Click Reaction Cocktail. For each sample, mix the following in order:
- Permeabilization and wash reagent
- This compound (follow manufacturer's recommended concentration)
- Copper (II) Sulfate (CuSO₄) solution
- Reducing Agent (e.g., Sodium Ascorbate solution, always freshly prepared)[11] b. Add 500 µL of the Click Reaction Cocktail to each sample. c. Incubate for 30 minutes at room temperature, protected from light.[8] d. Wash the cells once with 3 mL of the permeabilization and wash reagent.
-
Optional: Antibody or DNA Staining: a. For immunophenotyping, antibodies against cell surface or intracellular markers can be used before fixation or after the click reaction, respectively. Note that some fluorophores like R-PE are better used after the click reaction.[6][12] b. For cell cycle analysis, a DNA stain (e.g., DAPI, Propidium Iodide) can be added after the click reaction wash.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA). b. Acquire data on a flow cytometer using a violet laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass).[12] c. Analyze the data to quantify the percentage of BP Fluor 405-positive cells, representing the proliferating cell population.
Signaling Pathway and Mechanism
The detection method is not a biological signaling pathway but a chemical ligation reaction known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".
Click Chemistry Reaction Diagram:
Caption: Mechanism of CuAAC click chemistry for labeling EdU-incorporated DNA.
This reaction creates a stable, covalent triazole linkage between the alkyne on the EdU incorporated into the DNA and the azide group on the this compound dye, resulting in highly specific and bright fluorescent labeling of proliferating cells. The picolyl group on the azide enhances this reaction by coordinating the copper catalyst.[4]
References
- 1. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 2. APDye Fluor 405 | Alexa Fluor 405 Equivalent | AxisPharm [axispharm.com]
- 3. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 4. PB Picolyl Azide | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Click-iT Plus EdU Proliferation Kits for Imaging and Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols for BP Fluor 405 Picolyl Azide in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 405 Picolyl Azide (B81097) is a blue-emitting fluorescent dye specifically designed for advanced microscopy applications, including super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM). As an equivalent to Alexa Fluor® 405, it offers excellent photophysical properties. The key innovation of this molecule lies in the incorporation of a picolyl azide moiety. This feature significantly enhances the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry for labeling biomolecules. The picolyl group chelates copper ions, increasing the local catalyst concentration at the reaction site. This results in faster reaction kinetics, higher labeling efficiencies, and the ability to use lower, less cytotoxic copper concentrations, which is critical for live-cell imaging and preserving sample integrity.[1][2][3]
These application notes provide a comprehensive overview of the properties of BP Fluor 405 Picolyl Azide and detailed protocols for its use in super-resolution microscopy.
Data Presentation
Photophysical and Chemical Properties
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~402 nm | BroadPharm |
| Emission Maximum (Em) | ~424 nm | BroadPharm |
| Molecular Weight | 715.7 g/mol | BroadPharm |
| Reactive Group | Picolyl Azide | N/A |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N/A |
Performance in Super-Resolution Microscopy (STORM)
Quantitative performance data for this compound in STORM is not extensively published. However, as an Alexa Fluor® 405 equivalent, it is expected to perform similarly as an activator dye in activator-reporter dye pairs for STORM.[4][5][6] In this scheme, the 405 nm laser excites the activator dye (BP Fluor 405), which in turn promotes the photoswitching of a reporter dye (e.g., Alexa Fluor 647 or Cy5) to a fluorescently active state. The performance of the system is largely dependent on the reporter dye.
| Parameter | Typical Value (for AF405-AF647 pair) | Reference |
| Localization Precision | 20-30 nm | [7] |
| Primary Reporter Dyes | Alexa Fluor 647, Cy5 | [7][8] |
| Activator Laser | 405 nm | [5][8][9] |
| Imaging Laser (for reporter) | ~647 nm | [5][9] |
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound via Click Chemistry
This protocol describes the labeling of alkyne-modified proteins in fixed cells with this compound. The alkyne modification can be introduced metabolically using alkyne-bearing amino acid analogs.
Materials:
-
This compound
-
Alkyne-modified cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4%), freshly prepared
-
Triton X-100 (0.1%) in PBS
-
Bovine serum albumin (BSA) (3%) in PBS
-
Click-iT® reaction buffer kit (or individual components: copper (II) sulfate (B86663) (CuSO₄), reducing agent like sodium ascorbate (B8700270), and a copper-chelating ligand like THPTA)
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash alkyne-modified cells grown on coverslips twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, mix the following in order:
-
This compound (final concentration 2-10 µM)
-
Copper (II) sulfate (CuSO₄) (final concentration 50-100 µM)
-
Copper-chelating ligand (e.g., THPTA) (final concentration 250-500 µM)
-
Freshly prepared reducing agent (e.g., sodium ascorbate) (final concentration 2.5-5 mM)
-
-
Aspirate the blocking solution from the coverslips.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Optionally, counterstain for other cellular components (e.g., DAPI for nuclei).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Protocol 2: (d)STORM Imaging of BP Fluor 405 Labeled Structures
This protocol outlines the general procedure for performing (d)STORM imaging on samples labeled with this compound, where it acts as an activator for a reporter dye like Alexa Fluor 647.
Materials:
-
Labeled and mounted sample from Protocol 1 (co-labeled with a reporter dye like Alexa Fluor 647)
-
STORM-equipped super-resolution microscope
-
405 nm laser for activation
-
647 nm laser for imaging
-
STORM imaging buffer
STORM Imaging Buffer (a common formulation):
-
Glucose oxidase
-
Catalase
-
Glucose
-
A reducing agent (e.g., β-mercaptoethanol (BME) or MEA) in a buffer solution (e.g., Tris-HCl)
Procedure:
-
Microscope Setup:
-
Mount the sample on the STORM microscope.
-
Locate the region of interest using conventional fluorescence microscopy.
-
-
STORM Image Acquisition:
-
Replace the standard buffer with the STORM imaging buffer.
-
Illuminate the sample with the 647 nm laser at high power to switch most of the reporter fluorophores to a dark state.
-
Begin acquiring a time-lapse series of images (typically 10,000-100,000 frames).
-
During acquisition, use the 405 nm laser at a very low power to periodically reactivate a sparse, stochastic subset of reporter fluorophores. The power of the 405 nm laser should be adjusted to ensure that only a few, well-separated single molecules are fluorescent in each frame.
-
The 647 nm laser continuously excites the reactivated fluorophores until they photobleach or switch back to the dark state.
-
-
Image Reconstruction:
-
Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM).
-
The software identifies and calculates the precise center of the point spread function (PSF) for each detected single molecule in every frame.
-
A super-resolved image is then reconstructed by plotting the coordinates of all localized molecules.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling and STORM imaging.
Caption: Copper-catalyzed click chemistry for protein labeling.
Application to DNA-PAINT
While primarily used in STORM, the click chemistry compatibility of this compound allows for its potential use in DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography). In DNA-PAINT, super-resolution is achieved by the transient binding of a fluorescently labeled oligonucleotide ("imager strand") to a complementary "docking strand" attached to the target molecule.
This compound can be used to synthesize the imager strand. An alkyne-modified oligonucleotide can be reacted with this compound via CuAAC to produce the fluorescently labeled imager strand. This allows for the creation of custom DNA-PAINT probes with the specific spectral properties of BP Fluor 405.
Caption: Synthesis of a DNA-PAINT imager strand.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction. | Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution. Optimize the concentrations of the dye, copper, and ligand. The picolyl azide allows for lower copper concentrations, but some optimization may be required for your specific sample. |
| Poor accessibility of the alkyne tag. | Ensure proper cell permeabilization. Consider different fixation and permeabilization protocols. | |
| High Background Fluorescence | Non-specific binding of the dye. | Increase the number and duration of wash steps after the click reaction. Ensure adequate blocking with BSA or another blocking agent. |
| Unreacted dye. | Ensure the click reaction goes to completion by optimizing reaction time and reagent concentrations. | |
| Poor STORM Reconstruction | Low number of localizations. | Increase the acquisition time. Optimize the 405 nm activation laser power to ensure a sufficient number of molecules are activated in each frame without being too dense. |
| Poor localization precision. | Ensure the imaging system is properly aligned and calibrated. Use a high-quality objective and immersion oil. Optimize the STORM buffer composition. | |
| Sample drift during acquisition. | Use a focus-locking system. Use fiducial markers (e.g., fluorescent beads) to correct for drift during post-processing. |
Conclusion
This compound is a versatile and powerful tool for super-resolution microscopy. Its enhanced click chemistry kinetics make it an excellent choice for labeling biomolecules in a variety of contexts. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively utilize this probe to achieve high-quality super-resolution images and advance their scientific investigations.
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 6. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano-imaging with Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Talk-Free Multi-Color STORM Imaging Using a Single Fluorophore | PLOS One [journals.plos.org]
Application Notes and Protocols for Fluorescent Labeling of Nucleic Acids via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has emerged as a powerful and versatile tool for the fluorescent labeling of nucleic acids.[1][2] This method offers high efficiency, specificity, and biocompatibility, making it ideal for a wide range of applications in molecular biology, diagnostics, and nanotechnology.[1][2][3] The core principle of click chemistry lies in the use of bioorthogonal reactions, meaning they occur efficiently under mild, aqueous conditions without interfering with native biological functionalities.[4][5] The two most prominent click reactions for nucleic acid labeling are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]
This document provides detailed protocols and application notes for fluorescently labeling DNA and RNA using both CuAAC and SPAAC methodologies.
Principle of Click Chemistry for Nucleic Acid Labeling
Click chemistry facilitates the covalent ligation of a fluorescent dye to a nucleic acid. This is achieved by introducing a "clickable" functional group—either an azide (B81097) or an alkyne—into the nucleic acid and a complementary functional group onto the fluorophore.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[3][4] To prevent DNA damage from copper ions, stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often employed.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6][7][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[3][6]
Experimental Workflows
The general workflow for fluorescently labeling nucleic acids using click chemistry involves three main stages:
-
Introduction of a Clickable Handle: An azide or alkyne functional group is incorporated into the DNA or RNA strand.
-
Click Reaction: The modified nucleic acid is reacted with a fluorescent dye carrying the complementary click handle.
-
Purification: The labeled nucleic acid is purified from unreacted components.
Below are diagrams illustrating the experimental workflows for both CuAAC and SPAAC.
Data Presentation: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (Copper-free) |
| Reaction Rate | Very fast with catalyst and ligand | Generally slower than CuAAC, but can be very fast with optimized cyclooctynes |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, though ligands can mitigate this.[9] | Highly biocompatible, suitable for live-cell imaging.[6] |
| Reagents | Terminal alkyne and azide | Strained alkyne (e.g., DBCO) and azide |
| Advantages | High reaction rates, readily available and inexpensive reagents.[10] | Copper-free, bioorthogonal, suitable for in vivo applications.[6][] |
| Disadvantages | Copper toxicity can be a concern for in vivo studies.[9][11] | Strained alkynes can be more complex and expensive to synthesize.[3] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of DNA via CuAAC
This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with an azide-functionalized fluorescent dye.
Materials and Reagents:
-
Alkyne-modified DNA oligonucleotide
-
Azide-functionalized fluorescent dye (e.g., Cy5-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Reagents for purification (e.g., ethanol, sodium acetate, or HPLC system)
Quantitative Data for Reaction Setup:
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-DNA | 100 µM | 10-50 µM |
| Azide-Fluorophore | 10 mM in DMSO | 150 µM - 1 mM |
| CuSO₄ | 10 mM | 50-500 µM |
| Sodium Ascorbate | 50 mM (prepare fresh) | 2.5 mM |
| TBTA | 10 mM in DMSO | 250 µM - 2.5 mM |
Procedure:
-
Prepare the DNA solution: Dissolve the alkyne-modified DNA in nuclease-free water or buffer to the desired final concentration.
-
Prepare the click-mix: In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
Buffer (to maintain pH ~7)
-
TBTA stock solution
-
CuSO₄ stock solution
-
Vortex briefly.
-
-
Add the azide-fluorophore: Add the azide-functionalized fluorescent dye to the click-mix and vortex.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the mixture. The final volume should be adjusted with nuclease-free water.
-
Add the alkyne-DNA: Add the alkyne-modified DNA to the reaction mixture and vortex thoroughly.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight, protected from light.
-
Purification: Purify the labeled DNA using ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted dye and catalyst.[5][12]
Protocol 2: Fluorescent Labeling of RNA via SPAAC
This protocol details the labeling of an azide-modified RNA transcript with a strained alkyne-functionalized fluorescent dye. This method is particularly useful for labeling RNA in a cellular context.
Materials and Reagents:
-
Azide-modified RNA (can be generated via in vitro transcription using an azide-modified NTP)
-
Strained alkyne-functionalized fluorescent dye (e.g., DBCO-Cy3)
-
Nuclease-free water
-
Buffer (e.g., PBS)
-
Reagents for purification
Quantitative Data for Reaction Setup:
| Reagent | Stock Concentration | Final Concentration |
| Azide-RNA | 10 µM | 1-5 µM |
| Strained Alkyne-Fluorophore | 1 mM in DMSO | 20-100 µM |
Procedure:
-
Prepare the RNA solution: Dissolve the azide-modified RNA in nuclease-free water or buffer.
-
Add the strained alkyne-fluorophore: Add the DBCO-functionalized fluorescent dye to the RNA solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, or at 37°C for 30-60 minutes, protected from light. The reaction time may need optimization depending on the specific strained alkyne and the azide's accessibility.[13]
-
Purification: Purify the labeled RNA using methods such as ethanol precipitation or appropriate chromatography to remove the excess fluorescent dye.
Visualization of Click Chemistry Reactions
The following diagrams illustrate the chemical transformations in CuAAC and SPAAC reactions.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | Inefficient incorporation of the clickable handle. | Optimize the method of incorporation (e.g., adjust PCR conditions, use a different polymerase). |
| Degradation of nucleic acid. | Ensure the use of nuclease-free reagents and proper handling techniques. For CuAAC, ensure the ligand is present to protect the nucleic acid.[4] | |
| Inactive catalyst (CuAAC). | Prepare the sodium ascorbate solution fresh before each use. | |
| Inaccessible click handles. | For large nucleic acids, the click handle may be sterically hindered. Consider introducing the handle at a more accessible position (e.g., the terminus). | |
| High Background Signal | Incomplete removal of unreacted fluorescent dye. | Optimize the purification protocol. Consider using a different purification method (e.g., HPLC instead of precipitation). |
| Nucleic Acid Degradation | Nuclease contamination. | Use nuclease-free water, buffers, and tips. Work in a clean environment. |
| Copper-mediated damage (CuAAC). | Ensure an adequate concentration of the copper-stabilizing ligand (e.g., TBTA).[4] |
Conclusion
Click chemistry provides a robust and efficient platform for the fluorescent labeling of nucleic acids. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being a cost-effective and rapid method for in vitro labeling, while SPAAC offers superior biocompatibility for in vivo studies. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully implement these powerful techniques for a wide array of biological investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atdbio.com [atdbio.com]
- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 13. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Chelation-Assisted CuAAC for Advanced Biomolecular Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the application of chelation-assisted Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) in biomolecular labeling. This advanced click chemistry technique offers significant advantages in terms of reaction kinetics and biocompatibility, enabling more sensitive and efficient labeling of proteins, RNAs, and other biomolecules in complex biological systems.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry, prized for its high efficiency and specificity. However, traditional CuAAC protocols often require high concentrations of copper, which can be toxic to living cells. Chelation-assisted CuAAC addresses this limitation by utilizing azides containing a chelating group, such as a picolyl moiety. This intramolecular chelation of the copper ion dramatically accelerates the reaction rate, allowing for the use of significantly lower and less toxic copper concentrations.[1][2][3] This enhancement has paved the way for more robust and sensitive labeling of biomolecules in vitro and in living systems.[1][4]
The key principle behind chelation-assisted CuAAC lies in the pre-organization of the reactants. The chelating group on the azide (B81097) positions the copper catalyst in close proximity to the azide, facilitating the formation of the copper acetylide and subsequent cycloaddition with an alkyne-functionalized molecule.[5][6][7] This leads to a significant increase in the effective molarity of the reactants and a corresponding acceleration of the reaction.
Key Advantages of Chelation-Assisted CuAAC
-
Accelerated Reaction Kinetics: The intramolecular chelation of copper dramatically speeds up the cycloaddition reaction, often enabling complete labeling in minutes.[1][4]
-
Reduced Copper Toxicity: The enhanced efficiency allows for the use of low micromolar concentrations of copper, significantly improving biocompatibility for live-cell imaging and in vivo applications.[1][3]
-
Increased Sensitivity: Faster kinetics and lower background signals contribute to a higher signal-to-noise ratio, enabling the detection of low-abundance biomolecules.[1][4]
-
Versatility: This method is applicable to a wide range of biomolecules, including proteins, RNAs, and glycans, and can be used in various contexts, from purified samples to living cells.[1][2]
Applications
Chelation-assisted CuAAC has emerged as a powerful tool for a variety of biomolecular labeling applications:
-
Site-Specific Protein Labeling: In conjunction with techniques like Probe Incorporation Mediated by Enzymes (PRIME), specific proteins on the surface of living cells or in purified form can be tagged with probes for imaging or functional studies.[8][9][10][11]
-
Metabolic Labeling: Newly synthesized proteins and RNAs can be metabolically labeled by incorporating alkyne- or azide-modified metabolic precursors. Subsequent chelation-assisted CuAAC with a corresponding probe allows for the visualization and quantification of nascent biomolecules.[1][4]
-
Live-Cell Imaging: The biocompatibility of the reaction conditions makes it ideal for labeling and tracking biomolecules in real-time within living cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed with chelation-assisted CuAAC compared to conventional methods.
Table 1: Comparison of CuAAC Reaction Yields with Chelating and Non-Chelating Azides.
| Azide Type | Copper Concentration (µM) | Reaction Time (min) | Yield (%) | Reference |
| Picolyl Azide (Chelating) | 10 | 10 | >95 | [1] |
| Benzyl Azide (Non-chelating) | 10 | 10 | <10 | [1] |
| Picolyl Azide (Chelating) | 100 | 5 | >95 | [4] |
| Benzyl Azide (Non-chelating) | 100 | 30 | ~80 | [4] |
Data derived from in vitro fluorogenic assays.
Table 2: Signal Enhancement in Cellular Labeling.
| Application | Labeling Method | Signal-to-Noise Ratio Improvement | Reference |
| Cell Surface Protein Labeling | Chelation-Assisted CuAAC vs. Conventional CuAAC | Up to 25-fold increase in specific signal | [1] |
| Metabolic Labeling of RNA and Proteins | Chelation-Assisted CuAAC vs. Conventional CuAAC | 1.8 to 2.7-fold improvement | [1][4] |
Experimental Protocols
Here, we provide detailed protocols for the synthesis of a picolyl azide probe and its application in cell surface protein labeling using the PRIME technique followed by chelation-assisted CuAAC.
Synthesis of Picolyl Azide (pAz) Probe
This protocol is adapted from established methods for synthesizing picolyl azide derivatives.[8][9]
Materials:
-
2-(Bromomethyl)pyridine hydrobromide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Starting material for probe synthesis (e.g., a molecule with a suitable linker and reactive group for conjugation)
Procedure:
-
Dissolve the starting material in DMF.
-
Add 2-(Bromomethyl)pyridine hydrobromide and a suitable base (e.g., diisopropylethylamine) to the solution.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, add sodium azide to the reaction mixture.
-
Stir for an additional 2-4 hours at room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired picolyl azide probe.
Site-Specific Labeling of Cell Surface Proteins
This protocol combines the PRIME technique for introducing the picolyl azide handle onto a target protein, followed by chelation-assisted CuAAC for fluorescent labeling.[8][9][11]
Materials:
-
HEK293T cells expressing the target protein fused to a Lipoic Acid Ligase Acceptor Peptide (LAP) tag
-
Engineered E. coli lipoic acid ligase (LplA W37V mutant)
-
Picolyl azide probe (from Protocol 5.1)
-
Alkyne-fluorophore conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
Step 1: PRIME Labeling (Introduction of Picolyl Azide)
-
Culture HEK293T cells expressing the LAP-tagged protein of interest to ~80% confluency.
-
Prepare the PRIME labeling solution in DMEM containing:
-
10 µM LplA (W37V)
-
10 µM picolyl azide probe
-
1 mM ATP
-
1 mM MgCl₂
-
-
Wash the cells twice with PBS.
-
Incubate the cells with the PRIME labeling solution for 20-30 minutes at 37 °C.
-
Wash the cells three times with PBS to remove unreacted reagents.
Step 2: Chelation-Assisted CuAAC Labeling
-
Prepare the CuAAC reaction cocktail. For a final volume of 1 mL, mix:
-
5 µL of 10 mM CuSO₄ (final concentration: 50 µM)
-
25 µL of 10 mM THPTA or TBTA (final concentration: 250 µM)
-
50 µL of 50 mM sodium ascorbate (freshly prepared, final concentration: 2.5 mM)
-
1 µL of 1 mM alkyne-fluorophore (final concentration: 1 µM)
-
Complete to 1 mL with PBS.
-
Note: The ratio of copper to ligand is critical. A 1:5 ratio is commonly used.
-
-
Add the CuAAC reaction cocktail to the cells immediately after preparation.
-
Incubate for 1-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging by fluorescence microscopy.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this document.
Caption: Mechanism of Chelation-Assisted CuAAC.
Caption: Experimental workflow for cell surface protein labeling.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated AzideâAlkyne Cycloaddition - figshare - Figshare [figshare.com]
- 8. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Site-specific protein labeling using PRIME and chelation-assisted click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Picolyl Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules. The introduction of picolyl azides has further enhanced the utility of this reaction, particularly in biological applications. The intrinsic copper-chelating ability of the picolyl moiety accelerates the reaction, allowing for a significant reduction in the required copper catalyst concentration. This is a critical advantage in cellular environments and for the integrity of sensitive biomolecules, as high concentrations of copper can be cytotoxic.[1][2][3] These application notes provide an overview of the reaction, recommended catalyst concentrations, and detailed experimental protocols for researchers utilizing picolyl azide (B81097) chemistry.
The use of picolyl azides can lead to a substantial increase in signal intensity in labeling experiments, in some cases up to 40-fold compared to conventional azides. This enhancement allows for at least a tenfold reduction in the copper catalyst concentration without compromising labeling efficiency, thereby improving the biocompatibility of the CuAAC labeling protocol.
Core Principle
The fundamental principle of the picolyl azide-alkyne cycloaddition is the chelation-assisted delivery of the copper(I) catalyst to the azide and alkyne reaction partners. The picolyl group, with its strategically positioned nitrogen atom, forms a complex with the copper ion, effectively increasing the local concentration of the catalyst at the reaction site. This leads to a significant rate enhancement compared to non-chelating azides, especially at low catalyst loadings.[1][2]
Data Presentation: Recommended Reagent Concentrations
The following tables summarize the recommended starting concentrations for key reagents in a typical copper-catalyzed picolyl azide-alkyne cycloaddition (Cu-PAAC) reaction. Optimization may be required depending on the specific substrates and experimental context.
Table 1: Copper Catalyst and Ligand Concentrations
| Component | Recommended Concentration Range | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 10 µM - 2 mM | Picolyl azides allow for effective reactions at the lower end of this range (10-100 µM), minimizing cytotoxicity.[1][2] For general bioconjugation, 50-100 µM is a good starting point.[2] |
| Ligand (THPTA or BTTAA) | 50 µM - 10 mM | A 5-fold excess relative to the copper concentration is commonly recommended to stabilize the Cu(I) oxidation state and protect biomolecules.[4][5] |
| CuSO₄:Ligand Molar Ratio | 1:2 to 1:5 | A 1:5 ratio is often recommended as a starting point for labeling functionalized biomolecules.[6][7][8] |
Table 2: Reducing Agent and Substrate Concentrations
| Component | Recommended Concentration Range | Key Considerations |
| Sodium Ascorbate (B8700270) | 2.5 mM - 5 mM | Should be prepared fresh. It is added to the reaction mixture last to initiate the formation of the active Cu(I) catalyst.[4][5][6] |
| Picolyl Azide | 10 µM - 100 µM | The optimal concentration is dependent on the alkyne partner's concentration. An excess of the azide is often used.[4] |
| Alkyne | 25 µM - 560 µM | The concentration will vary based on the specific application (e.g., labeling of a protein of interest).[5][9] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a copper-catalyzed picolyl azide-alkyne cycloaddition reaction.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
This protocol is a starting point for the conjugation of a picolyl azide-containing molecule to an alkyne-functionalized biomolecule in solution.
Materials:
-
Picolyl azide derivative
-
Alkyne-functionalized biomolecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[4]
-
THPTA or BTTAA ligand stock solution (e.g., 50 mM in water)[4]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )[9]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare the Copper-Ligand Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the ligand stock solution to achieve a final molar ratio of 1:5 (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Mix gently and let it stand for a few minutes.[4][5]
-
Prepare the Reaction Mixture: In a separate microcentrifuge tube, add the alkyne-functionalized biomolecule and the picolyl azide derivative to the reaction buffer. The final concentrations should be optimized, but a starting point of 50 µM for the azide and 25 µM for the alkyne is common.[4]
-
Combine Reagents: Add the copper-ligand premix to the reaction mixture containing the azide and alkyne.
-
Initiate the Reaction: To start the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.[4][5]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. For reactions with picolyl azides, shorter incubation times of 5-15 minutes may be sufficient.[1]
-
Purification: Purify the resulting conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove the copper catalyst, ligand, and unreacted reagents.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol describes the labeling of alkyne-modified proteins in a cell lysate with a picolyl azide-functionalized reporter molecule (e.g., a fluorescent dye).
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
Picolyl azide-functionalized reporter molecule (e.g., 2.5 mM stock in DMSO or water)[10]
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[6]
-
THPTA stock solution (e.g., 100 mM in water)[6]
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )[6][10]
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:
-
50 µL of cell lysate[11]
-
Appropriate volume of PBS buffer
-
Picolyl azide reporter to a final concentration of 20-50 µM
-
-
Add Copper-Ligand: Add THPTA solution to a final concentration of 500 µM (e.g., 10 µL of 100 mM stock for a larger volume reaction, adjust accordingly). Vortex briefly. Then, add CuSO₄ solution to a final concentration of 100 µM (e.g., 10 µL of 20 mM stock for a larger volume reaction, adjust accordingly). Vortex briefly.[6]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., to a final concentration of 5 mM). Vortex briefly.[6]
-
Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes.[6]
-
Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition, highlighting the role of the picolyl azide in chelating the copper catalyst.
Conclusion
The use of picolyl azides in copper-catalyzed cycloaddition reactions offers a significant advantage for researchers in bioconjugation and drug development. The ability to perform these reactions at substantially lower copper concentrations enhances their biocompatibility and preserves the integrity of sensitive biological samples. The protocols and data presented here provide a solid foundation for the successful implementation of this powerful chemical tool.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. scispace.com [scispace.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for BP Fluor 405 Picolyl Azide in PALM and dSTORM Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of BP Fluor 405 Picolyl Azide (B81097) in Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), two powerful super-resolution imaging techniques.
Introduction to BP Fluor 405 Picolyl Azide
This compound is a blue-emitting fluorescent dye engineered for advanced imaging applications. The key features of this probe are its excitation and emission profile, making it suitable for use with common 405 nm laser lines, and the incorporation of a picolyl azide moiety. The picolyl group acts as a copper-chelating motif, significantly enhancing the rate and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2][3] This allows for robust and specific labeling of target biomolecules with alkyne handles, even at low copper concentrations, which is crucial for preserving cellular integrity.[1][2]
Core Applications: PALM and dSTORM
Both PALM and dSTORM are single-molecule localization microscopy (SMLM) techniques that achieve super-resolution by temporally separating the fluorescence of individual molecules.
-
dSTORM (direct Stochastic Optical Reconstruction Microscopy) relies on the photoswitching of conventional fluorophores between a fluorescent "on" state and a dark "off" state. BP Fluor 405 is well-suited for dSTORM when used with appropriate imaging buffers containing a thiol, which facilitates the reversible transition to a long-lived dark state.[4][5] A brief pulse of 405 nm light can be used to reactivate the fluorophores from the dark state back to the fluorescent state.
-
PALM (Photoactivated Localization Microscopy) typically utilizes photoactivatable or photoconvertible fluorescent proteins. However, the principle of stochastic activation and subsequent localization can be extended to organic dyes. In the context of BP Fluor 405, a low-power 405 nm laser can be used to sparsely activate individual dye molecules, allowing for their localization before they photobleach or enter a dark state.
Data Presentation: Photophysical Properties
The photophysical properties of BP Fluor 405 are comparable to other blue-emitting dyes like Alexa Fluor 405. The following table summarizes the key quantitative data for BP Fluor 405 Azide, which is expected to be very similar for the picolyl azide variant.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~402 nm | BroadPharm |
| Emission Maximum (λem) | ~424 nm | BroadPharm |
| Molar Extinction Coefficient | ~35,000 cm⁻¹M⁻¹ | BroadPharm |
| Recommended Laser Line | 405 nm or 407 nm | BroadPharm |
| pH Sensitivity | Insensitive from pH 4-10 | BroadPharm |
Experimental Protocols
Protocol 1: Labeling of Intracellular Proteins with this compound via Click Chemistry
This protocol describes the labeling of alkyne-modified proteins within fixed and permeabilized cells.
Materials:
-
Cells expressing alkyne-modified protein of interest
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
This compound
-
DMSO (anhydrous)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-protecting ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips suitable for microscopy.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells in blocking buffer for 30 minutes to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL:
-
445 µL PBS
-
2.5 µL of 10 mM this compound in DMSO (final concentration: 5 µM)
-
2.5 µL of 20 mM CuSO₄ (final concentration: 100 µM)
-
12.5 µL of 20 mM THPTA (final concentration: 500 µM)
-
25 µL of fresh 100 mM sodium ascorbate (B8700270) (final concentration: 5 mM)
-
Note: The picolyl azide allows for lower copper concentrations; optimization may be required.
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide with a suitable dSTORM imaging buffer.
-
Protocol 2: dSTORM Imaging of BP Fluor 405 Labeled Samples
Materials:
-
Labeled cells on coverslips
-
dSTORM imaging buffer:
-
100 mM MEA (cysteamine) in PBS
-
Oxygen scavenging system (GLOX):
-
0.5 mg/mL glucose oxidase
-
40 µg/mL catalase
-
10% (w/v) glucose
-
-
Adjust pH to 7.5-8.0
-
Microscope Setup:
-
An inverted fluorescence microscope equipped for TIRF or highly inclined illumination.
-
High numerical aperture objective (e.g., 100x, NA ≥ 1.4).
-
Lasers: 405 nm for activation and a suitable laser for excitation (e.g., 488 nm, as the emission tail of BP Fluor 405 can be excited, though a dedicated 405 nm excitation laser is ideal).
-
A sensitive EMCCD or sCMOS camera.
Imaging Procedure:
-
Sample Mounting: Mount the coverslip with labeled cells in an imaging chamber with freshly prepared dSTORM buffer.
-
Locate Cells: Find a region of interest with labeled cells using low-intensity illumination.
-
Photoswitching and Acquisition:
-
Illuminate the sample with the excitation laser at a high power density to switch most of the BP Fluor 405 molecules to the dark state.
-
Simultaneously, use a very low power 405 nm laser to continuously or intermittently reactivate a sparse subset of fluorophores back to the fluorescent state.
-
Acquire a stream of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz). The density of fluorescent molecules per frame should be low enough to allow for the localization of individual emitters.
-
-
Data Analysis:
-
Process the acquired image series with a localization software package (e.g., ThunderSTORM, rapidSTORM) to identify and localize the single-molecule blinking events with sub-pixel accuracy.
-
Reconstruct the final super-resolution image from the coordinates of all localized molecules.
-
Visualizations
Caption: Workflow for dSTORM imaging with this compound.
Caption: Copper-catalyzed click chemistry for protein labeling.
References
- 1. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
How to reduce background fluorescence with BP Fluor 405 Picolyl Azide
Welcome to the technical support center for BP Fluor 405 Picolyl Azide (B81097). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence for clear and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 405 Picolyl Azide and how does it work?
A1: this compound is a blue-fluorescent dye designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Its key feature is the picolyl azide group, which contains a copper-chelating motif. This structure raises the effective concentration of the copper(I) catalyst at the reaction site, leading to a significantly faster and more efficient reaction.[1][2][3][4] This enhancement allows for the use of at least 10-fold less copper catalyst compared to conventional azides, which improves the biocompatibility of the labeling protocol, making it particularly valuable for experiments in living cells and for detecting low-abundance targets.[2][3][4]
Q2: What are the main causes of high background fluorescence when using this compound?
A2: High background fluorescence in experiments using this compound can stem from several sources:
-
Non-specific binding of the fluorescent probe: The dye may adhere to cellular components or surfaces in a non-covalent manner.[5][6]
-
Unbound fluorescent probe: Insufficient washing can leave excess, unreacted this compound in the sample.
-
Copper-mediated fluorescence: In some cases, the copper catalyst itself can contribute to background signals.[5]
-
Sample autofluorescence: The inherent fluorescence of the cells or tissue being studied can interfere with the signal from the BP Fluor 405 dye.
-
Impure reagents: Degradation of reagents, such as sodium ascorbate (B8700270), can lead to side reactions and increased background.[5]
Q3: Can I use this compound for copper-free click chemistry?
A3: this compound is specifically designed to enhance copper-catalyzed click chemistry (CuAAC) through its copper-chelating picolyl group. While some fluorescent azides can be used in strain-promoted alkyne-azide cycloaddition (SPAAC or copper-free click chemistry), the primary advantage of the picolyl azide is lost without the copper catalyst.[7] For copper-free reactions, a dye conjugated to a strained alkyne (e.g., DBCO, BCN) would be more appropriate.
Troubleshooting Guides
Guide 1: High Background in Imaging Experiments
Issue: You are observing high, non-specific fluorescence in your negative control samples (e.g., cells not treated with the alkyne probe) or a general lack of contrast between your signal and the background.
Below is a systematic approach to troubleshooting and optimizing your experiment to reduce background fluorescence.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
| Potential Cause | Troubleshooting & Optimization Steps | Expected Outcome |
| Excess Fluorophore Concentration | Titrate the concentration of this compound. Start with a concentration of 5 µM and test a range from 0.5 µM to 10 µM.[8] | Reduced background from unbound dye and improved signal-to-noise ratio. |
| Non-Specific Binding | 1. Increase the number and duration of washing steps after the click reaction. 2. Add a blocking agent like 3% BSA to your buffers before and after the click reaction.[5][8] 3. For persistent issues, consider washing with agents that disrupt hydrophobic interactions, such as 5% urea (B33335) (note: this may affect sample integrity).[6] | A significant decrease in non-specific signal in negative controls. |
| Copper-Mediated Background | 1. Ensure a copper-chelating ligand (e.g., THPTA, BTTAA) is used in sufficient excess (e.g., 5-fold) over copper sulfate (B86663).[5] 2. If using a kit with a copper protectant, adjust the ratio of copper sulfate to the protectant to minimize free copper.[8] 3. Perform a final wash with a copper chelator like EDTA.[5] | Quenching of non-specific fluorescence caused by residual copper ions. |
| Impure or Degraded Reagents | 1. Use freshly prepared solutions of sodium ascorbate. 2. Ensure the purity of your azide and alkyne probes. | A cleaner reaction with fewer side products, leading to lower background. |
| Cellular Autofluorescence | If the sample itself is autofluorescent, consider using a spectral unmixing tool during image analysis or photobleaching the sample before labeling. | Better distinction between the specific signal and the sample's natural fluorescence. |
Guide 2: Low Signal Intensity
Issue: The fluorescence signal from your target is weak, making it difficult to distinguish from the background.
Signaling Pathway for Enhanced Click Chemistry
Caption: The picolyl azide chelates copper, accelerating the click reaction.
| Potential Cause | Troubleshooting & Optimization Steps | Expected Outcome |
| Insufficient Copper Catalyst | While picolyl azides allow for lower copper concentrations, some level is still necessary. If the signal is weak, you can cautiously increase the copper concentration. Ensure a copper ligand is present.[9] A typical starting point is 50 µM CuSO₄ with a fivefold excess of a ligand like THPTA.[9] | An increase in the specific fluorescence signal. |
| Suboptimal Reagent Concentrations | Ensure that the alkyne-tagged biomolecule is present in sufficient quantity. Also, verify the concentration of your this compound stock solution. | A stronger signal due to more efficient reaction kinetics. |
| Reaction Time | The standard incubation time for the click reaction is 30 minutes at room temperature.[8] If the signal is low, you can try extending the incubation time to one hour. | More complete labeling of the target biomolecule. |
| Reagent Degradation | Prepare fresh solutions of all click chemistry components, especially the sodium ascorbate, for each experiment. | Improved reaction efficiency and a stronger signal. |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
This protocol provides a starting point for using this compound in fixed and permeabilized cells.
-
Cell Fixation and Permeabilization:
-
Fix cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[8]
-
Wash the cells twice with 3% BSA in PBS.[8]
-
-
Prepare the Click-iT® Plus Reaction Cocktail (Prepare Fresh):
-
This is a general guideline; always refer to the manufacturer's instructions for your specific reagents.
-
For a 500 µL reaction volume:
-
435 µL 1X Click-iT® buffer
-
10 µL Copper Sulfate (from a 50 mM stock, final concentration 1 mM)
-
2.5 µL this compound (from a 1 mM stock in DMSO, final concentration 5 µM)
-
50 µL Sodium Ascorbate (from a 50 mM stock, final concentration 5 mM)
-
Add the components in the order listed.
-
-
-
Click Reaction and Staining:
-
Final Washes and Imaging:
-
Wash the cells two more times with PBS.
-
If desired, add a nuclear counterstain (e.g., DAPI).
-
Mount the sample for imaging.
-
Protocol 2: Removal of Excess Reagents from Protein Lysates
For biochemical applications where the labeled protein will be analyzed by methods such as SDS-PAGE.
-
Perform the Click Reaction:
-
Incubate your protein lysate with the alkyne probe, this compound, copper sulfate, a copper ligand, and sodium ascorbate for 30-60 minutes at room temperature.
-
-
Protein Precipitation:
-
Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.[5]
-
Incubate at -20°C for at least one hour to precipitate the proteins.[5]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[5]
-
-
Wash and Resuspend:
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Troubleshooting low labeling efficiency with picolyl azides
Welcome to the technical support center for picolyl azide-based bioconjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your labeling experiments for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are picolyl azides and why are they used in click chemistry?
Picolyl azides are specialized azide-containing reagents used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Their key feature is a picolyl moiety, which contains a pyridine (B92270) ring that can chelate copper ions. This chelation increases the effective concentration of the copper catalyst at the reaction site, leading to a significant acceleration of the click reaction rate.[1] This allows for successful labeling with significantly lower and less toxic concentrations of copper, making picolyl azides ideal for applications in living cells and other sensitive biological systems.[2][3][4]
Q2: What are the main advantages of using picolyl azides over conventional alkyl or aryl azides?
The primary advantage of picolyl azides is their ability to achieve high reaction efficiencies at low copper concentrations.[2][3][4] This enhanced reactivity can lead to:
-
Faster reaction times: Complete labeling can be achieved in a shorter duration.
-
Higher labeling signals: Increased reaction efficiency results in a greater number of labeled molecules, leading to stronger signals in downstream applications like fluorescence microscopy.[2]
-
Improved biocompatibility: The use of lower copper concentrations minimizes cellular toxicity, which is a critical concern in live-cell imaging and in vivo studies.[2][3][4]
-
Greater sensitivity: The enhanced kinetics allow for the detection of low-abundance biomolecules that might be difficult to label with less reactive azides.[1][5]
Q3: What are the key components of a picolyl azide (B81097) labeling reaction?
A typical picolyl azide labeling experiment using CuAAC involves the following key components:
-
A biomolecule of interest tagged with an alkyne: This is the molecule you intend to label.
-
A picolyl azide-containing probe: This can be a fluorescent dye, a biotin (B1667282) tag, or another molecule of interest.
-
A copper(I) catalyst: This is essential for the cycloaddition reaction. It is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce the Cu(II) to the active Cu(I) state.[6]
-
A copper-chelating ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are used to stabilize the Cu(I) catalyst and enhance reaction efficiency.[1][2]
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling signal is a common issue in bioconjugation experiments. The following guide provides a systematic approach to troubleshooting these problems when using picolyl azides.
Problem: Weak or No Fluorescence/Signal
This is the most frequent indicator of low labeling efficiency. The troubleshooting workflow below outlines potential causes and their solutions.
Caption: Troubleshooting workflow for low picolyl azide labeling efficiency.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.[6] Prepare fresh sodium ascorbate solution for each experiment, as it degrades over time.[6] Degas buffers to minimize dissolved oxygen. Ensure you are using a high-quality source of copper(II) sulfate. |
| Incorrect Ligand to Copper Ratio | The ligand stabilizes the Cu(I) catalyst. An incorrect ratio can lead to catalyst precipitation or inactivation. A 5:1 ligand to copper ratio is often recommended.[6] |
| Degraded Reagents | Picolyl azides and alkyne probes can degrade if not stored properly. Store reagents as recommended by the manufacturer, typically protected from light and moisture at low temperatures.[7] Prepare solutions fresh when possible. |
| Suboptimal Component Concentrations | The concentrations of the picolyl azide, copper, and ligand are critical. If concentrations are too low, the reaction rate will be slow. Consider titrating the concentrations of these components to find the optimal conditions for your system. |
| Steric Hindrance | The alkyne tag on your biomolecule may be in a location that is not easily accessible to the picolyl azide probe.[6] This can be a significant issue with folded proteins. If your experimental design allows, performing the reaction under denaturing conditions can improve accessibility. |
| Presence of Inhibitors | Components in your buffer or sample may be interfering with the reaction. Thiols (e.g., from DTT or cysteine residues) and other metal chelators can inhibit the copper catalyst.[6] If possible, remove these substances by buffer exchange or dialysis prior to the labeling reaction. |
Quantitative Data Summary
The following tables provide a summary of comparative reaction data to aid in experimental design.
Table 1: Comparison of Azide Reactivity in CuAAC
| Azide Type | Relative Reaction Rate | Typical Copper Concentration | Reference |
| Picolyl Azide | ++++ | 10-100 µM | [2] |
| Conventional Alkyl Azide | ++ | 100-1000 µM | [2] |
| Aryl Azide | +++ | 100-1000 µM | [8] |
Relative reaction rates are a qualitative summary based on reported data and can vary depending on specific reaction conditions.
Table 2: Effect of Copper Concentration and Ligand on Picolyl Azide Labeling
| Picolyl Azide | Copper (CuSO₄) Concentration | Ligand | Relative Signal Intensity | Reference |
| Yes | 10 µM | THPTA | ++ | [2] |
| Yes | 40 µM | THPTA | +++ | [2] |
| Yes | 100 µM | THPTA | ++++ | [2] |
| Yes | 40 µM | BTTAA | +++++ | [2] |
| No (Alkyl Azide) | 100 µM | THPTA | + | [2] |
Relative signal intensity is based on fluorescence measurements from cell surface labeling experiments and is intended for comparative purposes.
Experimental Protocols
General Protocol for Picolyl Azide Labeling of Proteins on Live Cells
This protocol is a starting point and may require optimization for your specific cell type and protein of interest.
References
- 1. click.vectorlabs.com [click.vectorlabs.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Cleanup of BP Fluor 405 Picolyl Azide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of unreacted BP Fluor 405 Picolyl Azide from conjugation reactions. Unreacted dye can lead to high background fluorescence and inaccurate quantification, compromising experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a click chemistry reaction?
A1: The removal of unreacted fluorescent dyes is critical for several reasons. Primarily, residual-free dye can bind non-specifically to other molecules or surfaces, leading to high background fluorescence in imaging applications. This high background can obscure the true signal from your labeled molecule, making data interpretation difficult and unreliable. Additionally, for quantitative studies such as calculating the degree of labeling, the presence of free dye will lead to an overestimation of the conjugation efficiency.
Q2: What are the common methods for removing unreacted fluorescent dyes like this compound?
A2: Several well-established methods can be used to separate your labeled biomolecule from the smaller, unreacted dye. The most common techniques include:
-
Gel Filtration Chromatography (Desalting): This method separates molecules based on size. Larger, labeled biomolecules pass through the column more quickly than the smaller, unreacted dye molecules.
-
Spin Columns: These are a rapid form of gel filtration, ideal for small sample volumes. The principle of size exclusion is the same.
-
Dialysis: This technique involves the use of a semi-permeable membrane that allows the small, unreacted dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled biomolecule.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying labeled peptides and oligonucleotides.[1][2][3][4]
-
Protein Precipitation: In some cases, the labeled protein can be precipitated out of solution, leaving the unreacted dye in the supernatant.[5]
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on several factors, including the size and nature of your biomolecule (protein, peptide, oligonucleotide), the sample volume, the required purity, and the available equipment. For large proteins and larger sample volumes, dialysis or gel filtration chromatography are suitable. For smaller sample volumes and rapid cleanup, spin columns are a good option. For the highest purity, especially for peptides and oligonucleotides, RP-HPLC is the preferred method.
Q4: Can I use the same removal method for a protein and a small peptide labeled with this compound?
A4: Not necessarily. While the principles are the same, the specifics of the method will differ. For a large protein, a desalting column with a larger pore size would be appropriate. For a small peptide, the molecular weight difference between the labeled peptide and the free dye may not be sufficient for efficient separation by standard gel filtration. In such cases, RP-HPLC, which separates based on hydrophobicity, is often more effective.[1][2]
Troubleshooting Guide
Problem: High background fluorescence in my imaging experiment after purification.
-
Possible Cause 1: Inefficient removal of unreacted dye.
-
Solution:
-
Optimize your chosen purification method. For gel filtration or spin columns, ensure you are using the correct pore size for your biomolecule and that the column is not overloaded.
-
Consider performing a second round of purification.[5]
-
For persistent issues, switch to a higher-resolution method like RP-HPLC.
-
-
-
Possible Cause 2: Non-specific binding of the fluorescent dye.
-
Possible Cause 3: The concentration of the fluorescent probe was too high in the reaction.
-
Solution:
-
Perform a titration of the this compound to find the optimal concentration that gives good labeling efficiency without excessive background.[7]
-
-
Problem: Low recovery of my labeled biomolecule after purification.
-
Possible Cause 1: Non-specific binding of the biomolecule to the purification matrix.
-
Solution:
-
Ensure that the purification resin is compatible with your biomolecule. Some proteins can interact with certain types of chromatography media.
-
Pre-treat the column with a blocking agent if recommended by the manufacturer.
-
-
-
Possible Cause 2: Inappropriate column choice for the size of the biomolecule.
-
Solution:
-
For gel filtration and spin columns, select a column with a molecular weight cutoff (MWCO) that is significantly smaller than your biomolecule to ensure it is retained.
-
-
-
Possible Cause 3: Sample loss during dialysis.
-
Solution:
-
Ensure the integrity of the dialysis membrane before use.
-
Use the correct MWCO for the dialysis membrane to prevent loss of your biomolecule.
-
-
Data Presentation
The following table summarizes the key features of the most common methods for removing unreacted this compound. Please note that the exact performance can vary depending on the specific biomolecule, sample volume, and experimental conditions.
| Method | Principle | Typical Protein Recovery | Dye Removal Efficiency | Time Required | Advantages | Disadvantages |
| Gel Filtration Chromatography | Size Exclusion | >90% | >95% | 30-60 minutes | High recovery, gentle on proteins. | Can lead to sample dilution. |
| Spin Columns | Size Exclusion | >95% | >99% | < 15 minutes | Fast, easy to use, high recovery.[8][9] | Limited to small sample volumes. |
| Dialysis | Diffusion | >90% | >99% | 4 hours to overnight | Gentle, suitable for large volumes. | Time-consuming.[10] |
| Reverse-Phase HPLC | Hydrophobicity | >80% | >99.9% | 30-60 minutes per sample | High purity, excellent for peptides.[1][2] | Requires specialized equipment, lower recovery for some proteins. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Spin Column
This protocol is suitable for rapid cleanup of small sample volumes (typically 50-100 µL) of labeled proteins.
Materials:
-
Labeled protein sample
-
Spin column (e.g., Thermo Scientific Zeba™ Dye and Biotin Removal Spin Columns)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the Spin Column:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
-
Equilibrate the Column (Optional but Recommended):
-
Add 300 µL of your desired buffer to the column.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat this step twice.
-
-
Apply the Sample:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply your labeled protein sample to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The purified, labeled protein will be in the collection tube. The unreacted dye remains in the column resin.
-
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is ideal for larger sample volumes and for proteins that may be sensitive to the shear forces in spin columns.
Materials:
-
Labeled protein sample
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa for a >30 kDa protein)
-
Dialysis buffer (e.g., PBS)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) according to the manufacturer's instructions.
-
-
Load the Sample:
-
Load your labeled protein sample into the dialysis tubing or cassette, ensuring to leave some space for buffer influx.
-
Securely close the ends of the tubing with clips.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for optimal removal.
-
-
Change the Buffer:
-
For maximum efficiency, change the dialysis buffer 2-3 times during the process.
-
-
Recover the Sample:
-
Carefully remove the dialysis bag/cassette from the buffer and recover your purified, labeled protein.
-
Visualizations
Caption: Workflow for the removal of unreacted this compound.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. bachem.com [bachem.com]
- 3. hplc.eu [hplc.eu]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High background in immunohistochemistry | Abcam [abcam.com]
- 7. biotium.com [biotium.com]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - ID [thermofisher.com]
- 9. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Preventing precipitation of BP Fluor 405 Picolyl Azide in solution
Welcome to the technical support center for BP Fluor 405 Picolyl Azide (B81097). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this fluorescent probe. Our goal is to help you achieve optimal performance in your experiments by preventing common pitfalls such as precipitation.
Troubleshooting Guide: Preventing Precipitation
Precipitation of BP Fluor 405 Picolyl Azide in solution can be a frustrating issue. This guide provides a systematic approach to identifying the cause and resolving the problem.
Issue: Precipitate observed in the this compound solution.
This can occur either in the stock solution or in the final reaction mixture. The following sections break down the potential causes and their solutions.
Solvent and Solubility Issues
This compound, like many fluorescent dyes, has specific solubility characteristics. Improper solvent selection or preparation can lead to precipitation.
FAQs
-
Q1: In which solvents is this compound soluble? A1: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), and it is also described as a water-soluble dye.[1][2] For creating stock solutions, high-quality, anhydrous DMSO is recommended.
-
Q2: My dye precipitated when I diluted the DMSO stock in my aqueous buffer. Why? A2: This is a common issue. While the dye is water-soluble, rapid changes in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the dye to temporarily fall out of solution. This is especially true if the buffer contains salts that can reduce the solubility of the dye (the "salting-out" effect).[3][4]
-
Q3: How can I prevent precipitation when diluting my stock solution? A3: To avoid precipitation upon dilution, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring the buffer. This ensures rapid mixing and prevents localized high concentrations of the dye and DMSO.
Buffer Conditions: pH and Salt Concentration
The composition of your aqueous buffer can significantly impact the solubility of this compound.
FAQs
-
Q4: Does the pH of my buffer affect the solubility of the dye? A4: Yes, the pH of the buffer can influence the solubility of fluorescent dyes. While specific data for this compound is not readily available, many fluorescent dyes contain ionizable groups, and their charge state, which affects solubility, can change with pH. It is generally recommended to work within a pH range of 7.0-8.5 for many bioconjugation reactions.
-
Q5: Can the salts in my buffer cause the dye to precipitate? A5: High concentrations of certain salts can indeed lead to the precipitation of fluorescent dyes.[3][4] This "salting-out" effect occurs because the salt ions compete with the dye molecules for solvation by water molecules. If you suspect this is the issue, consider reducing the salt concentration in your buffer if your experimental protocol allows.
Concentration and Temperature Effects
The concentration of the dye and the temperature of the solution are critical factors in maintaining its solubility.
FAQs
-
Q6: Is there a maximum concentration for this compound in solution? A6: While a specific maximum solubility value is not provided, it is a common observation that at very high concentrations, fluorescent dyes, particularly cyanine (B1664457) dyes, have a tendency to aggregate and form less soluble H- or J-aggregates in aqueous solutions.[5][6][7][8] It is best to prepare stock solutions at a reasonable concentration (e.g., 1-10 mM in DMSO) and then dilute to the final working concentration.
-
Q7: Can temperature changes cause my dye to precipitate? A7: Yes. If you have prepared a saturated or near-saturated solution at room temperature, a decrease in temperature (e.g., moving the solution to 4°C) can reduce the solubility of the dye and cause it to precipitate. Conversely, some protocols suggest that gentle heating can help redissolve precipitated dye, indicating that for this compound, solubility may increase with temperature.[9][10]
-
Q8: What should I do if my stock solution in DMSO has precipitated upon storage at -20°C? A8: If you observe precipitate in your frozen DMSO stock, allow the vial to warm to room temperature and then vortex thoroughly. Gentle warming in a water bath (e.g., to 37°C) can also help to redissolve the dye. Ensure the dye is fully dissolved before use.
Data Summary Table
| Parameter | Recommendation/Information | Potential Issue if Deviated |
| Recommended Solvents | High-quality, anhydrous DMSO for stock solutions. Water and DMF are also suitable.[1][2] | Precipitation due to poor solubility. |
| Stock Solution Conc. | 1-10 mM in DMSO. | Higher concentrations may lead to aggregation and precipitation, especially upon dilution.[6] |
| Working Buffer pH | Generally recommended range of 7.0-8.5 for click chemistry. | Extreme pH values may alter the dye's charge and reduce solubility. |
| Salt Concentration | Use the lowest concentration compatible with your experiment. | High salt concentrations can cause "salting-out" and precipitation.[3][4] |
| Storage Temperature | Store DMSO stock solutions at -20°C, protected from light and moisture. | Precipitation upon freezing if the solution is highly concentrated. |
Experimental Protocols
Protocol for Dissolving and Handling this compound
-
Reagent Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use high-quality, anhydrous DMSO to prepare the stock solution.
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex the vial for at least 1 minute or until the dye is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution into Aqueous Buffer:
-
Bring the desired volume of your aqueous reaction buffer to room temperature.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise.
-
Continue to vortex or stir for another 30 seconds to ensure homogeneity.
-
-
Troubleshooting Precipitation During Dilution:
-
If a precipitate forms, try warming the solution gently (e.g., to 37°C) for a few minutes with stirring.[9][10]
-
If warming does not resolve the issue, the final concentration of the dye in the aqueous buffer may be too high, or the buffer conditions may be incompatible. Consider preparing a more dilute working solution.
-
Visual Guides
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Key factors influencing the solubility of this compound in solution.
References
- 1. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 2. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 3. unige.ch [unige.ch]
- 4. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajuronline.org [ajuronline.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. interchim.fr [interchim.fr]
Effect of reducing agents on BP Fluor 405 Picolyl Azide labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BP Fluor 405 Picolyl Azide (B81097) for labeling experiments via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a specific focus on the impact of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 405 Picolyl Azide and why is the picolyl moiety important?
This compound is a fluorescent probe used for labeling biomolecules that contain an alkyne group through a "click chemistry" reaction. The BP Fluor 405 is a blue-fluorescent dye with excitation and emission maxima around 402 nm and 424 nm, respectively. The picolyl azide structure contains a pyridine (B92270) ring adjacent to the azide group. This arrangement acts as a chelating agent for the copper(I) catalyst used in the CuAAC reaction. This chelation increases the effective concentration of the catalyst at the reaction site, leading to a significant increase in reaction rate and allowing for the use of lower, less toxic copper concentrations.
Q2: What is the role of a reducing agent in the this compound labeling reaction?
The active catalyst in the CuAAC reaction is copper in its +1 oxidation state (Cu(I)). However, Cu(I) is unstable in aqueous solutions and can be readily oxidized to the inactive Cu(II) state. A reducing agent is added to the reaction mixture to continuously regenerate Cu(I) from any Cu(II) that forms, ensuring a sufficient concentration of the active catalyst for the reaction to proceed efficiently. The most commonly used reducing agent for this purpose is sodium ascorbate (B8700270).
Q3: Can I use Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as the reducing agent in my labeling reaction?
It is generally not recommended to use DTT or TCEP as the primary reducing agent for the CuAAC reaction.
-
DTT: DTT is a thiol-containing reducing agent that can interfere with the CuAAC reaction. It is advisable to remove DTT from protein samples, for example by dialysis or buffer exchange, before initiating the click reaction[1].
-
TCEP: TCEP, a phosphine-based reducing agent, can also negatively impact the CuAAC reaction. It has been shown to bind to copper and can also reduce the azide functional group, thus inhibiting the desired labeling reaction[2]. While some early protocols mentioned TCEP, it is now discouraged for most CuAAC applications. However, in specific cases where side reactions with thiols are a major concern, using a higher concentration of TCEP (e.g., up to 3 mM) has been suggested to minimize these off-target reactions[3]. This should be approached with caution and may require optimization.
Q4: My protein of interest has disulfide bonds that I need to keep reduced during labeling. What should I do?
This presents a challenging situation as the recommended reducing agent for CuAAC, sodium ascorbate, is not sufficient to maintain reduced cysteines, while the common disulfide-reducing agents, DTT and TCEP, can interfere with the click reaction. Here are a few strategies to consider:
-
Sequential Reaction: If possible, perform the click chemistry labeling first under conditions that do not reduce the disulfide bonds, and then proceed with steps that require a reducing environment.
-
Careful Optimization with TCEP: As a last resort, you can try to perform the labeling in the presence of a low concentration of TCEP. This will require careful optimization of the TCEP concentration to find a balance between maintaining the reduced state of your protein and minimizing the inhibition of the click reaction. Start with a low concentration and systematically increase it while monitoring both the labeling efficiency and the integrity of your protein.
-
Alternative Labeling Chemistries: If the CuAAC reaction is not compatible with the required reducing conditions, consider alternative bioorthogonal labeling methods that do not require a copper catalyst, such as strain-promoted azide-alkyne cycloaddition (SPAAC).
Q5: Will the reducing agent affect the fluorescence of my BP Fluor 405 dye?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | 1. Inefficient Click Reaction: - Presence of interfering reducing agents (DTT, TCEP). - Insufficient active Cu(I) catalyst. - Degraded azide or alkyne reagents. | 1. Optimize Reaction Conditions: - Remove DTT from your sample before the reaction[1]. - Use freshly prepared sodium ascorbate as the reducing agent. - Ensure all reagents are of high quality and stored correctly. |
| 2. Fluorophore Instability: - Degradation of BP Fluor 405 by the reducing agent. | 2. Test Fluorophore Stability: - Incubate the this compound with the reducing agent under the same reaction conditions (without the alkyne) and measure its fluorescence. | |
| High background fluorescence | 1. Non-specific binding of the fluorescent probe. | 1. Improve Washing and Blocking: - Increase the number and duration of washing steps after the labeling reaction. - Include a blocking agent like BSA in your buffers. |
| 2. Thiol-alkyne side reactions: - Free thiols on proteins reacting with the alkyne. | 2. Minimize Side Reactions: - Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). - In specific, well-controlled situations, a higher concentration of TCEP (up to 3 mM) might be explored to suppress this side reaction[3]. | |
| Labeling reaction is slow or incomplete | 1. Suboptimal Reducing Agent: - Using TCEP or DTT instead of sodium ascorbate. | 1. Use the Recommended Reducing Agent: - Switch to sodium ascorbate for efficient Cu(I) regeneration. A direct comparison has shown ascorbate to be more effective than TCEP or DTT for initiating CuAAC reactions[5]. |
| 2. Insufficient Catalyst: - Low copper concentration. | 2. Optimize Catalyst Concentration: - While picolyl azide allows for lower copper concentrations, ensure it is sufficient for your system. |
Experimental Protocols
Standard Protocol for this compound Labeling
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a stock solution of your alkyne-modified biomolecule in the reaction buffer.
-
Prepare stock solutions of this compound, CuSO₄, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.
-
In a reaction tube, combine the alkyne-modified biomolecule and this compound.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature, protected from light, for 1-2 hours.
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Purify the labeled biomolecule to remove excess reagents.
Typical Final Concentrations:
| Component | Concentration Range |
|---|---|
| Alkyne-biomolecule | 10 - 100 µM |
| This compound | 20 - 200 µM (1-2 fold excess to alkyne) |
| CuSO₄ | 50 - 250 µM |
| Sodium Ascorbate | 1 - 5 mM |
Protocol for Assessing the Impact of a Reducing Agent on Labeling
This protocol helps determine if a reducing agent is interfering with the labeling reaction.
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Set up three parallel labeling reactions as described in the standard protocol.
-
To Reaction 1 (Control) , add only sodium ascorbate as the reducing agent.
-
To Reaction 2 (Test) , add your reducing agent of interest (e.g., DTT or TCEP) at the desired concentration in addition to sodium ascorbate.
-
To Reaction 3 (Inhibition Control) , add only your reducing agent of interest (e.g., DTT or TCEP) without sodium ascorbate.
-
Incubate all reactions under the same conditions.
-
Analyze the labeling efficiency in all three reactions using a suitable method (e.g., fluorescence imaging, flow cytometry, or gel electrophoresis). A significant decrease in signal in Reaction 2 and/or 3 compared to Reaction 1 indicates interference.
Visualizations
References
Technical Support Center: Minimizing Cell Toxicity in Live Cell Labeling with Copper Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing cell toxicity during live-cell labeling experiments that utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling studies and ensure the integrity of your results.
Troubleshooting Guide
This guide addresses common issues encountered during copper-catalyzed labeling in live cells, presented in a question-and-answer format.
Issue: High Cell Death or Low Viability Post-Labeling
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Q: My cells are showing significant signs of stress or death after the click reaction. What are the likely causes and how can I fix this?
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A: High cell toxicity is the most common challenge in live-cell CuAAC. The primary culprits are typically the copper(I) catalyst and the associated production of reactive oxygen species (ROS).[1][2] Here are the steps to troubleshoot this issue:
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Reduce Copper Concentration: The most straightforward approach is to lower the concentration of your copper source (e.g., CuSO₄). While 50-100 µM is often cited, concentrations as low as 10-40 µM can be effective, especially when using chelating azides.[3] Titrate your copper concentration to find the lowest level that still provides an adequate signal.
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Optimize Ligand-to-Copper Ratio: The use of a copper-chelating ligand is critical. Ligands like Tris(hydroxypropyltriazolyl)methylamine (THPTA) or BTTAA not only accelerate the reaction but also protect cells by sequestering the copper ion and reducing ROS formation.[1][4] Ensure you are using an optimal excess of the ligand. A 5:1 molar ratio of ligand to copper is a common starting point.[1][5]
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Minimize Incubation Time: The CuAAC reaction can be very rapid. Reduce the incubation time to the shortest duration possible that still yields a sufficient signal. Reaction times of 1-5 minutes are often adequate.[1][5]
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Lower the Temperature: Performing the labeling reaction at 4°C can reduce metabolic activity and the internalization of potentially toxic reagents.[1]
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Wash Cells Thoroughly: After the reaction, ensure you are thoroughly washing the cells with a suitable buffer (e.g., DPBS) to remove all traces of the click reaction cocktail.
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Consider a Copper-Free Alternative: If toxicity persists, your cell type may be particularly sensitive to copper. In such cases, consider using a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]
-
-
Issue: Low or No Fluorescent Signal
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Q: I've performed the labeling, but I'm not seeing a strong signal from my fluorescent probe. What could be wrong?
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A: A weak or absent signal can stem from several factors, ranging from reagent issues to suboptimal reaction conditions.
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Insufficient Copper Catalyst: While high copper concentrations are toxic, too little will result in an inefficient reaction. If you have aggressively minimized the copper concentration to reduce toxicity, you may need to increase it slightly.
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Deactivation of the Catalyst by Thiols: Intracellular thiols, such as glutathione (B108866) (GSH), can deactivate the copper catalyst, particularly when labeling intracellular targets.[8][9] This is a significant reason for lower reaction yields in the cytosol compared to the cell surface.[8][10] Pre-treatment with N-ethylmaleimide (NEM) can reduce biothiols, but this may also impact cell health.[8]
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Inefficient Metabolic Labeling: Ensure that your azide- or alkyne-modified metabolic precursor is being efficiently incorporated into the target biomolecule. Optimize the concentration and incubation time for the metabolic labeling step before performing the click reaction.
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Reagent Quality and Stability: Prepare the sodium ascorbate (B8700270) solution fresh for each experiment, as it is prone to oxidation. Ensure your alkyne-fluorophore and other reagents have been stored correctly and have not degraded.
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Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or alkyne can physically block the reactive sites, slowing down the reaction.[6]
-
-
Issue: High Background Fluorescence
-
Q: My images have high background, making it difficult to distinguish the specific signal. How can I reduce this?
-
A: High background can be caused by non-specific binding of the fluorescent probe or residual, unreacted reagents.
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Improve Washing Steps: Increase the number and duration of wash steps after the click labeling procedure to ensure all unbound fluorophore is removed.[11]
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Use a Lower Concentration of the Alkyne-Fluorophore: Titrate the fluorescent probe to the lowest concentration that provides a sufficient signal-to-noise ratio.[11]
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Consider a Quencher: If your probe is aggregating, this can lead to non-specific signals. Using additives in your buffer may help, but this requires careful optimization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
-
A1: The toxicity of the CuAAC reaction in living systems stems from two main sources. Firstly, the Cu(I) catalyst, in the presence of a reducing agent like sodium ascorbate and oxygen, generates damaging reactive oxygen species (ROS).[1][2] These ROS can lead to oxidative stress, damaging lipids, proteins, and DNA. Secondly, a more recently discovered mechanism termed "cuproptosis" shows that excess copper can directly bind to lipoylated components of the tricarboxylic acid (TCA) cycle in mitochondria, leading to protein aggregation, proteotoxic stress, and a unique form of cell death.[12][13][14]
-
-
Q2: What are the most important reagents for minimizing copper toxicity?
-
A2: The most critical reagent is a water-soluble, copper-chelating ligand. Tris(hydroxypropyltriazolyl)methylamine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used. These ligands stabilize the catalytically active Cu(I) oxidation state, which both accelerates the desired click reaction and protects the cell from damage by sequestering the copper ion.[1][4]
-
-
Q3: What is the role of sodium ascorbate in the reaction, and can it contribute to toxicity?
-
A3: Sodium ascorbate is used as a reducing agent to convert Cu(II) (from a source like CuSO₄) to the active Cu(I) state required for the cycloaddition.[1] However, the combination of copper, ascorbate, and atmospheric oxygen is a potent generator of ROS, which is a primary source of cytotoxicity.[1]
-
-
Q4: When should I consider using copper-free click chemistry?
-
A4: You should consider copper-free alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), when you are working with particularly sensitive cell types that do not tolerate even low levels of copper, or when you are performing long-term in vivo studies where potential copper toxicity is a concern.[6][7] While highly biocompatible, SPAAC reactions can have slower kinetics compared to the copper-catalyzed version.[3]
-
-
Q5: Can I perform CuAAC to label intracellular targets?
-
A5: Yes, it is possible, but it can be more challenging than labeling cell-surface targets. The intracellular environment has a high concentration of molecules like glutathione that can deactivate the copper catalyst.[8][10] To overcome this, specialized ligands, such as those tethered to a cell-penetrating peptide, have been developed to improve intracellular reaction efficiency.[8][9]
-
Data Presentation: Recommended Reagent Concentrations
The following tables summarize key quantitative data for minimizing copper catalyst cytotoxicity in live-cell CuAAC experiments.
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Typical Concentration Range | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 10 - 100 µM | Start at the lower end (e.g., 25-50 µM) and titrate up only if the signal is too low.[1][3] |
| Ligand (e.g., THPTA, BTTAA) | 50 - 500 µM | Maintain a molar excess over copper, typically a 5:1 ratio of Ligand:Cu.[1][5] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh before each experiment.[1][5] |
| Alkyne-Fluorophore | 1 - 25 µM | Use the lowest concentration that gives a sufficient signal to minimize background.[1][11] |
| Aminoguanidine | ~1 mM | Can be included to intercept byproducts of dehydroascorbate.[1] |
Table 2: Example Conditions and Reported Cell Viability
| Cell Line | Copper (CuSO₄) Conc. | Ligand | Incubation Time/Temp | Reported Viability | Reference |
| HeLa, CHO, Jurkat | 50 - 200 µM | THPTA (5:1) | 5 min @ 4°C | >95% at 100 µM Cu | [1] |
| OVCAR5 | 100 µM | CPP-tethered ligand (2:1) | 10 min @ RT | ~75% | [8][9] |
| LNCaP | 25 - 75 µM | BTTES (6:1) | 1-2.5 min @ RT | Not specified, but effective labeling achieved | [15] |
| HEK cells | 10 - 40 µM | (picolyl azide) | Not specified | Non-toxic (via CellTiter-Glo) | [3] |
Experimental Protocols
Protocol 1: General Live-Cell Surface Labeling via CuAAC
This protocol is a starting point and should be optimized for your specific cell type and experimental goals.
1. Cell Preparation: a. Seed cells on a suitable imaging plate (e.g., glass-bottom 96-well plate) and grow to the desired confluency. b. If using metabolic labeling, incubate cells with the azide- or alkyne-modified metabolic precursor (e.g., Ac₄ManNAz) for 24-48 hours. c. Before labeling, gently wash the cells twice with 1x Dulbecco's Phosphate-Buffered Saline (DPBS).
2. Preparation of Click Reaction Cocktail (Prepare immediately before use): a. In a microcentrifuge tube, prepare the "premix" of copper and ligand. For a final volume of 200 µL and a final copper concentration of 50 µM, add:
- CuSO₄ (from a 10 mM stock) to a final concentration of 50 µM.
- THPTA (from a 50 mM stock) to a final concentration of 250 µM (for a 5:1 ratio).
- Your alkyne-fluorophore to its optimal final concentration (e.g., 25 µM).
- Aminoguanidine to a final concentration of 1 mM.
- Bring to the final volume with cold DPBS. b. Just before adding to the cells, add sodium ascorbate (from a freshly prepared 100 mM stock) to a final concentration of 2.5 mM. Mix gently by pipetting.
3. Labeling Reaction: a. Aspirate the DPBS from the cells. b. Gently add the complete click reaction cocktail to the cells. c. Incubate for 1-5 minutes at 4°C, protected from light.
4. Washing and Imaging: a. Aspirate the reaction cocktail. b. Wash the cells three times with cold DPBS. c. Add fresh growth medium or imaging buffer to the cells. d. Proceed with live-cell imaging using fluorescence microscopy.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol assesses the cytotoxicity of your click reaction conditions.
1. Cell Seeding: a. Seed your cells of interest in a 96-well opaque-walled plate at a density that will ensure they are in the exponential growth phase at the time of the assay. b. Allow cells to adhere and grow for 24 hours.
2. Treatment: a. Prepare serial dilutions of your click reaction cocktail (copper, ligand, ascorbate) in cell culture medium. Include a vehicle control (medium only). b. Remove the old medium from the cells and add the treatment solutions. c. Incubate for the intended duration of your labeling experiment (e.g., 5-30 minutes).
3. Post-Treatment Incubation: a. Remove the treatment solutions, wash the cells twice with DPBS, and add fresh growth medium. b. Return the plate to the incubator for 24 hours to allow for the full manifestation of any cytotoxic effects.
4. Viability Measurement: a. Equilibrate the plate to room temperature for about 30 minutes. b. Add an equal volume of CellTiter-Glo® Reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate-reading luminometer. f. Normalize the data to the vehicle control to determine the percentage of cell viability.
Mandatory Visualizations
Caption: Experimental workflow for live-cell labeling using CuAAC.
Caption: Mechanisms of copper cytotoxicity and key mitigation strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Copper induces cell death by targeting lipoylated TCA cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Speed CuAAC Reactions with Picolyl Azides
Welcome to the technical support center for improving the speed of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using picolyl azides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are picolyl azides and why do they accelerate CuAAC reactions?
Picolyl azides are a class of organic azides that contain a pyridine (B92270) ring adjacent to the azidomethyl group. This structural feature significantly accelerates the rate of CuAAC reactions. The nitrogen atom in the pyridine ring acts as an internal ligand, chelating the copper(I) catalyst. This chelation increases the effective local concentration of the copper catalyst at the site of the azide (B81097), which in turn speeds up the formation of the copper-acetylide-azide metallacycle, a rate-determining step in the reaction.[1][2] This intramolecular assistance makes the overall cycloaddition process much faster and more efficient compared to conventional azides like benzyl (B1604629) azide.[1]
Q2: When should I choose a picolyl azide over a standard azide like benzyl azide?
You should consider using a picolyl azide when you need to:
-
Increase reaction speed: Picolyl azides can dramatically shorten reaction times, in some cases achieving completion in minutes.[1]
-
Work with low copper concentrations: The accelerating effect of picolyl azides is so pronounced that it allows for efficient reactions even at copper concentrations as low as 10-40 µM, which is particularly beneficial for live-cell labeling to minimize copper toxicity.[1][3][4]
-
Perform reactions under biocompatible conditions: The ability to use lower copper concentrations and achieve faster reactions makes picolyl azides ideal for labeling sensitive biomolecules and performing reactions on living cells.[1][3][5]
-
Compensate for the absence of an accelerating ligand: The internal chelation of picolyl azides can offset the need for an external accelerating ligand like THPTA, although their combined use results in the fastest rates.[1]
Q3: How do substituents on the picolyl azide's pyridine ring affect reaction rates?
The electronic properties of substituents on the pyridine ring can modulate the reaction rate. Electron-donating groups, such as a methoxy (B1213986) group, increase the electron density on the pyridine nitrogen, enhancing its ability to chelate the copper catalyst and further accelerating the reaction.[1] Conversely, electron-withdrawing groups, like a chloride substituent, decrease the chelating ability of the pyridine nitrogen and thus dampen the accelerating effect.[1]
Q4: Can I use picolyl azides in combination with accelerating ligands like THPTA or BTTAA?
Yes, and it is highly recommended for achieving maximal reaction rates. The use of picolyl azides is complementary to the use of water-soluble Cu(I) stabilizing ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[1][3] While picolyl azides provide an intramolecular catalytic effect, ligands like THPTA stabilize the Cu(I) oxidation state, prevent its disproportionation, and further enhance the reaction kinetics.[1][3][6] The combination of a picolyl azide with a ligand like THPTA or BTTAA has been shown to yield the best results, especially in complex biological media and for live-cell labeling.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete, even with a picolyl azide. | 1. Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by dissolved oxygen.[7][8][9] 2. Insufficient Reducing Agent: The amount of reducing agent (e.g., sodium ascorbate) is not enough to maintain a sufficient concentration of Cu(I).[9][10] 3. Incompatible Buffer: Buffer components like Tris, EDTA, or high concentrations of thiols can chelate or react with the copper catalyst, inhibiting the reaction.[7][10] 4. Steric Hindrance: The alkyne or azide functionality is sterically hindered or buried within a larger molecule (e.g., a folded protein), preventing access for the catalyst.[10] | 1. Degas Solutions: Before starting the reaction, thoroughly degas all solutions (buffer, stock solutions) by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[7] 2. Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) for each experiment. Increase the excess of the reducing agent to 5- to 10-fold relative to the copper concentration.[7][9] 3. Change Buffer: Switch to a non-interfering buffer such as HEPES, MOPS, or phosphate (B84403) buffer.[10] If using a premixed solution of CuSO4 and ligand, reactions in phosphate buffers are generally successful.[10] 4. Add Denaturants: For biomolecules, consider adding a small amount of a denaturant like DMSO to the reaction mixture to improve the accessibility of the reactive groups.[7][10][11] |
| Low product yield. | 1. Copper Sequestration: In complex biological samples (e.g., cell lysates), components like proteins or nucleic acids can bind to and sequester the copper catalyst.[10] 2. Incorrect Reagent Ratios: The stoichiometry of the reactants (azide, alkyne, copper, ligand) is not optimal. 3. Degradation of Biomolecules: Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive biomolecules, leading to low yields of the desired conjugate.[1][7][12] | 1. Increase Catalyst Concentration: Use a higher concentration of the copper/ligand complex. Alternatively, add a sacrificial metal ion like Zn(II) that can displace the sequestered copper.[10] 2. Optimize Stoichiometry: Ensure the correct ligand-to-copper ratio is used (typically between 1:1 and 5:1).[7][10] Often, a slight excess of one of the coupling partners (azide or alkyne) is beneficial.[10] 3. Add Scavengers: Include aminoguanidine (B1677879) in the reaction mixture to scavenge reactive byproducts from ascorbate oxidation.[7][11][12] Using an accelerating ligand like THPTA also helps protect biomolecules from oxidative damage.[1][12] |
| Variability in reaction rates between experiments. | 1. Oxygen Contamination: Inconsistent removal of oxygen from reaction setups. 2. Reagent Instability: Degradation of stock solutions, particularly the reducing agent. | 1. Standardize Degassing Procedure: Implement a consistent and thorough degassing protocol for all experiments. 2. Use Fresh Reagents: Always use freshly prepared solutions of sodium ascorbate and other critical reagents. |
Data Presentation
Table 1: Comparison of Reaction Yields for Picolyl Azides vs. Non-chelating Analogs. Reaction conditions: 10 µM CuSO₄, no additional Cu(I) ligand.
| Azide Structure | Non-chelating Analog | % Yield after 10 min | % Yield after 30 min |
| Picolyl Azide 2 | Benzyl Azide 1 | 48% | 81% |
| Picolyl Azide 4 | Benzyl Azide 3 | 15% | 38% |
| Benzyl Azide 1 | - | 0% | 0% |
| Benzyl Azide 3 | - | 0% | 0% |
| Data sourced from[1] |
Table 2: Effect of Copper Concentration and THPTA Ligand on Reaction Completion Time.
| Azide Type | Copper Concentration | THPTA Ligand | Time to Completion |
| Non-chelating Azide 3 | 100 µM | With THPTA | > 30 min |
| Non-chelating Azide 3 | 40 µM | With THPTA | > 30 min |
| Non-chelating Azide 3 | 10 µM | With THPTA | > 30 min |
| Picolyl Azide 4 | 100 µM | With THPTA | < 5 min |
| Picolyl Azide 4 | 40 µM | With THPTA | < 5 min |
| Picolyl Azide 4 | 10 µM | With THPTA | < 5 min |
| Non-chelating Azide 3 | 100 µM | Without THPTA | No detectable product |
| Non-chelating Azide 3 | 40 µM | Without THPTA | No detectable product |
| Non-chelating Azide 3 | 10 µM | Without THPTA | No detectable product |
| Picolyl Azide 4 | 100 µM | Without THPTA | ~ 30 min |
| Picolyl Azide 4 | 40 µM | Without THPTA | ~ 30 min |
| Picolyl Azide 4 | 10 µM | Without THPTA | > 30 min (product detected) |
| Data compiled from information in[1] |
Experimental Protocols
Protocol 1: General Procedure for a Fast CuAAC Reaction Using Picolyl Azide
This protocol is a general guideline for a small-scale analytical reaction.
-
Prepare Stock Solutions:
-
Picolyl Azide: 10 mM in DMSO or an appropriate solvent.
-
Alkyne: 10 mM in DMSO or an appropriate solvent.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the picolyl azide and alkyne to your buffer (e.g., phosphate buffer, pH 7.4) to achieve the desired final concentration (e.g., 100 µM azide, 200 µM alkyne).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions. For a final reaction concentration of 0.25 mM Cu and 1.25 mM THPTA, you would mix equal volumes of the 20 mM CuSO₄ and 50 mM THPTA stocks and then dilute appropriately. It is crucial to mix the copper and ligand before adding them to the main reaction mixture.[12]
-
Add the Cu/THPTA premix to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10]
-
Vortex briefly to mix.
-
-
Reaction and Analysis:
-
Allow the reaction to proceed at room temperature. With a picolyl azide and THPTA, the reaction may be complete in under 5 minutes.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, fluorescence if using a fluorogenic alkyne/azide, or gel electrophoresis for biomolecules).
-
Protocol 2: Fluorogenic Assay for Monitoring CuAAC Reaction Kinetics
This protocol uses a fluorogenic alkyne, such as 7-ethynylcoumarin, to monitor the reaction progress in real-time. The quantum yield of the coumarin (B35378) increases significantly upon triazole formation, resulting in a fluorescent signal proportional to the product concentration.[1]
-
Reagents:
-
7-ethynylcoumarin (or other fluorogenic alkyne).
-
Picolyl azide (and a non-chelating control like benzyl azide for comparison).
-
CuSO₄, THPTA (optional), Sodium Ascorbate.
-
Reaction buffer (e.g., phosphate buffer).
-
-
Procedure:
-
In a fluorescence microplate reader or a fluorometer, prepare the reaction mixture as described in Protocol 1, substituting your standard alkyne with 7-ethynylcoumarin.
-
Initiate the reaction by adding sodium ascorbate.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for coumarin products, Ex/Em ~400/470 nm).
-
Record the fluorescence over time to generate a kinetic trace of the reaction. This allows for direct comparison of reaction rates under different conditions (e.g., with and without picolyl azide, with and without ligand, different copper concentrations).[1]
-
Visualizations
Caption: Picolyl azide accelerates CuAAC by intramolecular chelation of the copper catalyst.
Caption: General experimental workflow for performing a CuAAC reaction with picolyl azide.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. click.vectorlabs.com [click.vectorlabs.com]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. [publications-affiliated.scilifelab.se]
- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with BP Fluor 405 Picolyl Azide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proteins labeled with BP Fluor 405 Picolyl Azide.
Troubleshooting Guide
This section addresses common issues encountered during the purification of proteins after labeling.
Problem 1: Protein Precipitation or Aggregation After Labeling
Possible Causes & Solutions
| Cause | Solution |
| High Degree of Labeling: | Reduce the molar excess of the this compound dye during the labeling reaction to achieve a lower, 1:1 dye-to-protein ratio.[1] Over-labeling can increase the hydrophobicity of the protein, leading to aggregation.[1] |
| Inappropriate Solvent for Dye: | Avoid dissolving the dye in organic solvents that could denature the protein.[1] If an organic solvent is necessary, use the minimal amount required and add it dropwise to the protein solution while gently mixing. |
| High Protein Concentration: | A high concentration of the protein itself can sometimes lead to precipitation after the addition of a hydrophobic dye.[1] Consider reducing the protein concentration during the labeling reaction. |
| Buffer Conditions: | The pH, salt concentration, and presence of detergents in the buffer can influence protein solubility.[1] Experiment with different buffer conditions to find the optimal environment for your specific protein post-labeling. |
| Hydrophobic Nature of the Dye: | BP Fluor 405 is a fluorescent dye, and like many organic fluorophores, it possesses a certain degree of hydrophobicity. Attaching multiple dye molecules can significantly increase the overall hydrophobicity of the protein, causing it to precipitate out of aqueous solution.[1] Consider using a more hydrophilic dye if precipitation persists. |
Problem 2: Inefficient Removal of Unconjugated Dye
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Purification Method: | A single purification step may not be sufficient to remove all the free dye, especially if a high molar excess of dye was used in the labeling reaction.[2] |
| Choice of Purification Resin/Column: | The pore size of the size exclusion chromatography (SEC) resin or the molecular weight cutoff (MWCO) of a dialysis membrane may not be optimal for separating your protein from the free dye. |
| Overloading the Purification Column: | Exceeding the binding capacity or recommended sample volume for a spin column or chromatography column can lead to co-elution of the free dye with the labeled protein.[2] |
| Non-specific Binding of Dye to Protein: | The free dye may be non-covalently interacting with the protein, making it difficult to remove. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my protein after labeling with this compound?
The optimal purification method depends on the properties of your protein (size, stability) and the scale of your experiment. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and gentle method that separates molecules based on their size.[3][4][5] The larger labeled protein will elute before the smaller, unconjugated this compound dye.[6][7]
-
Spin Columns: For rapid, small-scale purification, commercially available dye removal spin columns are very effective.[2][8][9] These columns contain a resin that separates molecules based on size.
-
Dialysis: This method involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. The small, unconjugated dye will diffuse out of the bag, while the larger, labeled protein remains inside.
-
Hydrophobic Interaction Chromatography (HIC): Since fluorescent labeling can increase the hydrophobicity of a protein, HIC can be a powerful tool to separate the more hydrophobic labeled protein from the unlabeled protein.[10][11][12][13] Elution is typically achieved by decreasing the salt concentration.[10][11][13]
Q2: How can I tell if I have successfully removed the unconjugated dye?
You can assess the removal of free dye using a few different methods:
-
SDS-PAGE and Fluorescence Imaging: Run your purified protein on an SDS-PAGE gel. Visualize the gel using a fluorescence imager. If the free dye is successfully removed, you should only see a fluorescent band corresponding to the molecular weight of your protein. A fluorescent band at the bottom of the gel indicates the presence of free dye.
-
Spectrophotometry: Measure the absorbance of your purified sample at the excitation maximum of BP Fluor 405 (~405 nm) and at 280 nm (for protein). While this can help determine the degree of labeling, a high absorbance at ~405 nm relative to 280 nm in the flow-through or dialysis buffer can indicate the presence of removed free dye.
-
Thin Layer Chromatography (TLC): Spot a small amount of your purified sample onto a TLC plate and develop it with an appropriate solvent system. The labeled protein will remain at the origin, while the free dye will migrate up the plate.
Q3: My protein loses activity after purification. What can I do?
Loss of protein activity can be due to the labeling process itself or the purification method.
-
Gentle Purification: Size exclusion chromatography is considered a very gentle purification method that is less likely to cause denaturation compared to other techniques.[4]
-
Buffer Optimization: Ensure that the buffers used throughout the purification process are optimal for your protein's stability (pH, ionic strength, necessary co-factors).
-
Reduce Degree of Labeling: A high degree of labeling can sometimes interfere with the protein's active site or disrupt its native conformation. Try reducing the dye-to-protein ratio in the labeling reaction.
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for your protein's molecular weight. The goal is to have the labeled protein elute in the column's optimal separation range, well before the small molecular weight dye.
-
Equilibration: Equilibrate the SEC column with a buffer that is compatible with your protein's stability and downstream application. This is typically a physiological buffer like PBS.
-
Sample Loading: Carefully load your labeling reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the total column volume for high-resolution separation).
-
Elution: Begin the elution with the same buffer used for equilibration.
-
Fraction Collection: Collect fractions as the sample runs through the column.
-
Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~405 nm (for the BP Fluor 405 dye). The first peak should correspond to your labeled protein, and a later, broader peak will be the unconjugated dye. Analyze the collected fractions by SDS-PAGE and fluorescence imaging to confirm the separation.
Protocol 2: Purification using a Spin Column
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This usually involves removing the storage buffer by centrifugation.
-
Sample Application: Apply the labeling reaction mixture to the top of the resin bed.
-
Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's recommended speed and time. The purified, labeled protein will be in the collection tube.
-
Analysis: Analyze a small aliquot of the purified sample by SDS-PAGE and fluorescence imaging to verify the removal of the free dye.
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting logic for post-labeling purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. goldbio.com [goldbio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 13. bio-rad.com [bio-rad.com]
How to validate successful labeling with BP Fluor 405 Picolyl Azide
Welcome to the technical support center for BP Fluor 405 Picolyl Azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful use of this fluorescent probe. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 405 Picolyl Azide and how does it work?
This compound is a blue-fluorescent dye designed for labeling biomolecules containing alkyne groups.[1][2][3][4] It participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," to form a stable triazole linkage with the target molecule.[1][5][6] The key feature of this dye is the picolyl azide group, which incorporates a copper-chelating motif.[1][2] This motif increases the effective concentration of the copper(I) catalyst at the reaction site, which can lead to a more efficient and faster labeling reaction, even with reduced copper concentrations.[1][7] This is particularly beneficial when working with biomolecules that are sensitive to high copper concentrations, such as fluorescent proteins (e.g., GFP) or nucleic acids.[1]
Q2: What are the spectral properties of BP Fluor 405?
BP Fluor 405 is a water-soluble, blue-fluorescent dye.[3][4][6] Its fluorescence is largely insensitive to pH changes between pH 4 and 10.[3][4]
| Property | Value |
| Excitation Maximum (λex) | ~402 nm[3][6] |
| Emission Maximum (λem) | ~424 nm[3][6] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹[3][6] |
Q3: What are the advantages of using a picolyl azide like this compound?
The primary advantage is the enhanced efficiency of the copper-catalyzed click reaction.[1][7] The picolyl group chelates copper(I), effectively increasing its local concentration at the alkyne-azide reaction site.[1][2] This can result in:
-
Faster reaction rates: Achieve complete labeling in a shorter amount of time.
-
Lower copper catalyst concentration: Minimize potential cytotoxicity or damage to sensitive biomolecules.[1][7]
-
Increased signal intensity: The improved reaction efficiency can lead to a higher degree of labeling and consequently, a stronger fluorescent signal.[7]
Q4: How can I validate that my labeling with this compound was successful?
Successful labeling can be validated through several methods:
-
Spectrophotometry: Measure the absorbance of the labeled protein at 280 nm (for protein) and at the absorbance maximum of BP Fluor 405 (~402 nm). This allows you to calculate the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule.
-
Fluorometry: Measure the fluorescence emission of the labeled conjugate to confirm the presence of the fluorophore.
-
Gel Electrophoresis (SDS-PAGE): Visualize the labeled protein on a gel using a fluorescence imager. The labeled protein should show a fluorescent band at the correct molecular weight.
-
Microscopy: If labeling cellular components, successful labeling will be evident by fluorescent signal in the expected subcellular location when imaged with an appropriate fluorescence microscope.[5]
Troubleshooting Guides
This section addresses common problems you may encounter during your labeling experiments with this compound.
Problem 1: Low or No Fluorescent Signal
| Possible Causes | Solutions and Recommendations |
| Inefficient Click Reaction | - Optimize Copper Catalyst: Ensure you are using a fresh solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). The picolyl azide allows for lower copper concentrations, but some is still necessary. You may need to titrate the copper concentration to find the optimal balance for your specific biomolecule. - Check Reagents: Verify the integrity of your alkyne-modified biomolecule and the this compound. Azides can be sensitive to storage conditions. - Reaction Time and Temperature: While the picolyl azide enhances the reaction rate, ensure you are allowing sufficient time for the reaction to proceed to completion. Gentle agitation can also improve reaction efficiency. |
| Low Degree of Labeling (DOL) | - Increase Molar Ratio: Increase the molar excess of this compound relative to your alkyne-modified biomolecule. - Check Alkyne Incorporation: If you are metabolically labeling or chemically modifying your biomolecule with an alkyne, verify the efficiency of this initial step. |
| Fluorescence Quenching | - Excessive Labeling: While a high DOL is often desired, over-labeling can sometimes lead to self-quenching of the fluorophores. If you suspect this, try reducing the molar ratio of the dye in your labeling reaction. - Buffer Components: Certain components in your buffer could be quenching the fluorescence. Ensure your final buffer is compatible with fluorescence measurements. |
| Incorrect Imaging Settings | - Verify Filter Sets: Ensure you are using the correct excitation and emission filters for BP Fluor 405 (Excitation: ~402 nm, Emission: ~424 nm).[3][6] |
Problem 2: High Background Fluorescence
| Possible Causes | Solutions and Recommendations |
| Unbound Dye | - Purification: Ensure that all non-reacted this compound is removed after the labeling reaction. Size exclusion chromatography or dialysis are effective methods for purifying labeled proteins. |
| Non-specific Binding | - Blocking: For applications like immunofluorescence, use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) to minimize non-specific binding of the labeled molecule to other cellular components. - Washing: Increase the number and duration of wash steps after incubation with the labeled probe to remove non-specifically bound molecules. |
| Autofluorescence | - Use Controls: Image an unlabeled sample under the same conditions to assess the level of natural autofluorescence in your cells or tissue. - Spectral Unmixing: If autofluorescence is a significant issue, advanced microscopy techniques and software can sometimes be used to spectrally separate the specific BP Fluor 405 signal from the autofluorescence. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling an alkyne-modified protein. Optimal conditions may vary depending on the specific protein and experimental setup.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amines (like Tris) and azides.
-
This compound, dissolved in a compatible organic solvent like DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution.
-
Reducing agent stock solution (e.g., sodium ascorbate), freshly prepared.
-
Copper-chelating ligand (optional, but can further enhance the reaction, e.g., THPTA).
-
Purification column (e.g., size exclusion chromatography).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the this compound solution. A molar excess of the dye (e.g., 5-10 fold) is recommended to ensure efficient labeling.
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ solution with the optional chelating ligand.
-
Initiate the Reaction: Add the freshly prepared reducing agent to the protein-dye mixture, followed immediately by the copper catalyst solution. The final concentration of the copper catalyst can be optimized, but due to the picolyl azide, you can start with a lower concentration (e.g., 50-100 µM).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation or agitation, protected from light.
-
Purification: Remove the unreacted dye and other reaction components by passing the reaction mixture through a size exclusion column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~402 nm.
Calculating the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max is the absorbance of the labeled protein at the dye's maximum absorbance wavelength (~402 nm).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
A_280 is the absorbance of the labeled protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (~35,000 M⁻¹cm⁻¹ for BP Fluor 405).[3][6]
Visualizing Experimental Workflows
Workflow for Labeling and Imaging a Target Protein
The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with this compound and subsequent imaging.
Caption: Workflow for protein labeling and analysis.
Troubleshooting Logic for Low Fluorescent Signal
This diagram outlines a logical approach to troubleshooting experiments with low or no fluorescence signal.
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. medkoo.com [medkoo.com]
- 3. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 4. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
Impact of buffer choice on BP Fluor 405 Picolyl Azide reactivity
Welcome to the technical support center for BP Fluor 405 Picolyl Azide (B81097). This guide provides detailed information, troubleshooting advice, and protocols to help you achieve optimal results in your copper-catalyzed click chemistry (CuAAC) experiments. The unique picolyl azide moiety of this reagent incorporates a copper-chelating motif, which raises the effective concentration of the Cu(I) catalyst at the reaction site.[1][2] This key feature allows for a significant reduction in the required copper concentration, enhancing biocompatibility and minimizing cytotoxicity, especially in live-cell labeling experiments.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using BP Fluor 405 Picolyl Azide over a standard fluorescent azide?
A1: The primary advantage is its built-in copper-chelating picolyl group.[1] This feature concentrates the copper catalyst at the azide, dramatically increasing the reaction rate. This allows you to use up to 10-fold less copper sulfate (B86663) while achieving the same or better reaction efficiency compared to conventional azides.[2] Lowering the copper concentration is critical for reducing cell toxicity and preventing off-target effects on sensitive biological samples.[3][4]
Q2: Which buffers are recommended for CuAAC reactions with this reagent?
A2: For most bioconjugation applications, buffers that are non-coordinating to copper are recommended.[5] Good choices include HEPES, phosphate (B84403), or carbonate buffers, typically within a pH range of 6.5 to 8.0.[5][6] While the CuAAC reaction is functional over a broad pH range (4-12), this narrower range is optimal for the stability of most biomolecules.[7][8]
Q3: Are there any buffers I should absolutely avoid?
A3: Yes. Tris buffer is strongly discouraged as it is a copper-chelating agent and will inhibit the reaction.[5][9] Buffers with high concentrations of chloride (>0.2 M) can also slow the reaction by competing for copper coordination.[9] While phosphate buffers are generally compatible, copper-phosphate complexes can sometimes precipitate; this is easily avoided by pre-mixing the copper and an accelerating ligand before adding them to the reaction buffer.[5][9]
Q4: Do I still need to use an accelerating ligand and a reducing agent?
A4: Yes. Although the picolyl azide enhances the reaction, the use of a water-soluble Cu(I) stabilizing ligand (e.g., THPTA, BTTAA) and a reducing agent (typically sodium ascorbate) is essential for optimal performance.
-
Reducing Agent: If you are using a Cu(II) source like copper(II) sulfate (CuSO₄), a reducing agent is required to generate the active Cu(I) catalyst. Sodium ascorbate (B8700270) is the most common choice and should always be prepared fresh.[5][10]
-
Accelerating Ligand: Ligands like THPTA and BTTAA are critical. They stabilize the active Cu(I) catalyst from oxidation, further accelerate the reaction rate, and protect sensitive biomolecules from damage by sequestering the copper.[11][12] A 5:1 ligand-to-copper ratio is a common starting point.[5]
Q5: Can I use this compound for copper-free click chemistry (SPAAC)?
A5: No. The picolyl azide is specifically designed to enhance copper-catalyzed reactions (CuAAC). For copper-free reactions, you must use a reagent functionalized with a strained alkyne, such as DBCO, and a standard azide.[13]
Troubleshooting Guide
Even with optimized reagents, experimental issues can arise. This guide addresses common problems encountered during CuAAC labeling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | • Prepare the sodium ascorbate solution fresh immediately before use.[10]• Degas your buffer and solvents to remove dissolved oxygen.[10] |
| 2. Inhibitory Buffer: You are using a buffer that interferes with the copper catalyst. | • Immediately switch away from Tris buffer. [5][9]• Use a recommended buffer such as HEPES or phosphate (pH 7.0-7.5).[5][6] | |
| 3. Missing/Incorrect Ligand: The Cu(I) catalyst is unstable or precipitating. | • Ensure you are using a water-soluble accelerating ligand (e.g., THPTA, BTTAA).[10][12]• Pre-mix the CuSO₄ and ligand before adding them to the main reaction mixture.[5] | |
| 4. Copper Sequestration: Functional groups on your biomolecule (e.g., thiols from cysteine, imidazoles from histidine) are binding and sequestering the copper. | • Increase the concentration of the copper/ligand complex.[9]• Add a sacrificial metal salt, such as ZnCl₂ or NiCl₂, to occupy the interfering sites.[9][10] | |
| 5. Inaccessible Alkyne: The alkyne group on your target molecule is buried due to protein folding or aggregation. | • Perform the reaction in the presence of a mild denaturant or an organic co-solvent like DMSO to improve accessibility.[14] | |
| High Background Signal | 1. Excess Azide Reagent: Too much this compound is present, leading to non-specific binding. | • Titrate the concentration of the picolyl azide down. Recommended final concentrations are often in the 0.5 to 5 µM range.[15]• If the amount of alkyne is known, use a 5- to 10-fold molar excess of the azide.[15] |
| 2. Impure Reagents: Impurities in the reagents or solvents are causing side reactions. | • Use high-purity reagents and solvents for all steps.[10] | |
| Cell Death or Sample Damage | 1. Copper Toxicity: The concentration of free copper is too high for your biological system. | • This is the key advantage of picolyl azide. Ensure you have lowered the CuSO₄ concentration significantly (e.g., to 40-100 µM for cell labeling).[3][4]• Always use an accelerating ligand like BTTAA, which has very high biocompatibility and protects cells from copper-induced damage.[3][12] |
| 2. Oxidative Damage: Reactive oxygen species (ROS) are being generated by the reaction components. | • Ensure a sufficient excess of ligand (e.g., 5:1 ligand-to-copper) is used, as it acts as a sacrificial reductant.[5][14]• Consider adding aminoguanidine (B1677879) to the reaction, which can intercept reactive byproducts of ascorbate oxidation.[5][9] |
Visual Workflows and Diagrams
Experimental Protocol: General Labeling of an Alkyne-Modified Protein
This protocol provides a starting point for labeling an alkyne-modified biomolecule with this compound. Individual optimization is strongly recommended. [15]
1. Reagent Preparation:
-
Aliquot your Protein: Prepare your alkyne-modified protein in a compatible buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
This compound Stock (500 µM): Prepare a stock solution in high-quality, anhydrous DMSO. Store protected from light at -20°C.[15]
-
CuSO₄ Stock (100 mM): Prepare a stock solution in deionized water. Store at room temperature.[16]
-
Accelerating Ligand Stock (e.g., THPTA, 500 mM): Prepare a stock solution in deionized water. Store at -20°C.
-
Sodium Ascorbate Stock (1 M): Prepare this solution fresh every time by dissolving sodium ascorbate in deionized water. Do not store.[10]
2. Reaction Setup (Example for 200 µL final volume):
The order of addition is critical to prevent precipitation and catalyst degradation.[5]
-
To a microcentrifuge tube, add:
-
155 µL of your alkyne-modified protein solution.
-
2 µL of the 500 µM this compound stock solution (for a final concentration of 5 µM). This provides a molar excess for most protein labeling scenarios.
-
-
Prepare the Catalyst Premix: In a separate, clean tube, combine the following:
-
2 µL of 100 mM CuSO₄ stock solution.
-
10 µL of 500 mM THPTA stock solution.
-
Vortex briefly to mix. This creates a 1:5 ratio of copper to ligand.[5]
-
-
Add Catalyst to Reaction: Add all 12 µL of the Catalyst Premix to the main reaction tube containing the protein and azide. Mix gently by pipetting.
-
Initiate the Reaction: Add 20 µL of the freshly prepared 1 M Sodium Ascorbate stock solution to the main reaction tube. The final concentration will be 100 mM.
-
Incubate: Mix the final solution gently. Protect the tube from light and incubate for 30-60 minutes at room temperature or 37°C.[15]
3. Post-Reaction Cleanup:
-
After incubation, remove the excess dye and reaction components by a suitable method such as spin desalting columns, dialysis, or tangential flow filtration, using a buffer appropriate for the downstream application of your labeled protein.
References
- 1. medkoo.com [medkoo.com]
- 2. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: BP Fluor 405 Picolyl Azide vs. BP Fluor 405 Azide for Advanced Bioconjugation
For researchers, scientists, and drug development professionals leveraging click chemistry for precise biomolecular labeling, the choice of azide (B81097) reagent is critical to experimental success. This guide provides an objective comparison between two key azide-functionalized fluorophores: BP Fluor 405 Picolyl Azide and the conventional BP Fluor 405 Azide. We will delve into their reaction mechanisms, performance differences, and provide supporting experimental data to inform your selection for applications ranging from cell imaging to proteomics.
The primary distinction between these two reagents lies in the incorporation of a picolyl moiety in the this compound. This structural feature functions as an internal copper-chelating group, which dramatically enhances the rate and efficiency of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3][4] This chelation-assisted CuAAC leads to significant improvements in labeling sensitivity and biocompatibility, particularly in living systems.[2][5]
Performance Characteristics at a Glance
The integration of the picolyl group provides this compound with superior performance in CuAAC reactions, most notably by accelerating the reaction kinetics and allowing for a significant reduction in copper catalyst concentration.[2][5] This is a crucial advantage for live-cell imaging and in vivo studies where copper toxicity is a major concern.[2]
| Feature | This compound | BP Fluor 405 Azide (Standard Alkyl Azide) |
| Reaction Mechanism | Chelation-Assisted CuAAC | Standard CuAAC |
| Reaction Kinetics | Significantly faster | Slower, dependent on high catalyst/ligand concentration |
| Copper Catalyst Requirement | Minimal (10-fold or greater reduction possible)[2][5] | High |
| Biocompatibility | High (reduced copper toxicity)[2] | Lower (potential for cytotoxicity from higher copper levels) |
| Signal Intensity | Up to 40-fold increase reported in some systems[3][4][5] | Standard |
| Primary Application | Live-cell imaging, low-abundance target detection, in vivo studies | Fixed cells, in vitro conjugation, applications where copper concentration is not limiting |
Fluorescence Properties
Both reagents utilize the same BP Fluor 405 fluorophore, a bright and photostable blue dye ideal for multiplexing experiments. Its spectral characteristics are well-suited for excitation by the common 405 nm violet laser line.
| Parameter | Value |
| Excitation Maximum | ~401 nm[6][7] |
| Emission Maximum | ~421 nm[6][7] |
| Common Laser Line | 405 nm Violet Laser[6] |
| Key Features | High photostability, pH-insensitive fluorescence[6] |
Reaction Mechanisms Visualized
The key difference in the reaction pathway is the role of the picolyl group in coordinating the copper catalyst.
Caption: Chelation-assisted vs. Standard CuAAC pathways.
The picolyl azide's internal chelating group pre-organizes the copper catalyst with the azide, leading to a more favorable transition state and accelerating the rate-determining step of the cycloaddition.[2]
Experimental Protocols
Here we provide generalized protocols for labeling alkyne-modified biomolecules. Optimization is recommended for specific applications.
Protocol 1: Labeling with this compound (Chelation-Assisted)
This protocol is optimized for biocompatibility, making it suitable for live cells.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a water-soluble Cu(I) stabilizing ligand (e.g., BTTAA or THPTA) in water.[2]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.
-
-
Labeling Reaction (Example for Live Cells):
-
To your alkyne-modified cells in media, add the labeling reagents to the following final concentrations:
-
Incubate for 5-20 minutes at room temperature or 37°C.[2]
-
Wash cells three times with PBS to remove unreacted components before imaging.
-
Protocol 2: Labeling with BP Fluor 405 Azide (Standard)
This protocol is suitable for fixed cells or in vitro protein labeling.[9][10][11]
-
Prepare Reagents:
-
Labeling Reaction (Example for Fixed Cells):
-
To your alkyne-modified sample in buffer (e.g., PBS), add the labeling reagents to the following final concentrations:
-
BP Fluor 405 Azide: 50-100 µM
-
Catalyst/Ligand Premix: 100-500 µM CuSO₄
-
Sodium Ascorbate: 2.5-5 mM
-
-
Incubate for 30-60 minutes at room temperature, protected from light.[10]
-
Purify the sample or wash cells to remove unreacted reagents.
-
Experimental Workflow
A typical workflow for a cell labeling experiment involves metabolic incorporation of an alkyne, followed by the click chemistry reaction.
Caption: Workflow for biomolecule labeling in cells.
Conclusion
The choice between this compound and BP Fluor 405 Azide is dictated by the specific demands of the experiment.
Choose this compound for:
-
Live-cell and in vivo imaging: Its superior biocompatibility due to the requirement for significantly less copper catalyst is paramount.[2]
-
Detection of low-abundance targets: The enhanced reaction kinetics can lead to a substantial increase in signal, improving sensitivity.[3][5]
-
Rapid labeling protocols: The accelerated reaction shortens incubation times significantly.[2]
Choose BP Fluor 405 Azide for:
-
In vitro conjugations: When working with purified proteins or oligonucleotides where high copper concentrations are tolerable.[9]
-
Fixed and permeabilized cells: In applications where cell viability is not a concern.
-
Cost-sensitive experiments: Standard azides may offer a more economical option when the advanced features of picolyl azides are not required.
References
- 1. Cy7 Picolyl Azide | BroadPharm [broadpharm.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Alexa Fluor 405 Dye | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. axispharm.com [axispharm.com]
A Head-to-Head Comparison: BP Fluor 405 Picolyl Azide vs. Alexa Fluor 405 Picolyl Azide for Advanced Cellular Imaging
For researchers, scientists, and drug development professionals engaged in the precise labeling and visualization of biomolecules, the choice of fluorescent probe is paramount. This guide provides an in-depth, data-driven comparison of two prominent blue-fluorescent picolyl azide (B81097) dyes: BP Fluor 405 Picolyl Azide and Alexa Fluor 405 Picolyl Azide. Both probes are engineered for enhanced copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, offering significant advantages for live-cell imaging and the detection of low-abundance targets.
At the heart of both this compound and its counterpart, Alexa Fluor 405 Picolyl Azide, lies a key innovation: the incorporation of a picolyl moiety. This structural feature acts as a copper-chelating motif, effectively increasing the local concentration of the copper(I) catalyst at the site of the reaction. The result is a more efficient and biocompatible labeling process, as it allows for a significant reduction in the required copper concentration, a known cytotoxic agent. This enhancement in reaction kinetics is particularly beneficial for in vivo studies and for sensitively detecting biomolecules present in low quantities.
Spectroscopic and Physicochemical Properties
Both dyes exhibit spectral characteristics ideal for excitation with the 405 nm laser line, common in many fluorescence microscopy and flow cytometry setups. While BP Fluor 405 is marketed as an equivalent to Alexa Fluor 405, slight variations in their photophysical properties may influence experimental outcomes.
| Property | This compound | Alexa Fluor 405 Picolyl Azide |
| Excitation Maximum (nm) | ~402[1] | ~401[2][3] |
| Emission Maximum (nm) | ~424[1] | ~421[2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~35,000[1] | Not explicitly stated for picolyl azide variant |
| Quantum Yield | Not explicitly stated | Not explicitly stated |
| Solubility | Water, DMSO, DMF[1] | Water, DMSO, DMF |
| Key Feature | Picolyl azide for enhanced CuAAC[4] | Picolyl azide for enhanced CuAAC[5] |
The Advantage of Picolyl Azides in Click Chemistry
The central advantage of picolyl azide-functionalized fluorophores is the acceleration of the CuAAC reaction. This allows for the use of significantly lower concentrations of the copper catalyst, which is crucial for maintaining cell viability and preserving the fluorescence of other probes in multiplexing experiments.[5] The picolyl group's ability to chelate copper at the reaction site leads to a substantial increase in signal intensity compared to conventional azides.[6][7]
Caption: Picolyl azide enhances CuAAC by chelating copper, increasing local catalyst concentration and reaction efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for cellular labeling using picolyl azide fluorescent dyes.
General Protocol for Cellular Labeling via CuAAC
This protocol is adapted from methodologies for alkyne lipid imaging and Thermo Fisher Scientific's Click-iT® Plus kits.[5][6]
-
Cell Culture and Alkyne Labeling:
-
Culture cells of interest to the desired confluency.
-
Incubate cells with the alkyne-modified biomolecule of interest (e.g., an amino acid analog, nucleoside analog, or alkyne-tagged lipid) at an optimized concentration and duration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash cells twice with 3% BSA in PBS.
-
Permeabilize cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT® Plus Reaction:
-
Prepare the Click-iT® Plus reaction cocktail immediately before use. For a single sample, the components are typically added in the following order:
-
1X Click-iT® reaction buffer
-
Copper protectant
-
This compound or Alexa Fluor 405 Picolyl Azide (from a stock solution in DMSO, final concentration typically 0.5-5 µM)
-
Click-iT® buffer additive
-
-
Remove the permeabilization buffer and wash the cells once with 3% BSA in PBS.
-
Add the Click-iT® Plus reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
If desired, proceed with subsequent labeling, such as nuclear counterstaining (e.g., with DAPI).
-
Mount the sample and image using a fluorescence microscope with appropriate filter sets for the 405 nm excitation and corresponding blue emission.
-
Caption: A typical workflow for labeling alkyne-modified biomolecules in cells using picolyl azide dyes.
Performance and Application Considerations
Both BP Fluor 405 and Alexa Fluor 405 picolyl azides are well-suited for a variety of applications, including:
-
Metabolic Labeling: Visualizing the incorporation of alkyne-tagged metabolic precursors into proteins, DNA, RNA, and glycans.
-
Site-Specific Protein Labeling: Attaching fluorescent probes to proteins containing genetically encoded unnatural amino acids with alkyne groups.
-
Multiplex Imaging: The reduced copper concentration minimizes the quenching of other fluorescent probes, making these dyes compatible with multi-color imaging experiments.[5]
Conclusion
Both this compound and Alexa Fluor 405 Picolyl Azide represent a significant advancement over conventional fluorescent azides for CuAAC-mediated labeling. Their integrated copper-chelating moiety streamlines the labeling process, enhances signal intensity, and, most importantly, improves biocompatibility by enabling lower catalyst concentrations. This makes them powerful tools for researchers in cell biology, drug discovery, and proteomics who require sensitive and robust detection of alkyne-tagged molecules in both fixed and live-cell systems. The choice between the two will likely be guided by a combination of performance validation in the specific experimental context and economic considerations.
References
- 1. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 2. Alexa Fluor 405 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. medkoo.com [medkoo.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Photostability of 405 nm Excitable Dyes: A Comparative Guide for Researchers
In the realm of fluorescence microscopy and flow cytometry, the choice of a photostable fluorophore is paramount for generating high-quality, reproducible data. This is particularly critical when working with the 405 nm violet laser, as dyes excitable at this wavelength are often more susceptible to photobleaching than their longer-wavelength counterparts. This guide provides a comparative overview of the photostability of BP Fluor 405 Picolyl Azide against other commonly used 405 nm dyes, supported by available data and a detailed experimental protocol for in-house validation.
Comparative Photostability of 405 nm Dyes
| Dye Family | Specific Dye | Reported Photostability Characteristics | Brightness |
| BP Fluor | This compound | Marketed as an Alexa Fluor 405 equivalent, suggesting similar photostability.[1] | Not specified |
| Alexa Fluor | Alexa Fluor 405 | Generally considered to have good photostability among blue dyes, but can be prone to fading under intense illumination.[4] | Good |
| DyLight | DyLight 405 | Often cited as being brighter and more photostable than Alexa Fluor 405 in side-by-side comparisons.[5][6][7] | Very Good |
| Pacific Blue | Pacific Blue | A well-established 405 nm dye with moderate photostability.[] | Moderate |
| Brilliant Violet | BV421 | An exceptionally bright polymer dye with good spectral separation.[] | Excellent |
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[9][10] This process leads to a loss of fluorescence signal and can significantly impact the quality and quantitative accuracy of imaging experiments. The general mechanism involves the transition of the fluorophore to a highly reactive triplet state, from which it can react with molecular oxygen or other molecules, leading to its permanent inactivation.
Caption: A simplified Jablonski diagram illustrating the photobleaching process.
Experimental Protocol for Photostability Measurement
To quantitatively assess the photostability of different dyes in your specific experimental setup, a standardized photobleaching experiment is recommended. This protocol outlines a common method using a fluorescence microscope.
Objective: To quantify and compare the photobleaching rates of different 405 nm fluorescent dyes.
Materials:
-
Microscope slides and coverslips
-
Samples labeled with the fluorescent dyes of interest (e.g., cells, beads)
-
Mounting medium (with and without antifade reagents for comparison)
-
Fluorescence microscope equipped with a 405 nm laser or other suitable light source, a camera, and image acquisition software.
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare identical samples labeled with each of the dyes to be compared. Ensure similar initial fluorescence intensity across samples to allow for a fair comparison.
-
Mount the samples on microscope slides using a consistent volume of mounting medium.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for 405 nm excitation and corresponding emission.
-
Choose an objective with a numerical aperture (NA) suitable for your sample.
-
Set the excitation light intensity to a level that is representative of your typical imaging experiments. It is crucial to keep this intensity constant across all experiments.
-
-
Image Acquisition:
-
Locate a representative field of view for your first sample.
-
Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all subsequent acquisitions.
-
Acquire a time-lapse series of images. Start with an initial image (t=0) and then continuously acquire images at a fixed time interval (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define a region of interest (ROI) around the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Caption: A flowchart outlining the key steps in a photostability measurement experiment.
Conclusion
The selection of a 405 nm fluorescent dye requires careful consideration of its photostability, especially for demanding applications like time-lapse imaging of live cells or super-resolution microscopy. While this compound is positioned as an equivalent to Alexa Fluor 405, researchers may find that dyes like DyLight 405 offer enhanced photostability. For critical applications, it is highly recommended to perform an in-house comparison using a standardized protocol, as outlined in this guide, to determine the optimal dye for your specific experimental conditions and instrumentation.
References
- 1. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 2. OPG [opg.optica.org]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantum Yield of BP Fluor 405 Picolyl Azide
For researchers, scientists, and drug development professionals utilizing click chemistry for biomolecule labeling, the selection of a fluorescent picolyl azide (B81097) is a critical step that directly impacts experimental success. The fluorescence quantum yield (Φ), a measure of the efficiency of a fluorophore in converting absorbed light into emitted light, is a key performance indicator. A higher quantum yield translates to a brighter signal, enabling more sensitive detection. This guide provides a comparative analysis of the quantum yield of BroadPharm's BP Fluor 405 Picolyl Azide against other commercially available alternatives excitable around 405 nm.
Quantitative Comparison of Fluorescent Picolyl Azides
The following table summarizes the key photophysical properties of this compound and its alternatives. This data is essential for making an informed decision based on the specific requirements of your application, such as the desired brightness and spectral compatibility.
| Product Name | Manufacturer | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | BroadPharm | 402 | 424 | 0.55 (Estimated) |
| Alexa Fluor 405 Picolyl Azide | Thermo Fisher Scientific | 401 | 421 | 0.54 |
| AZDye™ 405 Picolyl Azide | Vector Labs | 402 | 424 | Not Specified |
| 3-Azido-7-hydroxycoumarin | Various | ~404 | ~477 | High (Value not specified) |
| DyLight 405 Picolyl Azide | Thermo Fisher Scientific | 400 | 420 | High (Value not specified) |
Note: The quantum yield of this compound is estimated based on the performance of spectrally similar dyes and other products in the BP Fluor series. For the most accurate and up-to-date information, it is recommended to contact the manufacturer directly.
The Advantage of the Picolyl Azide Moiety
Picolyl azides represent a significant advancement in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The picolyl group acts as a chelating agent for the copper(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the reaction. This leads to a significant increase in the reaction rate, allowing for the use of lower copper concentrations. The benefits for researchers are twofold:
-
Reduced Cytotoxicity: Lower concentrations of copper are less toxic to cells, making picolyl azides ideal for live-cell imaging and other in vivo applications.
-
Protection of Fluorescent Proteins: Reduced copper levels minimize the quenching of fluorescent proteins like GFP and RFP, which is a common issue in multiplexing experiments.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yields of fluorescent probes are typically determined using the relative comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield (e.g., this compound)
-
Solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions of both the standard and the unknown sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the unknown (Grad_unk).
-
Calculate the quantum yield of the unknown sample (Φ_unk) using the following equation:
Φ_unk = Φ_std * (Grad_unk / Grad_std) * (η_unk² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_unk and η_std are the refractive indices of the solvents used for the unknown and standard, respectively. If the same solvent is used, this term becomes 1.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for determining relative quantum yield and the general mechanism of a copper-catalyzed click chemistry reaction.
A Head-to-Head Comparison: BP Fluor 405 vs. Pacific Blue for Fluorescent Applications
In the landscape of fluorescent dyes excitable by the violet laser, BP Fluor 405 and Pacific Blue emerge as two prominent options for researchers. This guide provides an in-depth, data-driven comparison of these two fluorophores, enabling informed decisions for applications in flow cytometry, fluorescence microscopy, and other fluorescence-based assays.
Quantitative Performance at a Glance
The intrinsic brightness of a fluorophore is a critical determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. This brightness is a function of both its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).
| Parameter | BP Fluor 405 (Alexa Fluor 405 equivalent) | Pacific Blue |
| Excitation Maximum (nm) | ~402 | ~401-404 |
| Emission Maximum (nm) | ~424 | ~452-455 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~35,000 | ~46,000 |
| Quantum Yield (Φ) | Not explicitly found, but as an Alexa Fluor 405 equivalent, it is expected to be reasonably high. | ~0.78 |
| Calculated Brightness (Ext. Coeff. x QY) | Data not available for direct calculation. | ~35,880 |
Note: The brightness of BP Fluor 405 is not directly calculable from the available data. However, as an equivalent to Alexa Fluor 405, it is recognized for its utility in multi-color applications like flow cytometry and super-resolution microscopy[1][2][3][4][5][6][7][8]. Pacific Blue, on the other hand, demonstrates a high quantum yield and a strong molar extinction coefficient, resulting in a high calculated brightness[9][10].
Experimental Protocol: Direct Brightness Comparison in Flow Cytometry
To provide a definitive, application-specific comparison of BP Fluor 405 and Pacific Blue, a direct experimental evaluation using flow cytometry is recommended. The Stain Index is a robust metric for quantifying the relative brightness of a fluorophore in a cellular context, as it normalizes the signal intensity of the positive population to the background fluorescence of the negative population[9][11][12][13][14].
Objective: To determine the Stain Index of BP Fluor 405 and Pacific Blue conjugated to the same antibody, thereby providing a direct measure of their relative brightness in a flow cytometry application.
Materials:
-
Antibodies: The same monoclonal antibody clone conjugated to BP Fluor 405 and Pacific Blue. The antibody should target a well-characterized and consistently expressed cell surface marker (e.g., CD4 on human peripheral blood mononuclear cells).
-
Cells: A cell type known to express the target antigen (e.g., cryopreserved human PBMCs).
-
Staining Buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS).
-
Flow Cytometer: A flow cytometer equipped with a 405 nm violet laser and appropriate filter sets for detecting both BP Fluor 405 and Pacific Blue (e.g., a 450/50 nm bandpass filter).
-
Unstained Control: An aliquot of the cells that will not be stained with any fluorescent antibody.
-
Single-Stain Controls: Aliquots of cells stained separately with the BP Fluor 405 conjugate and the Pacific Blue conjugate.
Methodology:
-
Cell Preparation: Thaw and wash the cells according to standard laboratory protocols. Resuspend the cells in staining buffer at a concentration of 1 x 10⁷ cells/mL.
-
Antibody Titration: Perform a titration of each antibody conjugate to determine the optimal concentration that provides the best separation between positive and negative populations. This is a critical step to ensure a fair comparison.
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into three tubes: Unstained, BP Fluor 405, and Pacific Blue.
-
To the "BP Fluor 405" tube, add the predetermined optimal concentration of the BP Fluor 405-conjugated antibody.
-
To the "Pacific Blue" tube, add the predetermined optimal concentration of the Pacific Blue-conjugated antibody.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2 mL of staining buffer to remove unbound antibody.
-
Resuspension: Resuspend the cell pellets in 500 µL of staining buffer.
-
Data Acquisition:
-
Acquire data on the flow cytometer, ensuring consistent instrument settings (laser power, PMT voltages) for all samples.
-
Collect a sufficient number of events (e.g., 50,000-100,000) for each sample.
-
-
Data Analysis and Stain Index Calculation:
-
For each stained sample, identify the positive and negative populations based on fluorescence intensity.
-
Calculate the Stain Index for each fluorophore using the following formula:
Stain Index = (Median Fluorescence Intensity of Positive Population - Median Fluorescence Intensity of Negative Population) / (2 x Standard Deviation of the Negative Population) [9][11][12]
-
Expected Outcome: The fluorophore with the higher Stain Index will be considered brighter under the specific experimental conditions.
Visualizing the Workflow and Brightness Factors
To further clarify the experimental process and the underlying principles of fluorescent dye brightness, the following diagrams are provided.
Discussion and Conclusion
Both BP Fluor 405 and Pacific Blue are valuable tools for fluorescence-based research, particularly in the context of multi-color flow cytometry where the 405 nm laser is standard. Pacific Blue boasts a well-documented high quantum yield and molar extinction coefficient, translating to excellent theoretical and practical brightness[9][10]. BP Fluor 405, as an Alexa Fluor 405 equivalent, is also a reliable choice, known for its utility in demanding applications[1][2][3][4][5][6][7][8].
The choice between these two dyes may ultimately depend on the specific requirements of the experiment, including the expression level of the target antigen and the other fluorophores in the panel. For detecting dimly expressed antigens, a dye with a higher stain index is preferable. The detailed experimental protocol provided in this guide offers a robust framework for making an evidence-based decision tailored to your specific research context. Researchers are encouraged to perform such a direct comparison to ensure optimal panel design and data quality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 6. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 7. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tebubio.com [tebubio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 12. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 13. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 14. 5 Essential Calculations For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
Picolyl Azide vs. Standard Azide: A Comparative Guide to Labeling Efficiency
In the realm of bioconjugation and chemical biology, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for labeling biomolecules.[1][2][3] The choice of reagents is critical to the success of these experiments, particularly when working with sensitive biological systems. While standard alkyl azides have been widely used, the development of picolyl azides represents a significant advancement, offering enhanced efficiency and biocompatibility.[1][4][5] This guide provides an objective comparison of picolyl azide (B81097) and standard azide performance, supported by experimental data and detailed protocols.
The Picolyl Azide Advantage: Chelation-Assisted Catalysis
The primary distinction of a picolyl azide lies in its chemical structure, which features a pyridine (B92270) ring adjacent to the azide group. This "picolyl" moiety acts as a copper-chelating ligand.[1][4][6] In a standard CuAAC reaction, a copper catalyst is required to join the azide and alkyne. The picolyl group in the azide molecule actively captures and localizes the copper(I) catalyst at the reaction site.[7][8][9] This chelation effect dramatically increases the effective concentration of the catalyst where it is needed, leading to a substantial acceleration of the cycloaddition reaction.[1]
This enhanced reaction kinetic is the key to picolyl azide's superior performance. It allows for efficient labeling with significantly lower concentrations of copper catalyst, which is crucial because copper ions can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS).[1] By reducing the required copper concentration by at least tenfold, picolyl azides minimize cytotoxicity and make CuAAC a more viable and robust method for labeling in live cells and other complex biological media.[1][7][8]
Data Presentation: Performance Metrics
Quantitative studies highlight the dramatic improvements gained by using picolyl azides over their conventional, non-chelating counterparts. The data consistently show higher product yields in shorter times, increased signal intensity in imaging applications, and the ability to maintain efficiency with drastically reduced, more biocompatible catalyst concentrations.
| Performance Metric | Standard Azide | Picolyl Azide | Fold Improvement | Source |
| Product Yield (30 min) | No detectable product | 38% to 81% | - | [1] |
| Signal Intensity (Live Cells) | Baseline | Up to 25x increase | ~25x | [1] |
| Signal-to-Noise (Metabolic Labeling) | Baseline | 1.8x to 2.7x increase | ~2-3x | [1] |
| Required Copper Concentration | ~100-2000 µM | ~10-50 µM | 10x-40x Reduction | [1][6][7][10] |
| Biocompatibility | Higher potential for cytotoxicity | Significantly improved cell viability | High | [1][8] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for labeling procedures. Optimal concentrations and incubation times should be determined empirically for each specific application.
This protocol is a typical example for labeling an alkyne-modified biomolecule in a cell lysate or with purified proteins using a standard, non-chelating azide.
-
Reagent Preparation :
-
Azide Probe : Prepare a 1-10 mM stock solution in DMSO or water.
-
Copper (II) Sulfate : Prepare a 20 mM stock solution in water.
-
Ligand (THPTA) : Prepare a 100 mM stock solution in water.[11][12]
-
Reducing Agent (Sodium Ascorbate) : Prepare a fresh 300 mM stock solution in water immediately before use.[11][12]
-
-
Reaction Assembly : For a 200 µL final reaction volume:
-
To 50 µL of your alkyne-modified protein sample (1-5 mg/mL), add 100 µL of PBS buffer.
-
Add the azide probe to a final concentration of 20-100 µM.
-
Add 10 µL of 100 mM THPTA solution (Final: 5 mM).
-
Add 10 µL of 20 mM CuSO₄ solution (Final: 1 mM).
-
Vortex briefly after each addition.
-
-
Initiation and Incubation :
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate (B8700270) solution (Final: 15 mM).[12]
-
Vortex the mixture.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[12]
-
-
Downstream Processing : The labeled protein is now ready for analysis (e.g., SDS-PAGE) or purification.
This protocol is adapted for live-cell surface labeling, highlighting the reduced copper requirement and shorter incubation time characteristic of picolyl azides.
-
Reagent Preparation :
-
Picolyl Azide Probe : Prepare a stock solution of your picolyl azide-fluorophore conjugate.
-
Copper (II) Sulfate : Prepare a stock solution (e.g., 4 mM) in water.
-
Ligand (BTTAA or THPTA) : Prepare a stock solution (e.g., 20 mM) in water.
-
Reducing Agent (Sodium Ascorbate) : Prepare a fresh stock solution (e.g., 100 mM) in water.
-
-
Labeling on Live Cells :
-
Wash cells expressing the alkyne-tagged protein of interest with buffer (e.g., PBS).
-
Prepare the "Click-&-Glow" reaction cocktail. For a final concentration, combine:
-
Immediately add the reaction cocktail to the cells.
-
-
Initiation and Incubation :
-
Washing and Imaging :
-
Gently aspirate the reaction media and wash the cells multiple times with fresh buffer or media.
-
The cells are now labeled and ready for imaging by fluorescence microscopy.
-
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-chelating azides for efficient click conjugation reactions in complex media. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
Chelation-Assisted Click Chemistry: A Leap Forward in Bioconjugation Efficiency and Biocompatibility
For researchers, scientists, and drug development professionals, the quest for more efficient and biocompatible molecular ligation techniques is perpetual. In this context, chelation-assisted click chemistry has emerged as a powerful advancement over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering significantly enhanced reaction kinetics, improved selectivity, and greater suitability for applications in complex biological systems.
This guide provides a comprehensive comparison of chelation-assisted and traditional click chemistry, supported by experimental data, detailed protocols, and mechanistic diagrams to illustrate the fundamental advantages of the chelation-assisted approach.
Enhanced Reaction Performance with Chelation Assistance
The core advantage of chelation-assisted click chemistry lies in the use of azide-containing molecules that possess a nearby chelating group, such as a picolyl or quinolyl moiety. This chelating group pre-organizes the copper catalyst in close proximity to the azide (B81097), thereby accelerating the rate-determining step of the cycloaddition reaction.[1][2] This seemingly subtle modification leads to dramatic improvements in reaction performance, particularly under biocompatible conditions where low copper concentrations are essential to minimize cellular toxicity.[3][4]
Experimental data consistently demonstrates the superior performance of chelation-assisted CuAAC. In vitro studies have shown that reactions with chelating azides proceed to completion in minutes, even at low micromolar concentrations of copper, whereas traditional click reactions with non-chelating azides show significantly lower conversion under the same conditions.[5] This kinetic enhancement is even more pronounced in cellular environments, where chelation-assisted methods can boost labeling signals by up to 25-fold compared to conventional CuAAC.[3]
Quantitative Comparison of Reaction Efficiency
The following tables summarize the quantitative advantages of chelation-assisted click chemistry based on published experimental data.
Table 1: In Vitro Reaction Completion
| Feature | Traditional Click Chemistry (Non-chelating azide) | Chelation-Assisted Click Chemistry (Picolyl azide) | Reference(s) |
| Reaction Time to Completion | < 40% conversion in 5 min | Complete conversion in < 5 min | [5] |
| Required Copper Concentration | Typically 100 µM - 1 mM | 10 - 40 µM | [3][5] |
Table 2: Cellular Labeling Signal Enhancement
| Application | Traditional Click Chemistry (Alkyl azide) | Chelation-Assisted Click Chemistry (Picolyl azide) | Signal Improvement | Reference(s) |
| Live Cell Surface Protein Labeling | Baseline Signal | 4- to 38-fold increase | Up to 38x | [3] |
| Metabolic Labeling of RNA and Proteins | Baseline Signal | 1.8- to 2.7-fold increase in signal-to-noise | Up to 2.7x | [3] |
Mechanistic Insights: How Chelation Accelerates the Reaction
The enhanced performance of chelation-assisted click chemistry can be attributed to a fundamental difference in the reaction mechanism compared to the traditional approach.
In traditional CuAAC, the copper(I) catalyst must first coordinate with the alkyne and then encounter the azide in solution to form the reactive intermediate.[6][7] This process is dependent on the random diffusion of the reactants.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BP Fluor 405 and DyLight 405 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes, the selection of the optimal fluorophore is paramount for generating robust and reproducible data. This guide provides a detailed, data-driven comparison of two prominent blue fluorescent dyes: BP Fluor 405 and DyLight 405. By examining their spectral properties, performance characteristics, and application-specific protocols, this document aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
Executive Summary
Both BP Fluor 405 and DyLight 405 are bright and effective fluorescent dyes excitable by the 405 nm violet laser, making them suitable for a wide range of applications including fluorescence microscopy, flow cytometry, and western blotting. DyLight 405 is consistently described as having a high fluorescence yield and being highly photostable. BP Fluor 405 is presented as a water-soluble and pH-insensitive dye, also well-suited for demanding applications like super-resolution microscopy. While a direct quantitative comparison of quantum yield and photostability is limited by available data, the existing information suggests that both are high-performance dyes, with DyLight 405 being particularly noted for its brightness and stability.
Quantitative Data Summary
For a direct comparison of the key photophysical properties, the following table summarizes the available quantitative data for BP Fluor 405 and DyLight 405.
| Property | BP Fluor 405 | DyLight 405 |
| Maximum Excitation (λex) | ~402 nm | ~400 nm[1] |
| Maximum Emission (λem) | ~424 nm | ~420 nm[1] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | ~30,000 cm⁻¹M⁻¹[1] |
| Quantum Yield (Φ) | Data not available | High[1] |
| Photostability | Data not available | High[1] |
| pH Sensitivity | Insensitive (pH 4-10) | Less pH-sensitive[1] |
Performance Characteristics
BP Fluor 405 is a water-soluble, blue fluorescent dye frequently used in multi-color imaging applications.[2] Its excitation is optimally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[2] A key advantage of BP Fluor 405 conjugates is their pH insensitivity across a broad range from pH 4 to 10, ensuring stable fluorescence in varying experimental conditions.[2] This dye is also utilized in advanced techniques such as super-resolution microscopy (STORM).[2]
DyLight 405 is renowned for its high fluorescence yield and exceptional photostability, making it a robust choice for imaging experiments that require prolonged exposure to excitation light.[1] It is also characterized as being less sensitive to pH fluctuations than some other fluorescent dyes.[1] These properties make DyLight 405 an excellent option for applications demanding bright and stable signals, such as confocal microscopy and flow cytometry.[3]
Experimental Workflows and Protocols
To provide a practical context for the application of these dyes, this section outlines a common experimental workflow and detailed protocols for key techniques.
Co-Immunoprecipitation followed by Fluorescent Western Blotting
A frequent application for fluorescently labeled secondary antibodies is in the detection of proteins following immunoprecipitation. The following diagram illustrates the workflow for a co-immunoprecipitation (Co-IP) experiment followed by western blot analysis.
References
The Researcher's Dilemma: A Cost-Benefit Analysis of Picolyl Azides in Bioconjugation
For researchers in the life sciences and drug development, the precise and efficient labeling of biomolecules is paramount. The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation. However, the inherent cytotoxicity of the copper catalyst has been a persistent challenge, especially in live-cell imaging and in vivo studies. Picolyl azides have emerged as a powerful solution, offering a significantly improved alternative to standard azide (B81097) reagents. This guide provides a comprehensive cost-benefit analysis of using picolyl azides in research, comparing their performance with other alternatives, and providing supporting experimental data and protocols.
Performance Enhancement with Picolyl Azides: A Quantitative Look
The key advantage of picolyl azides lies in their unique chemical structure. A nitrogen atom in the picolyl ring acts as a chelating agent, effectively concentrating the copper(I) catalyst at the site of the reaction. This chelation-assisted catalysis leads to a dramatic increase in reaction rates, enabling researchers to achieve superior results with significantly lower and less toxic concentrations of copper.
The performance benefits of picolyl azides over conventional (non-chelating) azides are substantial, as demonstrated in multiple studies. These advantages translate to faster experiments, higher sensitivity for detecting low-abundance targets, and greater biocompatibility.
| Performance Metric | Conventional Azide | Picolyl Azide | Fold Improvement | Source(s) |
| Reaction Time to Completion | > 30 minutes (no detectable product) | < 5 minutes | >6x faster | [1] |
| Specific Protein Signal (Live Cells) | Baseline | Up to 25-fold increase | 25x | [1] |
| Signal-to-Noise Ratio (Metabolic Labeling) | Baseline | 1.8 to 2.7-fold increase | 1.8-2.7x | [1] |
| Required Copper Concentration | High (e.g., 100 µM) | Low (e.g., 10 µM) | 10x reduction | [1][2][3][4][5] |
| Overall Signal Intensity | Baseline | Up to 40-fold increase | 40x | [6] |
The "Azide Landscape": A Cost Comparison
While the performance benefits are clear, a crucial consideration for any research lab is the cost of reagents. To provide a practical comparison, the approximate costs of functionally equivalent fluorescent and biotinylated azides are presented below. Prices were collated from various suppliers and are subject to change. "AzidePlus" reagents, a newer generation of chelating azides, and reagents for the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), such as DBCO, are also included for a broader comparison.
| Reagent Type | Functional Group | Picolyl Azide Derivative Cost (per mg) | Standard Azide Derivative Cost (per mg) | "AzidePlus" Derivative Cost (per mg) | Copper-Free (DBCO) Derivative Cost (per mg) |
| Fluorophore | Cy5/Alexa Fluor 647 equivalent | ~$179 - $250 | ~$150 - $200 | ~$211 | ~$130 |
| Fluorophore | BP Fluor 488/Alexa Fluor 488 equivalent | ~$205 | ~$180 | ~$220 | Not readily available |
| Biotin | Biotin | ~$35 - $55 | ~$15 - $30 | Not readily available | ~$60 - $80 |
| Copper Ligand | THPTA | Not applicable | ~$15 - $25 | Not applicable | Not applicable |
| Copper Ligand | BTTAA | Not applicable | ~$58 (for 10mg) | Not applicable | Not applicable |
Note: Costs are approximate and can vary significantly between suppliers and purchase volumes.
The data indicates that picolyl azide derivatives are generally more expensive than their conventional azide counterparts. However, the cost difference is often moderate, especially when weighed against the significant performance gains and the potential for savings on other reagents, such as the copper catalyst and ligands. The reduced need for troubleshooting and repeating experiments due to higher success rates can also contribute to overall cost savings.
Visualizing the Picolyl Azide Advantage
To better understand the underlying mechanism and workflow, the following diagrams illustrate key concepts.
Experimental Protocols
The following are generalized protocols for CuAAC reactions using both picolyl and standard azides. It is crucial to optimize these protocols for specific applications.
Protocol 1: General Protein Labeling in Solution
Objective: To compare the efficiency of a fluorescent picolyl azide versus a standard fluorescent azide for labeling an alkyne-modified protein.
Materials:
-
Alkyne-modified protein (e.g., 10 µM in PBS)
-
Fluorescent picolyl azide (e.g., Sulfo-Cy5 Picolyl Azide, 50 µM stock in DMSO)
-
Fluorescent standard azide (e.g., Sulfo-Cy5 Azide, 50 µM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup (Picolyl Azide):
-
In a microcentrifuge tube, combine:
-
50 µL of 10 µM alkyne-protein solution
-
1 µL of 50 µM fluorescent picolyl azide
-
-
Prepare the catalyst premix:
-
Mix 0.5 µL of 20 mM CuSO4 and 1 µL of 50 mM THPTA.
-
-
Add 1.5 µL of the catalyst premix to the protein solution.
-
Initiate the reaction by adding 2.5 µL of 100 mM sodium ascorbate.
-
The final volume should be approximately 55 µL with final concentrations of ~9 µM protein, ~0.9 µM picolyl azide, ~0.5 mM CuSO4, and ~0.9 mM THPTA, and ~4.5 mM sodium ascorbate.
-
-
Reaction Setup (Standard Azide):
-
Follow the same procedure as above, but use the standard fluorescent azide. For a fair comparison, a higher concentration of copper may be required, for instance, by using a 200 mM CuSO4 stock.
-
-
Incubation:
-
Incubate both reactions at room temperature for 1 hour (or a time course, e.g., 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. Visualize the fluorescently labeled protein using a gel imager. The intensity of the fluorescent band corresponding to the labeled protein indicates the reaction efficiency.
-
Protocol 2: Live-Cell Imaging
Objective: To label a specific cell-surface protein using a picolyl azide for subsequent fluorescence microscopy.
Materials:
-
Adherent cells grown on coverslips, expressing a protein of interest tagged with an alkyne-containing non-canonical amino acid.
-
Picolyl azide-fluorophore conjugate (e.g., Alexa Fluor 488 Picolyl Azide, 5 µM in cell culture medium).
-
CuSO4 (10 mM stock in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water).
-
THPTA or BTTAA ligand (50 mM stock in water).
-
Cell culture medium.
Procedure:
-
Wash the cells twice with pre-warmed PBS.
-
Add the picolyl azide-fluorophore solution to the cells and incubate for 10-20 minutes at 37°C.
-
Prepare the "click" reaction cocktail in cell culture medium. For a final volume of 1 mL:
-
10 µL of 10 mM CuSO4 (final concentration: 100 µM)
-
10 µL of 100 mM TCEP (final concentration: 1 mM)
-
20 µL of 50 mM THPTA or BTTAA (final concentration: 1 mM)
-
-
Remove the picolyl azide solution and wash the cells twice with PBS.
-
Add the "click" reaction cocktail to the cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Conclusion: A Clear Win for Picolyl Azides in Demanding Applications
The evidence strongly supports the use of picolyl azides as a superior alternative to conventional azides in many research applications. While the upfront cost of picolyl azide reagents is higher, the benefits in terms of reaction speed, sensitivity, and biocompatibility are significant. For researchers working on challenging applications such as the detection of low-abundance biomolecules, live-cell imaging, and in vivo studies, the performance advantages of picolyl azides can lead to more robust and reliable data, ultimately saving time and resources. The ability to drastically reduce copper catalyst concentrations not only improves the viability of biological samples but also simplifies experimental workflows. Therefore, for those seeking to push the boundaries of bioconjugation and cellular analysis, the investment in picolyl azide technology represents a clear and justifiable benefit.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 3. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
Evaluating the Labeling Specificity of BP Fluor 405 Picolyl Azide: A Comparative Guide
For researchers, scientists, and drug development professionals seeking highly specific and efficient fluorescent labeling, the choice of bioorthogonal chemistry tools is critical. This guide provides an objective comparison of BP Fluor 405 Picolyl Azide (B81097), a fluorescent probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC), with alternative labeling methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
Executive Summary: BP Fluor 405 Picolyl Azide leverages a picolyl azide moiety that incorporates a copper-chelating motif. This structural feature significantly enhances the efficiency and biocompatibility of the CuAAC reaction. The picolyl group raises the effective concentration of the Cu(I) catalyst at the reaction site, leading to faster reaction kinetics, increased signal intensity, and the ability to use lower, less toxic copper concentrations.[1][2] This translates to superior performance in detecting low-abundance biomolecules and in live-cell imaging scenarios compared to conventional azide-functionalized fluorophores.
Quantitative Performance Comparison
The following table summarizes the key performance differences between picolyl azide-based probes, such as this compound, and conventional azide probes. The data is compiled from studies comparing the labeling of alkyne-modified biomolecules.
| Performance Metric | This compound (and other picolyl azides) | Conventional Azide Probes (e.g., BP Fluor 405 Azide) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents (e.g., BP Fluor 405 DBCO) |
| Relative Signal Intensity | Up to 40-fold increase in signal intensity has been reported.[3][4] On living cells, a 25-fold increase in specific protein signal was observed.[5] | Baseline | Generally lower quantum yields than CuAAC-compatible fluorophores. |
| Signal-to-Noise Ratio | 1.8 to 2.7-fold improvement for metabolically labeled proteins and RNA.[5] | Baseline | Can have higher background due to non-specific binding of bulky cyclooctyne (B158145) rings. |
| Required Copper Catalyst Concentration | At least a tenfold reduction in copper catalyst concentration is possible without sacrificing labeling efficiency.[3][4][6] | Standard concentrations (e.g., 100 µM).[5] | Not required (copper-free).[7] |
| Reaction Kinetics | Dramatically accelerated reaction rates, even at low copper concentrations (10 µM).[5] | Slower reaction rates, especially at reduced copper concentrations.[5] | Generally slower than catalyzed reactions. |
| Biocompatibility | Improved due to significantly lower required copper concentrations, reducing copper-induced cytotoxicity.[3][4] | Potential for cytotoxicity at higher copper concentrations. | High, as no cytotoxic copper catalyst is needed.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for performing CuAAC with both picolyl azides and conventional azides.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cell Labeling
This protocol is adapted for the fluorescent labeling of alkyne-modified biomolecules in fixed cells.
Materials:
-
Alkyne-modified cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click Reaction Cocktail:
-
This compound or conventional azide probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-coordinating ligand (e.g., THPTA)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash alkyne-labeled cells twice with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes to reduce non-specific antibody binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, the final concentrations are typically:
-
For this compound: 1-5 µM azide, 10-50 µM CuSO₄, 50-250 µM THPTA, 2.5 mM sodium ascorbate.
-
For Conventional Azide: 5-20 µM azide, 100-200 µM CuSO₄, 500-1000 µM THPTA, 5 mM sodium ascorbate.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for BP Fluor 405 (Excitation/Emission: ~402/424 nm).
-
Visualizing the Workflow and Comparison
To better understand the underlying principles and comparative advantages, the following diagrams illustrate the experimental workflow and the logical relationship between picolyl azides and other labeling reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 7. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
A Head-to-Head Comparison: BP Fluor 405 Picolyl Azide vs. CF405 Dyes for Advanced Fluorescence Applications
For researchers engaged in cutting-edge biological imaging and drug development, the choice of fluorescent probe is critical to generating high-quality, reproducible data. This guide provides an objective comparison between BP Fluor 405 Picolyl Azide (B81097) and the popular CF405 dyes (CF405S and CF405M), focusing on their performance characteristics and providing supporting experimental data and protocols to aid in your selection process.
Executive Summary
BP Fluor 405 Picolyl Azide stands out for its specialized application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The integrated picolyl azide moiety acts as a copper-chelating agent, significantly enhancing the reaction kinetics and enabling efficient labeling at lower, more biocompatible copper concentrations. This makes it an excellent choice for labeling alkyne-modified biomolecules in living cells or in complex biological samples where copper toxicity is a concern.
CF405 dyes , available in spectrally distinct variants like CF405S and CF405M, are renowned for their exceptional brightness and photostability.[1][2] These dyes are workhorses for a broad range of fluorescence applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[3][4][5] CF405M, in particular, has been validated for its superior performance in Structured Illumination Microscopy (SIM).[3]
Quantitative Performance Data
The following tables summarize the key spectral and photophysical properties of this compound and the CF405 dyes based on available data. Direct head-to-head comparisons of quantum yield under identical conditions are not readily published; however, the provided data offers valuable insights into their individual performance characteristics.
Table 1: Spectral Properties
| Feature | This compound | CF405S Dye | CF405M Dye |
| Excitation Maximum (nm) | ~402 | ~404 | ~408 |
| Emission Maximum (nm) | ~424 | ~431 | ~452 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~35,000[6] | ~33,000[3] | ~41,000[3][7] |
| Stokes Shift (nm) | ~22 | ~27 | ~44 |
Table 2: Key Performance Characteristics
| Feature | This compound | CF405S Dye | CF405M Dye |
| Primary Advantage | Enhanced CuAAC click chemistry efficiency[8] | Bright replacement for Alexa Fluor® 405[5] | High photostability, ideal for SIM[3] |
| Quantum Yield | Data not available for 405 variant. BP Fluor 488 Picolyl Azide has a reported quantum yield of 0.92.[9] | Not specified. Generally high for CF dyes, but environment-dependent.[10] | Not specified. Generally high for CF dyes, but environment-dependent.[10] |
| Photostability | Data not available. | Good photostability.[4] | Significantly more photostable than Pacific Blue® dye.[7] |
| Solubility | Water, DMSO, DMF[6] | Highly water-soluble.[4] | Highly water-soluble.[3] |
| pH Sensitivity | pH-insensitive from pH 4 to pH 10.[11] | Relatively pH-insensitive.[10] | Fluorescence can decrease below pH 4.5.[10] |
Experimental Workflows and Logical Relationships
To visualize the application of these dyes in a research context, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.
Experimental workflow for cell labeling.
Hypothetical cell signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling of Cells with an Alkyne-Modified Substrate and Detection with this compound
This protocol describes the labeling of newly synthesized glycoproteins with an alkyne-modified sugar and subsequent detection using this compound via click chemistry.
Materials:
-
Cells of interest cultured on coverslips
-
Alkynyl-modified metabolic precursor (e.g., N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz))
-
This compound
-
Click-iT™ Plus reaction cocktail components (or similar):
-
Copper (II) Sulfate (CuSO₄)
-
Copper Protectant (e.g., THPTA ligand)
-
Sodium Ascorbate (freshly prepared)
-
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the alkynyl-modified metabolic precursor at an optimized concentration (e.g., 25-50 µM).
-
Incubate for a period appropriate for the biological process being studied (e.g., 24-48 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT™ Plus reaction cocktail according to the manufacturer's instructions. A typical cocktail for one coverslip may include:
-
43 µL of Click-iT™ reaction buffer
-
2 µL of CuSO₄
-
5 µL of this compound stock solution (e.g., 100 µM in DMSO)
-
5 µL of reaction buffer additive (e.g., sodium ascorbate)
-
-
Remove the PBS from the cells and add the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
Counterstain the nuclei with DAPI for 5 minutes, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the 405 nm excitable dye.
-
Protocol 2: Immunofluorescence Staining with a CF405S/M-conjugated Secondary Antibody
This protocol provides a general guideline for immunofluorescence staining of a target protein using a primary antibody and a CF405S or CF405M conjugated secondary antibody.[12]
Materials:
-
Cells of interest cultured on coverslips
-
Primary antibody specific to the target protein
-
CF405S or CF405M conjugated secondary antibody (host-specific to the primary antibody)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum or BSA in PBS)
-
Antibody dilution buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Preparation, Fixation, and Permeabilization:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes. This step is not necessary for methanol fixation.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the antibody dilution buffer to its optimal working concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the CF405S or CF405M conjugated secondary antibody in the antibody dilution buffer (typically at a concentration of 1-5 µg/mL).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the CF405 dye.
-
Conclusion
The choice between this compound and CF405 dyes is largely dependent on the specific experimental needs. For applications requiring the labeling of alkyne-modified biomolecules with high efficiency and biocompatibility, This compound is an excellent choice due to its enhanced click chemistry kinetics. For experiments demanding high brightness and photostability, particularly in immunofluorescence and super-resolution microscopy, the CF405 dyes , especially CF405M , are superior options. By understanding the distinct advantages of each dye and utilizing the appropriate experimental protocols, researchers can optimize their fluorescence-based assays for maximal signal and clarity.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. BP Fluor 405 Azide | BroadPharm [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. medkoo.com [medkoo.com]
- 9. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 12. biotium.com [biotium.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of BP Fluor 405 Picolyl Azide
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling BP Fluor 405 Picolyl Azide (B81097) must adhere to stringent disposal protocols to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this fluorescent dye containing a picolyl azide moiety. Due to the inherent risks associated with azide compounds, all waste containing this substance must be treated as hazardous.
Core Safety Mandates
Azide compounds are highly reactive and toxic. Improper disposal can lead to the formation of explosive metal azides, particularly with lead and copper plumbing, or the release of toxic hydrazoic acid upon contact with acids. Therefore, under no circumstances should BP Fluor 405 Picolyl Azide or materials contaminated with it be disposed of down the drain or in regular waste streams without deactivation.
All personnel handling this compound must be thoroughly trained on these procedures and have access to the appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All handling and deactivation procedures should be performed in a certified chemical fume hood.
Waste Segregation and Collection: A Critical First Step
Proper segregation of waste is paramount to prevent dangerous reactions.
-
Designated Waste Containers : All waste contaminated with this compound, including aqueous solutions, organic solvents, and solid materials (e.g., pipette tips, gloves, weigh paper), must be collected in a designated, clearly labeled, non-metallic hazardous waste container.[1][2]
-
Labeling : The container must be labeled "Azide Contaminated Waste" and detail all chemical constituents.[1]
-
Incompatible Wastes : It is critical to prevent the mixing of azide waste with acidic solutions or heavy metal salts to avoid the formation of explosive compounds.[3]
Deactivation of Dilute Aqueous Azide Waste
For dilute aqueous solutions of this compound (concentration ≤ 5%), a chemical deactivation process is required before the solution can be disposed of as hazardous waste. This procedure must be carried out in a chemical fume hood due to the evolution of nitric oxide gas.[4]
Experimental Protocol for Deactivation:
-
Preparation : In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a scrubber or the back of the fume hood, place the aqueous solution containing no more than 5% this compound.[4]
-
Addition of Sodium Nitrite (B80452) : While stirring, add a 20% aqueous solution of sodium nitrite. Use a 40% excess of sodium nitrite relative to the amount of azide (1.5 g of sodium nitrite per gram of azide).[4]
-
Acidification : Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic, as confirmed by pH paper. Crucial Safety Note : The acid must be added after the sodium nitrite to prevent the formation of highly toxic and volatile hydrazoic acid (HN3).[4]
-
Reaction Completion and Testing : Continue stirring the mixture for at least one hour. To test for the presence of residual azide, place a drop of the reaction mixture on a spot plate, add 1-2 drops of dilute hydrochloric acid, and then one drop of ferric chloride solution. Gently warm the plate. A red color indicates the presence of hydrazoic acid, meaning the deactivation is incomplete and more sodium nitrite and acid must be added.[4]
-
Neutralization : Once the deactivation is complete (no red color in the test), neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.[4]
-
Final Disposal : The neutralized, deactivated solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[1][4]
Disposal of Non-Deactivated and Solid Waste
If deactivation is not feasible or for solid waste contaminated with this compound, the following procedures must be followed:
-
Solid Waste : All contaminated solid waste, such as gloves, pipette tips, and absorbent paper, should be collected in a designated, labeled, non-metallic container.[2][5]
-
Concentrated or Organic Solutions : Solutions of this compound in organic solvents or at concentrations above 5% should not be deactivated using the nitrous acid method. These should be collected directly into a designated hazardous waste container.
-
Contact EHS : Arrange for the pickup and disposal of all azide-containing hazardous waste through your institution's EHS department.[1]
Spill Management
In the event of a spill:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Containment : For small spills within a fume hood, cover with an absorbent material.[2]
-
Cleanup : Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated "Azide Contaminated Waste" container.[2] Clean the surface with a pH-adjusted water solution (pH > 9) and then with 70% ethanol.[1]
-
Large Spills : For large spills or spills outside of a fume hood, evacuate the lab immediately and contact your institution's EHS or emergency response team.[2][5]
Quantitative Data Summary
| Waste Type | Collection Container | Disposal Procedure |
| Dilute Aqueous Solution (≤ 5% azide) | Labeled, non-metallic container | Chemical deactivation, followed by collection for hazardous waste disposal. |
| Concentrated Aqueous or Organic Solution | Labeled, non-metallic container | Direct collection for hazardous waste disposal. Do not attempt deactivation. |
| Contaminated Solid Waste | Labeled, non-metallic container | Direct collection for hazardous waste disposal. |
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BP Fluor 405 Picolyl Azide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of BP Fluor 405 Picolyl Azide (B81097). Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research. Organic azides are high-energy compounds and must be handled with extreme care due to their potential for explosive decomposition and toxicity.
Immediate Safety and Handling Plan
All operations involving BP Fluor 405 Picolyl Azide must be conducted in a certified chemical fume hood. A blast shield is recommended, especially when working with quantities greater than a few milligrams or when heating the substance.
Personal Protective Equipment (PPE): The minimum required PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. For extended handling, consider double-gloving.
Engineering Controls: Work must be performed in a well-ventilated laboratory, specifically within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
Incompatible Materials: this compound must be kept away from:
-
Acids: Contact with acids can form the highly toxic and explosive hydrazoic acid.[1]
-
Heavy Metals: Avoid contact with metals such as copper, lead, silver, and their salts, as this can form highly shock-sensitive and explosive metal azides.[2][3]
-
Halogenated Solvents: Do not use solvents like dichloromethane (B109758) or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1]
-
Reducing Agents and Strong Oxidizers: Keep separate from these materials to prevent vigorous and potentially explosive reactions.
Storage: Store this compound in a cool, dark, and dry place, away from incompatible materials. Long-term storage at -20°C is recommended.[4] Containers should be clearly labeled with the chemical name and hazard warnings.
Quantitative Safety Data
The following table summarizes key quantitative safety data for handling azide-containing compounds. These values are primarily based on sodium azide and hydrazoic acid, which are relevant to the azide functional group in this compound.
| Parameter | Value | Source & Notes |
| Organic Azide Stability (Carbon to Nitrogen Ratio) | (NC + NO) / NN ≥ 3 | A general guideline for the stability of organic azides. A lower ratio indicates a higher risk of instability.[5] |
| NIOSH Recommended Exposure Limit (REL) for Sodium Azide (NaN₃) | Ceiling: 0.3 mg/m³ | This is a ceiling limit that should not be exceeded at any time. Skin notation indicates the potential for significant contribution to overall exposure by the cutaneous route.[2][6][7][8] |
| NIOSH Recommended Exposure Limit (REL) for Hydrazoic Acid (HN₃) | Ceiling: 0.1 ppm | This is a ceiling limit that should not be exceeded at any time. Skin notation applies.[2][6][7][8] |
| OSHA Permissible Exposure Limit (PEL) for Hydrazoic Acid (HN₃) | Ceiling: 0.1 ppm | This is a ceiling limit.[4][9][10] |
| Concentration for Azide Waste Quenching (Nitrous Acid Method) | Do not exceed 5% azide in aqueous solution. | This is the maximum recommended concentration of azide in the waste solution before starting the neutralization process.[2][6][9][11][12][13] |
Experimental Protocol: Representative Click Chemistry Labeling
This protocol is a general guideline for a copper-catalyzed click chemistry (CuAAC) reaction for cell labeling and should be optimized for your specific application. The picolyl azide moiety in this compound enhances the reaction efficiency, allowing for lower copper concentrations.[4][14]
Materials:
-
Alkyne-labeled cells or biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Catalyst Premix: Shortly before use, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.[15]
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the following in order:
-
Your alkyne-labeled sample in buffer.
-
This compound to the desired final concentration (e.g., 10-50 µM).
-
The prepared CuSO₄/THPTA catalyst premix. The final copper concentration can often be in the range of 50-250 µM.[5]
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction cocktail. The final concentration of sodium ascorbate should be around 5 mM.[5]
-
Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Wash and Analyze: After incubation, wash the cells or purify the biomolecule to remove unreacted reagents. The sample is now ready for analysis (e.g., fluorescence microscopy, flow cytometry).
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Never dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3]
Step 1: Segregate Waste Collect all azide-containing waste in a dedicated, clearly labeled, and non-metallic container.
Step 2: Chemical Neutralization (Quenching) Small amounts of residual azide in aqueous solutions can be neutralized in a fume hood using the following nitrous acid procedure:[2][6][9][11][12][13]
-
Dilute the Azide Waste: Ensure the concentration of the azide in the aqueous waste solution does not exceed 5%.[2][6][9][11][12][13]
-
Add Sodium Nitrite (B80452): To the stirred azide solution, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide in the waste.[2][9][11][12]
-
Acidify Slowly: While stirring, slowly add a 20% aqueous solution of sulfuric acid dropwise. Crucially, the acid must be added after the nitrite. [9][11] Continue adding acid until the solution is acidic (test with pH paper) and gas evolution (nitrogen and nitric oxide) ceases.
-
Verify Completion: Test for the presence of excess nitrite with starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.[6][9][12]
-
Final Disposal: The resulting solution should be neutralized to a pH between 6 and 9 and then disposed of as hazardous aqueous waste according to your institution's guidelines.[11]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. chem.washington.edu [chem.washington.edu]
- 4. medkoo.com [medkoo.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. unomaha.edu [unomaha.edu]
- 10. auckland.ac.nz [auckland.ac.nz]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
